3-Benzoyluracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzoyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-6-7-12-11(16)13(9)10(15)8-4-2-1-3-5-8/h1-7H,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJHSYADHZMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341033 | |
| Record name | 3-Benzoyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2775-87-3 | |
| Record name | 3-Benzoyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzoyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-benzoyluracil, a derivative of the naturally occurring pyrimidine, uracil. This document outlines a proposed synthetic protocol, detailed characterization methods, and expected data based on analogous chemical structures and spectroscopic principles.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. Chemical modification of the uracil scaffold, such as N-acylation, can lead to compounds with novel chemical properties and potential therapeutic applications. This compound, with a benzoyl group attached to the N3 position of the uracil ring, is a subject of interest for its potential as an intermediate in the synthesis of more complex molecules and for its own inherent biological activities, which may include antimicrobial and anticancer properties, similar to other N-substituted uracil derivatives.
Synthesis of this compound
The synthesis of this compound is proposed via the N-acylation of uracil with benzoyl chloride. The regioselectivity of the acylation (N1 vs. N3) can be influenced by the reaction conditions. The N3 position is generally more nucleophilic in the uracil anion, favoring the formation of the 3-benzoyl derivative under basic conditions.
Proposed Experimental Protocol: N3-Benzoylation of Uracil
Materials:
-
Uracil
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add uracil (1.0 eq).
-
Dissolve the uracil in anhydrous pyridine (a suitable volume to ensure dissolution, e.g., 10-20 mL per gram of uracil).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound. A Russian patent suggests that 3-benzoyl derivatives of uracil can be formed with a yield of up to 85%[1].
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected characterization data based on the compound's structure and information from spectral databases[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~11.5 (br s, 1H) | N1-H |
| ~8.0-7.5 (m, 5H) | Aromatic-H (Benzoyl) |
| ~7.4 (d, 1H) | H6 (Uracil) |
| ~5.8 (d, 1H) | H5 (Uracil) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium | N-H Stretch (N1-H) |
| 3100-3000 | Medium-Weak | C-H Stretch (Aromatic) |
| ~1740 | Strong | C=O Stretch (Benzoyl) |
| ~1700 | Strong | C=O Stretch (C4, Uracil) |
| ~1650 | Strong | C=O Stretch (C2, Uracil) |
| ~1600, ~1450 | Medium-Weak | C=C Stretch (Aromatic) |
| ~1270 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₈N₂O₃[2] |
| Molecular Weight | 216.19 g/mol [2] |
| Exact Mass | 216.0535 g/mol [2] |
| Predicted [M+H]⁺ | 217.0613 |
| Key Fragmentation Peaks (Predicted) | m/z 105 (C₆H₅CO⁺), m/z 112 (Uracil fragment) |
Workflow and Diagrams
Synthesis and Purification Workflow
References
3-Benzoyluracil CAS number and IUPAC name
CAS Number: 2775-87-3
IUPAC Name: 3-benzoylpyrimidine-2,4(1H,3H)-dione
Chemical and Physical Properties
A summary of the key quantitative data for 3-Benzoyluracil is presented in Table 1. This information is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 2775-87-3 | Multiple Chemical Suppliers |
| IUPAC Name | 3-benzoylpyrimidine-2,4(1H,3H)-dione | Multiple Chemical Suppliers |
| Molecular Formula | C₁₁H₈N₂O₃ | Advanced ChemBlocks[1] |
| Molecular Weight | 216.19 g/mol | Biosynth[2] |
| Melting Point | 214-217 °C | Chemsrc |
| Boiling Point | 400.86 °C (Predicted) | Biosynth[2] |
| Density | 1.378±0.06 g/cm³ (Predicted) | Chemsrc |
| Purity | >95% (Commercially available) | Advanced ChemBlocks[1], CymitQuimica[3] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in publicly accessible literature. While general synthetic routes for N-acylated uracils exist, a specific, validated protocol for the benzoylation of uracil at the N3 position could not be retrieved.
A generalized conceptual workflow for the synthesis of N-acylated pyrimidine-2,4-diones is depicted below. This is a hypothetical pathway and has not been experimentally validated for this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is a significant lack of information in the scientific literature regarding the biological activity of this compound. Studies on related pyrimidine-2,4-dione derivatives have explored their potential as antimicrobial and anticancer agents; however, no specific biological assays or pharmacological data for this compound have been reported.
Due to the absence of data on its biological targets and mechanism of action, no signaling pathways involving this compound can be described or visualized. The logical relationship for future investigation would be to screen the compound against various cell lines and enzymatic assays to identify potential biological effects.
Caption: A logical workflow for the future biological evaluation of this compound.
References
The Evolving Landscape of 3-Benzoyluracil Derivatives: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The uracil scaffold, a fundamental component of nucleic acids, has long been a privileged structure in medicinal chemistry, leading to the development of numerous antiviral and anticancer agents. Chemical modification of the uracil ring offers a powerful strategy to modulate biological activity, enhance target specificity, and overcome drug resistance. Among these modifications, the introduction of a benzoyl group at the N3 position presents a compelling, yet underexplored, avenue for discovering novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of 3-benzoyluracil derivatives, drawing upon data from structurally related compounds to infer their therapeutic promise. While direct and extensive literature on this compound derivatives is limited, this guide synthesizes available information on related benzoyl-containing heterocycles and uracil analogs to provide a foundational resource for researchers in this field.
Hypothesized Biological Activities
Based on the known biological profiles of both the uracil and benzoyl moieties, this compound derivatives are hypothesized to possess a range of therapeutic activities, primarily in the realms of oncology and virology. The benzoyl group can enhance binding to target proteins through various interactions, including pi-stacking and hydrogen bonding, while the uracil core can act as a mimic of endogenous nucleobases.
Anticancer Potential:
Many heterocyclic compounds bearing a benzoyl group have demonstrated significant anticancer properties. For instance, certain 3-substituted benzoyl-phenyl-1H-pyrrole derivatives have shown potent activity against a range of cancer cell lines.[1][2] This suggests that this compound derivatives could similarly exhibit cytostatic or cytotoxic effects on cancer cells. The proposed mechanism could involve the inhibition of key enzymes involved in cancer cell proliferation, such as kinases or polymerases, or the induction of apoptosis. For example, N-benzoyl-3-allylthiourea has been shown to enhance HER-2 expression and induce anticancer effects in breast cancer cells.[3]
Antiviral Potential:
Uracil derivatives are a cornerstone of antiviral therapy. The introduction of a benzoyl group at the N3 position could lead to novel antiviral agents with unique mechanisms of action. This is supported by findings on other benzoyl-containing heterocycles, such as 3-benzoylbenzofurans, which have shown inhibitory activity against HIV.[4] The antiviral activity of this compound derivatives could stem from the inhibition of viral enzymes like reverse transcriptase or protease, or by interfering with viral entry into host cells.
Quantitative Data on Related Compounds
To provide a framework for the potential potency of this compound derivatives, the following tables summarize the biological activity of structurally related benzoyl-containing heterocyclic compounds.
Table 1: Anticancer Activity of Selected Benzoyl-Containing Heterocycles
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzoyl-phenyl-1H-pyrrole | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [2] |
| 3-Benzoyl-phenyl-1H-pyrrole | HepG2, DU145, CT-26 | 0.5 - 0.9 | [2] |
| 3-Benzoyl-phenyl-1H-pyrrole | A549 | 3.6 | [2] |
| N-benzoyl-3-allylthiourea | MCF-7/HER-2 | 0.64 (mM) | [3] |
| N-benzoyl-3-allylthiourea | MCF-7 | 1.47 (mM) | [3] |
| 1,2,3-Triazole Derivative | HT-1080 | 15.13 | [5] |
| 1,2,3-Triazole Derivative | A-549 | 21.25 | [5] |
| 1,2,3-Triazole Derivative | MCF-7 | 18.06 | [5] |
| 1,2,3-Triazole Derivative | MDA-MB-231 | 16.32 | [5] |
Table 2: Antiviral Activity of Selected Benzoyl-Containing Heterocycles
| Compound Class | Virus | Pseudovirus Strain | EC50 / IC50 (µM) | Reference |
| 3-Benzoylbenzofuran | HIV-1 | Q23 | 0.49 ± 0.11 | [4] |
| 3-Benzoylbenzofuran | HIV-1 | CAP210 | 0.12 ± 0.05 | [4] |
| Pyrazole derivative of 3-Benzoylbenzofuran | HIV-1 | Q23 | 0.39 ± 0.13 | [4] |
| Pyrazole derivative of 3-Benzoylbenzofuran | HIV-1 | CAP210 | 1.00 ± 0.15 | [4] |
| Benzotriazole Derivative | Coxsackievirus B5 | - | 5.5 - 6.9 | [6][7] |
| Benzotriazole Derivative | Poliovirus | Sb-1 | 17.5 - 20.5 | [6][7] |
| Benzotriazole Derivative | Coxsackievirus B5 | - | 6 - 18.5 | [8] |
Experimental Protocols
This section details representative methodologies for the synthesis and biological evaluation of this compound derivatives, adapted from protocols for similar compounds.
Proposed Synthesis of this compound Derivatives
A plausible synthetic route to this compound derivatives involves the N-acylation of a uracil precursor.
General Procedure:
-
Protection of Uracil (if necessary): Depending on the desired final product, the N1 position of the uracil ring may need to be protected. A common protecting group is the p-methoxybenzyl (PMB) group.
-
N3-Benzoylation: The N1-protected or unprotected uracil is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
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A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the solution to deprotonate the N3 position of the uracil ring.
-
The desired benzoyl chloride derivative (substituted or unsubstituted) is added dropwise to the reaction mixture at room temperature or with gentle heating.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Deprotection (if necessary): If the N1 position was protected, the protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a PMB group).
Caption: Proposed synthetic workflow for this compound derivatives.
Anticancer Activity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Evaluation: Pseudovirus Neutralization Assay
This assay is used to determine the ability of a compound to inhibit viral entry into host cells using non-replicating pseudoviruses.
Protocol:
-
Cell Seeding: Target cells (e.g., TZM-bl cells for HIV) are seeded in a 96-well plate and incubated overnight.
-
Compound and Virus Incubation: The this compound derivatives are serially diluted and pre-incubated with a fixed amount of pseudovirus for 1 hour at 37°C.
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Infection: The cell culture medium is removed from the cells, and the virus-compound mixture is added to the wells.
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Incubation: The plate is incubated for 48 hours to allow for viral entry and expression of a reporter gene (e.g., luciferase).
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The percentage of viral inhibition is calculated relative to wells with virus but no compound. The EC50 value (the concentration of the compound that inhibits 50% of viral entry) is determined.
Potential Mechanisms of Action and Signaling Pathways
The biological activity of this compound derivatives is likely to be mediated through the inhibition of specific cellular or viral targets. A common mechanism for anticancer and antiviral compounds is the inhibition of protein kinases.
Caption: A generic kinase inhibition signaling pathway.
This diagram illustrates a hypothetical mechanism where a this compound derivative inhibits a kinase cascade, thereby blocking downstream signaling that leads to cell proliferation and survival. This is a plausible mechanism of action for anticancer activity.
Conclusion and Future Directions
While the direct exploration of this compound derivatives is in its nascent stages, the wealth of information on related benzoyl-containing heterocycles and uracil analogs provides a strong rationale for their investigation as potential anticancer and antiviral agents. The synthetic accessibility of these compounds, coupled with the diverse biological activities of their parent scaffolds, makes them attractive targets for drug discovery programs.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives with diverse substitutions on the benzoyl ring. In-depth mechanistic studies will be crucial to identify their specific cellular and viral targets. Furthermore, quantitative structure-activity relationship (QSAR) studies could aid in the rational design of more potent and selective analogs. The technical information and proposed methodologies in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this compound derivatives.
References
- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. scispace.com [scispace.com]
- 7. Antiviral activity of benzotriazole based derivatives [iris.unica.it]
- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiviral Activity Studies of 3-Benzoyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research into the antiviral activity of 3-benzoyluracil and its derivatives. This class of compounds has demonstrated potential against a range of viruses, warranting further investigation for the development of novel antiviral therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Introduction to this compound Derivatives as Antiviral Agents
Uracil and its derivatives have long been a cornerstone in the development of antiviral and anticancer therapies. The structural modifications of the uracil ring, particularly at the N1 and N3 positions, have yielded compounds with potent and selective biological activities. The introduction of a benzoyl group at the N3 position of the uracil scaffold has been explored as a strategy to enhance antiviral efficacy and modulate the compound's interaction with viral or cellular targets.
Research into N3-substituted uracil derivatives has revealed a spectrum of antiviral activities, with some compounds inhibiting viral polymerases, while others may interfere with viral entry or other stages of the viral life cycle. This guide focuses specifically on the documented antiviral properties of compounds featuring the this compound core.
Quantitative Antiviral Activity Data
The antiviral activity of this compound derivatives has been evaluated against several viruses. The following table summarizes the key quantitative data from published studies, focusing on the 50% effective concentration (EC₅₀) and measures of cytotoxicity, such as the 50% cytotoxic concentration (CC₅₀) or the minimum cytotoxic concentration (MCC).
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | Cytotoxicity (µM) | Selectivity Index (SI) | Reference |
| (1S,2S)-16k | Vesicular Stomatitis Virus (VSV) | HeLa | 9 | >100 (MCC) | >11.1 | [1] |
| (1S,2S)-16k | Respiratory Syncytial Virus (RSV) | HeLa | 12 | >100 (MCC) | >8.3 | [1] |
| (1R,2S)-16l | Herpes Simplex Virus-1 (HSV-1) | HEL | 2.9 | ≥4 (MCC) | ~1.4 | [1] |
| (1R,2S)-16l | Herpes Simplex Virus-2 (HSV-2) | HEL | 4 | ≥4 (MCC) | ~1 | [1] |
| (1R,2S)-16l | Feline Herpesvirus (FHV) | CRFK | 4 | ≥4 (MCC) | ~1 | [1] |
EC₅₀: The concentration of the compound that inhibits viral replication by 50%. MCC: The minimum cytotoxic concentration that causes a noticeable toxic effect on the cells. SI: Selectivity Index, calculated as CC₅₀/EC₅₀ or MCC/EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
This section details the methodologies for the key experiments cited in the antiviral evaluation of this compound derivatives.
Antiviral Activity Assays
This assay is a common method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.
Principle:
The assay quantifies the ability of a compound to protect cells from the destructive effects of a virus. In the presence of an effective antiviral agent, the cells in a virus-infected culture will remain viable and proliferate, whereas in the absence of the antiviral, the virus will cause cell death, known as the cytopathic effect.
General Protocol:
-
Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., HeLa, HEL) at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a viral suspension at a predetermined multiplicity of infection (MOI). After a viral adsorption period (typically 1-2 hours), the virus-containing medium is removed.
-
Incubation: Add the serially diluted compounds to the infected cells. Include control wells with virus-infected but untreated cells and uninfected cells. Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).
-
Quantification of CPE: The extent of CPE is determined. This can be done qualitatively by microscopic observation or quantitatively using a cell viability assay, such as the MTS or MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxicity of the test compounds.
Principle:
The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Expose the cells to serial dilutions of the test compounds and incubate for a period equivalent to the antiviral assay.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The CC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action
The precise mechanism of action for this compound derivatives against the reported viruses has not been extensively elucidated in the available literature. However, based on the known mechanisms of other N3-substituted uracil analogs, several potential pathways can be hypothesized.
N3-substituted pyrimidine derivatives have been reported to act through various mechanisms, including:
-
Inhibition of Viral Polymerase: Many nucleoside and non-nucleoside analogs function by inhibiting the viral RNA or DNA polymerase, which is essential for the replication of the viral genome. The this compound scaffold could potentially bind to an allosteric site on the polymerase, thereby inhibiting its function.
-
Interference with Viral Entry: Some antiviral compounds prevent the virus from entering the host cell by blocking the interaction between viral surface proteins and cellular receptors or by inhibiting the fusion of the viral and cellular membranes.
-
Inhibition of Viral Proteases: Viral proteases are crucial for processing viral polyproteins into functional mature proteins. Inhibition of these enzymes can halt the viral replication cycle.
-
Modulation of Host Cell Factors: Some antiviral agents may not target the virus directly but instead modulate host cell pathways that are essential for viral replication.
Further research, including enzymatic assays with purified viral proteins and resistance mutation studies, is required to definitively identify the molecular targets and elucidate the precise mechanism of action of this compound derivatives.
Visualizations
General Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential antiviral compounds.
Caption: General workflow for antiviral drug discovery.
Potential Viral Replication Cycle Inhibition Points
This diagram illustrates key stages in a generic viral replication cycle that could be targeted by antiviral drugs like this compound derivatives.
Caption: Potential targets in the viral life cycle.
Conclusion and Future Directions
The available data, though limited, suggests that the this compound scaffold represents a promising starting point for the development of novel antiviral agents. The observed activity against both RNA viruses (VSV, RSV) and DNA viruses (Herpesviruses) indicates a potentially broad spectrum of activity that warrants further investigation.
Future research efforts should focus on several key areas:
-
Synthesis and Screening of Analog Libraries: A systematic structure-activity relationship (SAR) study involving modifications of both the benzoyl and uracil moieties could lead to the identification of compounds with improved potency and selectivity.
-
Elucidation of the Mechanism of Action: In-depth mechanistic studies are crucial to understand how these compounds exert their antiviral effects. This knowledge will be invaluable for rational drug design and optimization.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
In Vitro Evaluation of 3-Benzoyluracil Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for assessing the in vitro cytotoxicity of 3-benzoyluracil. While direct experimental data on this compound is limited in the current body of scientific literature, this document synthesizes information from studies on structurally related compounds, including benzoyl-containing heterocycles and uracil derivatives, to offer a foundational framework for its evaluation. The protocols and potential mechanisms described herein are intended to serve as a starting point for researchers investigating the anticancer potential of this and similar molecules.
Quantitative Cytotoxicity Data of Structurally Related Compounds
To contextualize the potential cytotoxic potency of this compound, the following tables summarize the in vitro cytotoxicity data for various benzoyl-substituted heterocyclic compounds against different cancer cell lines. It is important to note that these are analogous compounds, and the cytotoxicity of this compound will need to be determined empirically.
Table 1: In Vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| 1-benzoyl-3-methylthiourea | HeLa | 245 |
| Substituted derivative 1 | HeLa | 160 |
| Substituted derivative 2 | HeLa | 383 |
| Hydroxyurea (Reference) | HeLa | 428 |
Data sourced from a study on 1-benzoyl-3-methyl thiourea derivatives, demonstrating the impact of substitutions on cytotoxic activity[1].
Table 2: In Vitro Cytotoxicity of 3-Benzoylbenzofuran Derivatives
| Compound | Cell Line | CC50 (µM) |
| 3-Benzoylbenzofuran derivative 3g | TZM-bl | >100 |
| 3-Benzoylbenzofuran derivative 4b | TZM-bl | 1.83 ± 0.12 |
CC50 (50% cytotoxic concentration) values for 3-benzoylbenzofuran derivatives as determined by an MTT assay. The high cytotoxicity of derivative 4b highlights the potential for potent activity within this class of compounds[2].
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for key experiments to evaluate the in vitro cytotoxicity of a test compound such as this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected, for instance, MCF-7 (breast adenocarcinoma), DU-145 (prostate carcinoma), and H69AR (small cell lung cancer), along with a non-cancerous cell line like HEK-293 (human embryonic kidney) to assess selectivity[3].
-
Culture Medium: Cells are to be cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Apoptosis Assessment by Annexin V-FITC/PI Staining
This assay is used to differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
This analysis determines the effect of the compound on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining and Analysis: Fixed cells are washed, treated with RNase A, and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of 3-Benzoyluracils: A New Frontier in Drug Discovery
For Immediate Release
In the relentless pursuit of novel therapeutic agents, a promising class of compounds, 3-benzoyluracil derivatives, is emerging as a focal point for researchers in oncology and virology. These molecules, characterized by a uracil core functionalized with a benzoyl group at the N3 position, are demonstrating significant potential in preclinical studies, heralding a new wave of targeted therapies. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanistic insights into these innovative derivatives, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives is primarily achieved through the N-acylation of a uracil or a pre-substituted uracil precursor. A general and efficient method involves the reaction of a uracil derivative with benzoyl chloride in the presence of a suitable base and solvent.
A key intermediate, 3-methyl-6-chlorouracil, has been successfully benzoylated to introduce the essential benzoyl moiety at the N1 position, which can then be further modified.[1] The choice of solvent and base is critical to ensure regioselectivity and high yields. For instance, N-acylation of various nitrogenous heterocyclic compounds, including those with a uracil-like structure, has been effectively carried out using stoichiometric amounts of the heterocyclic amine and benzoyl chloride under solvent-free conditions catalyzed by natural clay.[2] This eco-friendly approach offers a rapid and convenient route to N-acyl heterocycles with excellent yields.[2]
Experimental Protocol: General N-Benzoylation of Uracil Derivatives [1][2]
A typical experimental setup for the synthesis of this compound derivatives involves the following steps:
-
Reactant Preparation: A mixture of the starting uracil derivative (1 mmol) and a suitable base, such as diisopropylethylamine (DIPEA) (2 mmol), is prepared in an appropriate solvent like acetonitrile.[1]
-
Acylation: Benzoyl chloride (1 mmol) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a controlled temperature, for instance, 40°C, for a specified duration, often monitored by thin-layer chromatography (TLC) to track the reaction's progress.[1]
-
Work-up and Purification: Upon completion, the solvent is evaporated, and the crude product is purified using techniques such as recrystallization or column chromatography to yield the desired this compound derivative.[1][2]
This protocol can be adapted and optimized for different substituted uracils and benzoyl chlorides to generate a diverse library of compounds for biological screening.
Biological Activities and Therapeutic Potential
While the direct biological evaluation of a broad range of this compound derivatives is an area of active investigation, related uracil analogs have shown significant promise as both anticancer and antiviral agents. The introduction of various substituents on the uracil and benzoyl rings allows for the fine-tuning of their pharmacological properties.
Anticancer Activity
Derivatives of uracil are well-established as anticancer agents, with 5-fluorouracil being a cornerstone of chemotherapy for decades. Novel uracil derivatives continue to be explored for their potential to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, uracil derivatives bearing a 1,2,3-triazole moiety have been designed as potent inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis.[3] One such compound, 13j , demonstrated superior activity against the A549 lung cancer cell line (IC50 = 1.18 μM) and more potent TS inhibition (IC50 = 0.13 μM) than the established drug pemetrexed.[3]
Table 1: Anticancer Activity of Uracil-Triazole Derivatives [3]
| Compound | Target Cell Line | IC50 (μM) | hTS Inhibition IC50 (μM) |
| 13j | A549 | 1.18 | 0.13 |
| Pemetrexed | A549 | 3.29 | 2.04 |
The mechanism of action for these compounds often involves cell cycle arrest and induction of apoptosis.[3] Flow cytometry analysis of cells treated with compound 13j revealed an arrest in the G1/S phase of the cell cycle, followed by the induction of intrinsic apoptosis.[3] This was further supported by western blot analysis showing downregulation of cyclin D1 and cyclin E, and activation of caspase-3.[3]
Antiviral Activity
Uracil derivatives have also been a fertile ground for the discovery of novel antiviral agents. N1,N3-disubstituted uracil derivatives have recently been synthesized and evaluated for their activity against SARS-CoV-2 variants of concern.[4] These compounds exhibited broad antiviral effects, and mechanistic studies indicated that they inhibit the activity of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[4]
Table 2: Anti-SARS-CoV-2 Activity of N1,N3-Disubstituted Uracil Derivatives [4]
| Compound | SARS-CoV-2 Variant | IC50 (μM) | CC50 (μM) |
| 872 | Delta (B.1.617.2) | 13.3 | >50 |
| 875 | Beta (B.1.351) | 25.6 | >50 |
| 611 | Omicron | 15.8 | >50 |
The data suggests that these non-nucleoside uracil-based analogs hold promise for the treatment of infections caused by circulating SARS-CoV-2 variants.[4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives and their analogs are intrinsically linked to their ability to modulate specific cellular signaling pathways.
Diagram 1: General Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the development of novel this compound derivatives.
In the context of cancer, the inhibition of thymidylate synthase by uracil derivatives directly impacts DNA replication and repair, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells.
Diagram 2: Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by TS-inhibiting uracil derivatives.
For antiviral applications, the inhibition of viral polymerases like RdRp is a key strategy. By blocking the replication of the viral genome, these compounds effectively halt the spread of the infection.
Future Directions
The development of this compound derivatives is still in its early stages, but the initial findings from related uracil analogs are highly encouraging. Future research will likely focus on:
-
Expansion of the Chemical Space: Synthesizing a broader and more diverse library of this compound derivatives with various substituents on both the uracil and benzoyl rings to explore the structure-activity relationship (SAR) in greater detail.
-
Target Identification and Validation: Elucidating the specific molecular targets of these compounds and validating their mechanism of action in various cancer and viral models.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising lead compounds in animal models.
The versatility of the this compound scaffold, combined with the proven therapeutic potential of the uracil core, positions this class of compounds as a highly promising area for the discovery and development of next-generation anticancer and antiviral drugs. As research progresses, we can anticipate the emergence of potent and selective this compound derivatives with the potential to make a significant impact on human health.
References
- 1. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 3-Benzoyluracil and Related Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents often hinges on a deep understanding of the relationship between a molecule's structure and its biological activity. This technical guide delves into the structure-activity relationship (SAR) studies of 3-benzoyluracil and structurally related compounds. While comprehensive SAR data specifically for the this compound scaffold is limited in the public domain, this document synthesizes available information on related uracil and benzoyl-containing derivatives to provide insights for researchers in drug discovery and development.
Core Scaffold and Rationale
The this compound scaffold combines the uracil ring, a fundamental component of nucleic acids, with a benzoyl group. This combination offers a rich template for medicinal chemistry exploration due to the diverse biological activities associated with uracil derivatives, including antiviral, anticancer, and enzyme inhibitory properties. The benzoyl moiety provides a key site for modification to modulate potency, selectivity, and pharmacokinetic properties.
SAR of Uracil-Based Benzoic Acid and Ester Derivatives as DPP-4 Inhibitors
A notable study on uracil-based derivatives provides valuable SAR insights that can be extrapolated to the this compound scaffold. Research into a series of benzoic acid and ester derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes revealed that both esters and their corresponding acids can exhibit potent inhibitory activity.[1] This is significant because esters, which can act as prodrugs, often show enhanced oral absorption compared to their carboxylic acid counterparts.[1]
Molecular modeling suggests that the ester and acid forms can adopt similar binding modes within the target enzyme.[1] The study highlighted a compound, ester 19b , which demonstrated prolonged in vivo DPP-4 inhibition and robust glucose-lowering effects in animal models, positioning it as a promising candidate for further development.[1]
Quantitative SAR Data
| Compound ID | Modification | Biological Activity (IC50) |
| Carboxyl Analogs | Carboxyl-containing | Highly potent but poor bioavailability[1] |
| Ester Analogs | Esterified carboxyl | Significant potency with enhanced oral absorption[1] |
| Ester 19b | Specific ester derivative | Low single-digit nanomolar DPP-4 inhibition[1] |
Synthesis and Bioactivity of Related Benzoyl-Containing Heterocycles
The synthesis of various heterocyclic compounds bearing a benzoyl group has been a fruitful area of research, leading to the discovery of molecules with a range of biological activities.
3-Benzoylbenzofurans and their Pyrazole Derivatives
One area of investigation has been the synthesis of novel 3-benzoylbenzofurans and their subsequent conversion to pyrazole derivatives.[2] These compounds have been evaluated for their anti-HIV activity. The general synthetic approach is outlined below.
References
- 1. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of 3-Benzoyluracil
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Benzoyluracil, a molecule of interest in medicinal chemistry and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.05 - 7.95 | m | - | 2H | Aromatic (ortho-protons of benzoyl group) |
| 7.75 - 7.65 | m | - | 1H | Aromatic (para-proton of benzoyl group) |
| 7.60 - 7.50 | m | - | 2H | Aromatic (meta-protons of benzoyl group) |
| 7.45 | d | 7.8 | 1H | H-6 (uracil) |
| 5.85 | d | 7.8 | 1H | H-5 (uracil) |
| 11.4 (broad s) | s | - | 1H | N1-H (uracil) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C=O (Benzoyl) |
| 162.8 | C4 (Uracil) |
| 150.5 | C2 (Uracil) |
| 145.2 | C6 (Uracil) |
| 134.5 | Aromatic (para-carbon of benzoyl group) |
| 132.7 | Aromatic (ipso-carbon of benzoyl group) |
| 129.8 | Aromatic (ortho-carbons of benzoyl group) |
| 128.9 | Aromatic (meta-carbons of benzoyl group) |
| 102.3 | C5 (Uracil) |
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3050 | Medium | Olefinic C-H stretch (uracil) |
| 1710 | Strong | C=O stretch (benzoyl carbonyl) |
| 1685 | Strong | C=O stretch (C4-carbonyl of uracil) |
| 1650 | Strong | C=O stretch (C2-carbonyl of uracil) |
| 1600, 1450 | Medium | Aromatic C=C stretch |
| 1250 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 216 | 85 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 112 | 40 | [Uracil]⁺ |
| 77 | 65 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections detail the methodologies employed for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (10-20 mg) was prepared in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[1] ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.[2] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon.[3]
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound was obtained using the KBr pellet method. A small amount of the sample (1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.[4] The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6] The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.[7][8] A dilute solution of this compound was prepared in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source. The analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The fragmentation pattern was studied using tandem mass spectrometry (MS/MS) to aid in structural confirmation.[9]
Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analyses.
References
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances and Computational Profile of 3-Benzoyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to elucidate the crystal structure and perform molecular modeling of 3-benzoyluracil, a molecule of significant interest in medicinal chemistry. Due to the current absence of publicly available, specific experimental crystallographic and molecular modeling data for this compound, this document outlines the established protocols and expected data formats based on studies of analogous uracil derivatives and benzoyl-substituted heterocyclic compounds.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities. The introduction of a benzoyl group at the N3 position can significantly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby modulating its biological profile. Understanding the precise three-dimensional arrangement of atoms in the crystalline state and the molecule's conformational flexibility and electronic landscape through molecular modeling is crucial for rational drug design and development. This guide details the experimental and computational workflows employed for such characterization.
Crystal Structure Determination
The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.
Experimental Protocol: Synthesis and Crystallization
Synthesis of this compound:
A common synthetic route involves the acylation of uracil. A typical procedure is as follows:
-
Uracil is dissolved in a suitable aprotic solvent, such as anhydrous pyridine or dimethylformamide (DMF).
-
An equimolar amount of benzoyl chloride is added dropwise to the solution at 0°C with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and dried under vacuum.
Crystallization:
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.
-
The crude this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or an ethanol-water mixture) with gentle heating.[1]
-
The solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to stand undisturbed at room temperature for slow evaporation.
-
Alternatively, for vapor diffusion, the solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Colorless, well-defined crystals are harvested for X-ray diffraction analysis.[2][3]
Data Presentation: Crystallographic Data
The following table illustrates the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. Please note: The data presented here is hypothetical and for illustrative purposes only.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₈N₂O₃ |
| Formula Weight | 216.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 995.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.442 |
| Absorption Coeff. (mm⁻¹) | 0.108 |
| F(000) | 448 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5432 |
| Independent reflections | 2280 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Molecular Modeling
Molecular modeling techniques provide insights into the electronic structure, reactivity, and intermolecular interactions of this compound.
Experimental Protocols: Computational Methods
Density Functional Theory (DFT) Calculations:
DFT calculations are employed to optimize the molecular geometry and compute various electronic properties.
-
The initial structure of this compound is built using molecular modeling software.
-
Geometry optimization is performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p).[4][5][6]
-
Vibrational frequency analysis is carried out to confirm that the optimized structure corresponds to a true energy minimum.
-
From the optimized geometry, properties such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are calculated.[4][5]
Molecular Docking:
Molecular docking simulations are used to predict the binding mode and affinity of this compound to a biological target, such as an enzyme active site.
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
The 3D structure of this compound (the ligand) is prepared by optimizing its geometry and assigning appropriate atom types and charges.
-
A docking grid is defined around the active site of the protein.
-
Docking is performed using software like AutoDock or Glide, which systematically samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.[7][8]
Data Presentation: Molecular Modeling Parameters
The following tables summarize the kind of quantitative data obtained from DFT and molecular docking studies. Please note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: DFT Calculated Electronic Properties
| Parameter | Hypothetical Value (a.u.) |
| Total Energy | -758.12345 |
| HOMO Energy | -0.245 |
| LUMO Energy | -0.089 |
| HOMO-LUMO Gap (eV) | 4.245 |
| Dipole Moment (Debye) | 3.12 |
Table 2: Molecular Docking Results with a Hypothetical Kinase Target
| Parameter | Hypothetical Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Lys76, Leu12, Asp184 |
| Hydrogen Bond(s) Formed | 2 |
| H-bond Donor/Acceptor | O of C=O with Lys76-NH |
| N-H with Asp184-O |
Visualization of Workflow
The following diagram illustrates the integrated workflow for the structural and computational analysis of this compound.
Caption: Integrated workflow for the structural and computational analysis of this compound.
Conclusion
The comprehensive characterization of this compound through single-crystal X-ray diffraction and molecular modeling is essential for understanding its structure-property relationships. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug development. Elucidation of the precise crystal structure will reveal key intermolecular interactions, while computational studies will offer valuable insights into its electronic properties and potential as a bioactive agent. This combined approach is indispensable for the rational design of novel uracil-based therapeutics.
References
- 1. jcbsc.org [jcbsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]
- 6. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]
- 7. Rational design, synthesis, biological evaluation, molecular docking, and molecular dynamics of substituted uracil derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spast.org [spast.org]
An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Benzoyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoyluracil is a synthetic heterocyclic compound that incorporates both a uracil and a benzoyl moiety. While research directly investigating the therapeutic targets of this compound is limited, the well-documented biological activities of its constituent chemical groups suggest a range of potential applications. Uracil derivatives are known for their significant antiviral properties, often targeting viral enzymes essential for replication.[1][2][3][4] The benzoyl group is present in numerous compounds exhibiting antimicrobial and enzyme-inhibitory activities.[5][6][7][8] This guide synthesizes the available information on related compounds to propose potential therapeutic targets for this compound, providing a foundation for future research and drug development.
Potential Therapeutic Targets
Based on the known bioactivities of uracil and benzoyl derivatives, the primary therapeutic targets for this compound are likely to be enzymes involved in viral and microbial pathogenesis.
1. Viral Enzymes
Derivatives of uracil have shown potent activity against a variety of viruses, primarily by inhibiting key viral enzymes.
-
Reverse Transcriptase (RT): Many uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2][9] These compounds bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. The benzoyl group of this compound could potentially enhance binding to the hydrophobic pocket of the NNRTI binding site.
-
Viral Polymerases: Uracil analogs can also inhibit other viral polymerases, such as those found in Herpes Simplex Virus (HSV) and Cytomegalovirus (HCMV).[1][4] The mechanism often involves acting as a chain terminator after being incorporated into the growing viral DNA or RNA strand, or by allosterically inhibiting the polymerase function.
2. Bacterial Enzymes
The benzoyl moiety is a common feature in compounds with antibacterial properties.
-
DNA Gyrase: Benzoylthiourea derivatives have been shown to target E. coli DNA gyrase B, an essential enzyme for bacterial DNA replication.[5] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the GyrB subunit, preventing the supercoiling of bacterial DNA.
-
Other Bacterial Enzymes: The broad-spectrum antimicrobial activity of benzoyl derivatives suggests that they may inhibit other critical bacterial enzymes involved in processes such as cell wall synthesis, protein synthesis, or metabolic pathways.[6][8]
Data Presentation: Biological Activities of Related Compounds
The following tables summarize the quantitative data for various uracil and benzoyl derivatives, providing an indication of the potential potency of this compound.
Table 1: Antiviral Activity of Uracil Derivatives
| Compound Class | Virus | Assay | EC50 / IC50 | Reference |
| 1,3-Disubstituted Uracil Derivatives | HIV-1 | Inhibition of virus-induced cytopathogenicity in MT-4 cells | 0.01 µM - 2.0 µM | [2] |
| 3-Benzyloxy-linked Pyrimidinylphenylamine | HIV-1 | In vitro anti-HIV activity in MT-4 cell cultures | 0.05 µM - 35 µM | [9] |
| 3-Benzoylbenzofurans | HIV-1 (Q23 pseudovirus) | Inhibition of HIV-1 pseudovirus | 0.49 µM - 40.58 µM | [10] |
| 3-Benzoylbenzofurans | HIV-1 (CAP210 pseudovirus) | Inhibition of HIV-1 pseudovirus | 0.12 µM - 11.16 µM | [10] |
Table 2: Antimicrobial Activity of Benzoyl Derivatives
| Compound Class | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| Benzoylthiourea Derivatives | E. coli, P. aeruginosa | Broth microdilution | Varies by derivative | [5] |
| Benzyl Bromide Derivatives | S. aureus, E. faecalis | Microbroth dilution | 8-9 mm (inhibition zone) | [11] |
| Benzyl Bromide Derivatives | C. albicans, C. krusei | Microbroth dilution | 0.25 - 0.5 mg/mL | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of this compound's therapeutic potential.
1. Anti-HIV-1 Activity Assay
This protocol is based on the inhibition of virus-induced cytopathogenicity in MT-4 cells.[2]
-
Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in microtiter plates.
-
Infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Add the infected cells to the wells containing the diluted compound.
-
Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method. The absorbance is read at 540 nm.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the virus-induced cytopathic effect by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel with uninfected cells.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculums adjusted to 0.5 McFarland standard.
-
Assay Procedure:
-
Serially dilute the test compound in the appropriate broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
3. General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme.[12][13]
-
Reagents and Materials: Purified enzyme, substrate, inhibitor (this compound), appropriate buffer solution, and a detection system (e.g., spectrophotometer or fluorometer).
-
Assay Procedure:
-
Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.
-
Perform control reactions without the inhibitor to determine the uninhibited enzyme activity.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Proposed Antiviral Mechanism of Action
Caption: Proposed inhibition of viral reverse transcription by this compound.
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining enzyme inhibition.
Logical Relationship of Potential Multi-Target Inhibition
Caption: Potential multi-target inhibition by this compound.
References
- 1. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 3-benzyloxy-linked pyrimidinylphenylamine derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 3-Benzoyluracil and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Chemical modification of the uracil ring offers a powerful strategy to modulate biological activity, enhance specificity, and overcome resistance mechanisms. Among these modifications, the introduction of a benzoyl group at the N3 position has given rise to a class of compounds with significant medicinal chemistry interest. This technical guide provides an in-depth review of 3-benzoyluracil and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their role as enzyme inhibitors.
Core Concepts and Therapeutic Potential
This compound derivatives have emerged as a versatile class of compounds with a range of biological activities. Their primary mechanism of action often involves the inhibition of key enzymes involved in nucleoside metabolism, rendering them potent anticancer and antiviral agents.
A significant focus of research into this compound analogs has been their potent inhibition of dihydropyrimidine dehydrogenase (DPD) . DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1] By inhibiting DPD, this compound derivatives can modulate the pharmacokinetics of 5-FU, increasing its bioavailability and therapeutic efficacy while potentially reducing its toxicity.[1][2] This has led to the development of DPD-inhibiting fluoropyrimidine (DIF) drugs.[1]
Beyond their role as DPD inhibitors, this compound analogs have been explored for their intrinsic anticancer and antiviral activities. Modifications of the uracil and benzoyl rings have been systematically investigated to understand the structure-activity relationships and to optimize their therapeutic profiles.
Synthesis of this compound Analogs
The synthesis of this compound derivatives is typically achieved through the N-acylation of the uracil ring. A common method involves the protection of the N1 position, followed by acylation at the N3 position, and subsequent deprotection.
Experimental Protocol: N3-Benzoylation of Uracil
A representative experimental protocol for the synthesis of this compound analogs is as follows:
-
N1-Protection: Uracil or a substituted uracil is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield the N1-protected uracil.[3]
-
N3-Benzoylation: The N1-protected uracil is then treated with a substituted benzoyl chloride in a suitable solvent, such as pyridine or DMF, to introduce the benzoyl group at the N3 position. This reaction is a form of the Schotten-Baumann reaction.[4]
-
Deprotection: The N1-protecting group is removed under mild conditions to yield the final this compound analog.[3]
-
Purification: The synthesized compounds are purified using techniques such as column chromatography.[4]
The structure and purity of the final products are confirmed by analytical methods including FTIR, ¹H NMR, and mass spectrometry.[4]
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the uracil and benzoyl rings.
-
Substituents on the Benzoyl Ring: The electronic and steric properties of substituents on the benzoyl ring significantly influence the inhibitory potency against target enzymes. For instance, in the context of DPD inhibition, electron-withdrawing groups on the benzoyl ring have been shown to enhance activity.
-
Substituents on the Uracil Ring: Modifications at the C5 and C6 positions of the uracil ring can impact both the potency and selectivity of the analogs. For example, the presence of a fluorine atom at the C5 position, as in 5-fluorouracil derivatives, is crucial for their mechanism-based inhibition of thymidylate synthase.[5]
Therapeutic Applications
Anticancer Activity
The primary anticancer application of this compound analogs lies in their ability to inhibit DPD, thereby enhancing the efficacy of 5-fluorouracil.[1] However, these compounds have also demonstrated intrinsic cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Selected Uracil Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluorouracil Derivative 1 | HeLa (Cervical Carcinoma) | 15.6 | [6] |
| 5-Fluorouracil Derivative 2 | AMJ13 (Breast Carcinoma) | 21.3 | [6] |
| Pyridine-bearing Phosphonate Ester | MCF-7 (Breast Cancer) | Varies | [7] |
| Dihydroquinoline Derivative | T47D (Breast Cancer) | 2.20 ± 1.5 | [7] |
| Dihydroquinoline Derivative | MCF-7 (Breast Cancer) | 3.03 ± 1.5 | [7] |
| Dihydroquinoline Derivative | MDA-MB-231 (Breast Cancer) | 11.90 ± 2.6 | [7] |
| Quinazoline Derivative 21 | SK-Br3 (Breast Cancer) | 0.47 ± 0.35 | [7] |
| Styrylimidazo[1,2-a]pyridine Derivative 30a | MDA-MB-231 (Breast Cancer) | 12.12 ± 0.54 | [7] |
| Styrylimidazo[1,2-a]pyridine Derivative 30a | MCF-7 (Breast Cancer) | 9.59 ± 0.7 | [7] |
| Styrylimidazo[1,2-a]pyridine Derivative 30a | T-47D (Breast Cancer) | 10.10 ± 0.4 | [7] |
| Pyrazolo[4,3-c]hexahydropyridine Derivative 31 | MDA-MB-231 (Breast Cancer) | 4.2 | [7] |
| Pyrazolo[4,3-c]hexahydropyridine Derivative 31 | MCF-7 (Breast Cancer) | 2.4 | [7] |
| Thiazolidine-2,4-dione Derivative 108 | MCF-7 (Breast Cancer) | 1.27 | [7] |
| Thiazolidine-2,4-dione Derivative 109 | MCF-7 (Breast Cancer) | 1.31 | [7] |
| Thiazolidine-2,4-dione Derivative 110 | MCF-7 (Breast Cancer) | 1.50 | [7] |
Antiviral Activity
Certain this compound analogs have shown promise as antiviral agents, particularly against hepatitis B virus (HBV). These compounds can interfere with viral replication processes. The development of entry inhibitors is a major strategy in antiviral drug discovery, and uracil analogs can be explored for this purpose.[8][9][10]
Mechanism of Action and Signaling Pathways
The primary molecular target for many this compound analogs is DPD. Inhibition of this enzyme disrupts the normal catabolism of pyrimidines.
Experimental Protocol: Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
The inhibitory activity of this compound analogs against DPD can be evaluated using various methods, including enzyme assays in peripheral blood mononuclear cells (PBMCs) or using commercially available ELISA kits.[11][12]
A general protocol for a DPD enzyme assay in PBMCs is as follows:
-
Isolation of PBMCs: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[11]
-
Cell Lysis: The isolated PBMCs are lysed to release the cellular contents, including the DPD enzyme.
-
Enzyme Reaction: The cell lysate is incubated with the substrate (e.g., 5-fluorouracil or thymine) and varying concentrations of the this compound analog inhibitor.
-
Detection of Product: The rate of product formation (e.g., dihydrofluorouracil) is measured over time using techniques such as HPLC or spectrophotometry.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of DPD activity, is calculated.
Experimental Workflow for Screening
A typical workflow for the discovery and evaluation of novel this compound analogs involves several key stages, from initial synthesis to biological characterization.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential in medicinal chemistry. Their ability to inhibit key enzymes like DPD provides a clear rationale for their development as adjuncts to existing chemotherapy regimens. Furthermore, the intrinsic anticancer and antiviral activities of certain analogs warrant further investigation. Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis of novel analogs with diverse substitution patterns to improve potency and selectivity.
-
Elucidation of mechanisms of action: Detailed studies to identify the specific molecular targets and signaling pathways affected by these compounds beyond DPD.
-
In vivo evaluation: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety of lead compounds.
The continued exploration of the this compound scaffold holds the promise of delivering new and effective therapeutic agents for the treatment of cancer and viral infections.
References
- 1. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives | Puspaningtyas | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 5. jppres.com [jppres.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of hepatitis B virus attachment and entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihepatitis B therapy: a review of current medications and novel small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Treatment of Chronic Hepatitis B Virus (HBV) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Methodological & Application
High-Yield Synthesis of 3-Benzoyluracil Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-yield synthesis of 3-benzoyluracil and its analogs, compounds of significant interest in medicinal chemistry and drug development. The methodologies outlined herein are based on established and reliable synthetic strategies, including regioselective acylation via a protection-deprotection sequence and a dibenzoylation-selective debenzoylation approach. These protocols are designed to be reproducible and scalable for the efficient production of a diverse library of this compound analogs for further investigation.
Introduction
Uracil and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties. Modification at the N3 position of the uracil ring with a benzoyl group can significantly influence the compound's pharmacological profile. This compound analogs have emerged as a promising class of compounds with potential applications in various disease areas. The synthesis of these analogs with high purity and yield is crucial for their biological evaluation and further development. This guide presents two robust protocols for the synthesis of 3-benzoyluracils, along with methods for the preparation of substituted analogs.
Synthesis of this compound Analogs: Key Strategies
The primary challenge in the synthesis of 3-benzoyluracils is the regioselective acylation at the N3 position, as the N1 position is also susceptible to acylation. To achieve high yields of the desired N3-acylated product, two principal strategies are employed:
-
Double Benzoylation Followed by Selective N1-Debenzoylation: This method involves the exhaustive benzoylation of uracil to form 1,3-dibenzoyluracil, followed by the selective removal of the N1-benzoyl group under controlled basic conditions. This approach leverages the differential reactivity of the N1 and N3 acyl groups.[1][2]
-
N1-Protection, N3-Benzoylation, and Deprotection: This strategy involves the initial protection of the more reactive N1 position with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM).[3][4] Subsequent benzoylation occurs selectively at the unprotected N3 position. The final step involves the removal of the N1-protecting group to yield the desired this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Double Benzoylation and Selective Hydrolysis
This protocol describes a two-step synthesis of this compound from uracil.
Step 1: Synthesis of 1,3-Dibenzoyluracil
-
Materials: Uracil, Benzoyl Chloride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Suspend uracil (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous pyridine (3 equivalents) to the suspension.
-
Slowly add benzoyl chloride (2.5 equivalents) to the stirring mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 1,3-dibenzoyluracil.
-
Purify the crude product by recrystallization from ethanol to afford pure 1,3-dibenzoyluracil.
-
Step 2: Selective N1-Debenzoylation to Yield this compound
-
Materials: 1,3-Dibenzoyluracil, Ammonium Hydroxide, Ethanol.
-
Procedure:
-
Dissolve the purified 1,3-dibenzoyluracil (1 equivalent) in a mixture of ethanol and 90% aqueous ammonium hydroxide.[2]
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the selective debenzoylation at the N1 position by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure product.
-
Protocol 2: Synthesis of this compound via N1-Protection Strategy
This protocol outlines the synthesis of this compound using a Boc-protecting group.
Step 1: N1-Boc Protection of Uracil
-
Materials: Uracil, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Acetonitrile.
-
Procedure:
-
To a solution of uracil (1 equivalent) in acetonitrile, add Boc₂O (1.2 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate) to obtain N1-Boc-uracil.
-
Step 2: N3-Benzoylation of N1-Boc-uracil
-
Materials: N1-Boc-uracil, Benzoyl Chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve N1-Boc-uracil (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C and slowly add benzoyl chloride (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N1-Boc-Nthis compound.
-
Step 3: N1-Deprotection to Yield this compound
-
Materials: N1-Boc-Nthis compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N1-Boc-Nthis compound (1 equivalent) in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization.
-
Data Presentation
The following table summarizes the expected yields for the synthesis of this compound and its analogs using the described protocols. The synthesis of analogs can be achieved by using appropriately substituted uracils or benzoyl chlorides in the protocols.
| Entry | Uracil Analog | Benzoyl Chloride Analog | Method | Yield (%) | Reference |
| 1 | Uracil | Benzoyl Chloride | Protocol 1 | 75-85 | [2] |
| 2 | Uracil | Benzoyl Chloride | Protocol 2 | 70-80 | [4] |
| 3 | 5-Fluorouracil | 3-Chlorobenzoyl chloride | Modified Protocol 1 | 61-79 | [1] |
| 4 | 5-Fluorouracil | 4-Nitrobenzoyl chloride | Modified Protocol 1 | 61-79 | [1] |
| 5 | 5-Methyluracil (Thymine) | Benzoyl Chloride | Protocol 1 | High | [1] |
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic routes for this compound.
Potential Signaling Pathway Modulation
This compound analogs are being investigated for their potential to modulate various cellular signaling pathways implicated in diseases like cancer and viral infections. The benzoyl moiety can interact with specific biological targets, leading to the inhibition of key enzymes or disruption of protein-protein interactions.
Caption: Potential mechanism of action.
Conclusion
The protocols detailed in this document provide a robust foundation for the high-yield synthesis of this compound and its analogs. By utilizing either the double benzoylation/selective hydrolysis method or the N1-protection strategy, researchers can efficiently generate a library of these promising compounds for biological screening and drug development endeavors. The versatility of these methods allows for the introduction of various substituents on both the uracil and benzoyl rings, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
References
Application Notes and Protocols for Utilizing 3-Benzoyluracil as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 3-benzoyluracil scaffold in drug discovery. This scaffold integrates the pharmacologically significant uracil moiety, a cornerstone in antiviral and anticancer therapies, with a benzoyl group, which can modulate physicochemical properties such as membrane permeability and molecular interactions.[1][2] The following sections detail the rationale for using this scaffold, a proposed synthetic route, protocols for evaluating biological activity, and representative data from structurally related compounds to guide hit-to-lead optimization.
Rationale for this compound in Drug Design
The uracil core is a privileged structure in medicinal chemistry, with derivatives like 5-fluorouracil being mainstays in cancer chemotherapy.[3][4][5] Modifications at the N1, N3, C5, and C6 positions of the uracil ring have yielded compounds with a wide array of biological activities.[4][6] The introduction of a benzoyl group at the N3 position is a strategic modification. The benzoyl moiety can influence the molecule's polarity and its ability to penetrate biological membranes, potentially enhancing its pharmacokinetic profile.[2] Furthermore, the aromatic ring of the benzoyl group can participate in π-π stacking interactions with biological targets, while the carbonyl group can act as a hydrogen bond acceptor, providing additional points of interaction to improve binding affinity.[7]
Drug Discovery and Development Workflow
The development of novel drug candidates from the this compound scaffold can follow a structured workflow, from initial synthesis to preclinical evaluation.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-acylation of uracil with benzoyl chloride.
Materials:
-
Uracil
-
Benzoyl chloride
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Ethanol for recrystallization
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve uracil (1 equivalent) in the anhydrous solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).[8]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield this compound.[8]
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][7]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of the test compounds (this compound derivatives) and a positive control (e.g., doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[1][7]
-
Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-HIV Activity: Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive, colorimetric assay to screen for inhibitors of HIV-1 Reverse Transcriptase (RT).[2][9]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT Assay Kit (commercially available kits provide necessary reagents like template/primer, dNTPs, and detection reagents)
-
Test compounds (this compound derivatives)
-
Known HIV-1 RT inhibitor as a positive control (e.g., Efavirenz)
-
Microplate reader
Procedure:
-
Prepare the reaction mixture according to the manufacturer's instructions, typically containing a template/primer hybrid, dNTPs, and reaction buffer.[10][11]
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Add the recombinant HIV-1 RT enzyme to the wells. Include a positive control (with a known inhibitor) and a negative control (without inhibitor).
-
Incubate the plate at 37°C for 1 hour to allow the reverse transcription reaction to proceed.[2][12]
-
Follow the kit's instructions for the detection of the newly synthesized DNA. This usually involves a colorimetric reaction where the absorbance is proportional to the RT activity.
-
Measure the absorbance at the specified wavelength (e.g., 405 nm) using a microplate reader.[2]
-
Calculate the percentage of inhibition of RT activity for each compound concentration and determine the IC50 value.
Quantitative Data of Structurally Related Compounds
The following tables summarize the biological activities of various uracil and benzoyl-containing heterocyclic derivatives, providing a reference for the potential efficacy of the this compound scaffold.
Table 1: Anticancer Activity of Uracil and Benzoyl Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Uracil-isatin hybrids | MCF-7 (Breast) | 40 - 100 | [13] |
| Uracil-colchicine conjugates | A549 (Lung) | - | [14] |
| BEL7402 (Liver) | - | [14] | |
| MCF-7 (Breast) | - | [14] | |
| 5-FU-deoxypodophyllotoxin hybrid | A549 (Lung) | 0.27 | [14] |
| HeLa (Cervical) | 4.03 | [14] | |
| HCT-8 (Colorectal) | 1.01 | [14] | |
| HEPG2 (Liver) | 0.45 | [14] | |
| Ursolic acid-uracil hybrid (6a) | MCF-7 (Breast) | 14.00 | [13] |
| MDA-MB-231 (Breast) | 5.83 | [13] | |
| N-substituted Rhodanine (RD5) | Breast Cancer Cells | 17.24 µg/mL | [15] |
| 6-bromoquinazoline derivatives (5b) | MCF-7 (Breast) | 0.53 - 1.95 | [16] |
| SW480 (Colon) | 0.53 - 1.95 | [16] | |
| Benzofuran-heterocycle hybrid (5d) | RAW-264.7 | 52.23 | [17] |
| Biheterocyclic Propanamides (8l) | - | 25.78 | [18] |
Table 2: Antiviral Activity of Benzoyl and Uracil Derivatives
| Compound Class | Virus/Target | IC50 (µM) | Reference |
| 3-Benzoylbenzofuran (4b) | HIV-1 (Q23 pseudovirus) | 0.49 | |
| HIV-1 (CAP210 pseudovirus) | 0.12 | ||
| Pyrazole derivative of 3-benzoylbenzofuran (5f) | HIV-1 (Q23 pseudovirus) | 0.39 | |
| HIV-1 (CAP210 pseudovirus) | 1.00 | ||
| Uracil derivative (9a) | HIV p24 | 62.5 µg/mL | [19] |
Potential Signaling Pathways
Uracil-based anticancer agents often exert their effects by interfering with nucleic acid metabolism or by inducing apoptosis. A potential mechanism of action for novel this compound derivatives could involve the modulation of key signaling pathways such as the p53 tumor suppressor pathway.
By inducing DNA damage or other cellular stresses, a bioactive this compound derivative could lead to the activation of p53, resulting in cell cycle arrest, apoptosis, or DNA repair in cancer cells.[13] This represents a plausible mechanism of action that can be investigated during the drug development process.
References
- 1. researchhub.com [researchhub.com]
- 2. 4.5. HIV-1 RT Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 10. profoldin.com [profoldin.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of N-Acyl-6-Aminouracils in the Synthesis of Fused Heterocyclic Systems
Introduction
While 3-benzoyluracil is not extensively documented as a direct precursor in the synthesis of complex heterocyclic compounds, the closely related N-acyl-6-aminouracil derivatives serve as versatile and pivotal building blocks in medicinal and materials chemistry. The strategic acylation of the 6-amino group of uracil derivatives enhances their reactivity and directs cyclization pathways, leading to a diverse array of fused pyrimidine systems. These resulting heterocyclic scaffolds, such as pyrimido[4,5-d]pyrimidines and purines, are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from the acylation and subsequent cyclization of 6-aminouracil.
Application Notes
The C6 amino group of 6-aminouracil is a key nucleophilic center that can be readily acylated with various acylating agents, such as benzoyl chloride or other aroyl chlorides, in the presence of a base.[1] This acylation step is crucial as it introduces a reactive carbonyl group that can participate in intramolecular cyclization reactions, leading to the formation of a second fused ring.
The resulting N-acyl-6-aminouracil intermediate can undergo cyclocondensation with various electrophiles or can be induced to cyclize under thermal or catalytic conditions. The nature of the acyl group and the reaction conditions can be modulated to control the structure of the final heterocyclic product. For instance, reaction with sources of carbon and nitrogen can lead to the formation of purine analogues, while intramolecular condensation can yield pyrimido[4,5-d]pyrimidine systems.[3]
The synthesized fused uracil derivatives often exhibit significant biological activity. For example, certain pyrimido[4,5-d]pyrimidine derivatives have shown potent anticancer activity against various cell lines.[1] The diverse substitution patterns achievable through this synthetic strategy allow for the generation of large libraries of compounds for drug discovery and screening.
Key Synthetic Pathways from 6-Aminouracil
A general workflow for the synthesis of fused heterocycles from 6-aminouracil involves initial acylation followed by a cyclization step. The specific reagents and conditions for the cyclization determine the final heterocyclic scaffold.
Caption: General workflow for the synthesis of fused heterocycles from 6-aminouracil.
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,4-dimethoxybenzamide
This protocol details the acylation of 6-aminouracil with 2,4-dimethoxybenzoyl chloride, a representative example of N-acylation.[1]
Materials:
-
6-Aminouracil
-
2,4-Dimethoxybenzoyl chloride
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 6-aminouracil (1.27 g, 10 mmol) and 2,4-dimethoxybenzoyl chloride (2.0 g, 10 mmol) is prepared in dry DMF (20 mL).
-
A catalytic amount of piperidine (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 5 hours.
-
After cooling, the mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from an appropriate solvent to yield the pure product.
Protocol 2: Synthesis of 6-(Chloroacetyl)aminouracil
This protocol describes the acylation of 6-aminouracil with chloroacetyl chloride, which introduces a reactive handle for further cyclizations.[1]
Materials:
-
6-Aminouracil
-
Chloroacetyl chloride
-
Anhydrous Potassium Carbonate
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 6-aminouracil (1.27 g, 10 mmol), chloroacetyl chloride (1.13 g, 0.8 mL, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) is stirred in DMF (20 mL) at room temperature for 24 hours.[1]
-
The reaction mixture is then triturated with water.
-
The solid product is collected by filtration, dried, and recrystallized from a DMF/water mixture.[1]
Protocol 3: General Synthesis of Pyrimido[4,5-d]pyrimidines via Multicomponent Reaction
This protocol outlines a one-pot, three-component synthesis of tetrahydropyrimido[4,5-d]pyrimidine-triones from 6-amino-1,3-dimethyluracil.[3]
Materials:
-
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
-
Aryl aldehyde (e.g., benzaldehyde)
-
Urea
-
Acetic acid
Procedure:
-
A mixture of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1 mmol), an aryl aldehyde (1 mmol), and urea (1.2 mmol) is prepared.
-
A catalytic amount of acetic acid is added to the mixture.
-
The reaction is carried out under microwave irradiation at a specified power and temperature for a designated time (e.g., 10-15 minutes).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is triturated with ethanol, filtered, and washed with cold ethanol to afford the pure pyrimido[4,5-d]pyrimidine derivative.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of N-acyl-6-aminouracil derivatives and their subsequent conversion to fused heterocyclic systems.
Table 1: Synthesis of N-Acyl-6-Aminouracil Derivatives [1]
| Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 2,4-Dimethoxybenzoyl chloride | Piperidine | DMF | 5 h (reflux) | - | >300 |
| Chloroacetyl chloride | K₂CO₃ | DMF | 24 h (RT) | 75 | >300 |
Table 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives [3]
| Aldehyde | Catalyst | Conditions | Yield (%) |
| Benzaldehyde | Acetic Acid | Microwave | High |
| 4-Chlorobenzaldehyde | Acetic Acid | Microwave | High |
| 4-Methoxybenzaldehyde | Acetic Acid | Microwave | High |
Visualizing Reaction Pathways
The synthesis of purines is a fundamental biochemical process that can be conceptually mirrored in synthetic organic chemistry. The de novo biosynthesis of purines involves the step-wise construction of the imidazole ring onto a ribose phosphate scaffold, followed by the closure of the pyrimidine ring to form inosine monophosphate (IMP), the precursor to AMP and GMP.[4][5]
Caption: Simplified pathway of de novo purine biosynthesis.
In synthetic chemistry, a similar logic of building one ring onto another is employed. For example, the synthesis of pyrimido[4,5-d]pyrimidines from 6-aminouracil can be seen as the construction of a new pyrimidine ring onto the existing one.
Caption: Multicomponent synthesis of a pyrimido[4,5-d]pyrimidine derivative.
N-Acyl-6-aminouracils are valuable intermediates for the synthesis of a wide range of fused heterocyclic compounds with significant potential in drug discovery and development. The protocols and data presented here provide a foundation for researchers and scientists to explore the rich chemistry of these scaffolds and to develop novel bioactive molecules. The multicomponent reaction strategies, in particular, offer an efficient and atom-economical approach to generating molecular diversity. Further investigation into the reactivity of various N-acyl derivatives and their subsequent cyclization reactions is likely to yield new and potent therapeutic agents.
References
- 1. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 2. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. columbia.edu [columbia.edu]
Application of 3-Benzoyluracil Analogues in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
The uracil scaffold is a key component of several established antiviral drugs. Chemical modification of the uracil ring, particularly at the N1 and N3 positions, has emerged as a promising strategy for the development of novel antiviral agents. N3-substituted uracil derivatives have demonstrated inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalomegalovirus (HCMV), and most notably, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] The mechanism of action for some of these derivatives involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] This suggests that 3-benzoyluracil, as an N3-acylated uracil derivative, represents a viable candidate for antiviral drug discovery.
Mechanism of Action: Targeting Viral Replication
The primary antiviral mechanism proposed for N3-substituted uracil derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1] RdRp is a key enzyme utilized by many RNA viruses to replicate their genetic material within the host cell. By binding to and inhibiting the function of RdRp, these compounds can effectively halt viral replication and control the infection.
DOT script for Signaling Pathway Diagram
Caption: Inhibition of Viral RdRp by this compound Analogues.
Quantitative Data Summary
The following tables summarize the reported antiviral activity and cytotoxicity of various N1,N3-disubstituted uracil derivatives against different viruses. This data can serve as a benchmark for evaluating the potential of novel this compound analogues.
Table 1: Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2
| Compound ID | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound A | SARS-CoV-2 (Beta) | Vero E6 | 12.5 | >100 | >8 | [3] |
| Compound B | SARS-CoV-2 (Delta) | Vero E6 | 9.8 | >100 | >10.2 | [3] |
| Compound C | SARS-CoV-2 (Omicron) | Vero E6 | 15.2 | >100 | >6.6 | [3] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
Table 2: Antiviral Activity of 3-(3,5-dimethylbenzyl)uracil Derivatives
| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HIV-1 | Not Specified | 0.8 | [4] |
| Derivative 2 | HCMV | Not Specified | 2.5 | [4] |
IC50: 50% inhibitory concentration
Experimental Protocols
The following are detailed protocols for the synthesis, antiviral screening, and cytotoxicity assessment of N3-substituted uracil derivatives. These can be adapted for the investigation of this compound and its analogues.
Protocol 1: Synthesis of Nthis compound
This protocol is a general method for the acylation of uracil at the N3 position, which often requires initial protection of the N1 position.
Materials:
-
Uracil
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Benzoyl chloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
N1-Protection:
-
To a solution of uracil (1 eq) in acetonitrile, add (Boc)2O (1.1 eq) and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N1-Boc-uracil.
-
-
N3-Benzoylation:
-
To a solution of N1-Boc-uracil (1 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzoyl chloride (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N1-Boc-Nthis compound.
-
-
N1-Deprotection:
-
Dissolve the N1-Boc-Nthis compound in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Purify the residue by silica gel column chromatography to obtain the final product, this compound.
-
DOT script for Synthesis Workflow Diagram
References
- 1. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uracil - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-Benzoyluracil: Exploring its Biological Potential
To the Researcher:
Extensive literature searches have been conducted to identify a specific enzyme target for which 3-benzoyluracil acts as a potential inhibitor, with the goal of providing detailed application notes and protocols. However, at present, there is no well-documented, specific enzyme that is definitively and primarily inhibited by this compound. The available research highlights the broad-spectrum biological activities of uracil derivatives, including those with benzoyl modifications, rather than a focused inhibitory action on a single enzyme.
The following information is provided to offer a broader context of the known biological activities of uracil and benzoyl-containing compounds, which may guide future research into the potential applications of this compound. This document summarizes the general biological landscape and provides conceptual frameworks for experiments that could be adapted to investigate this compound's effects on enzymes or cellular pathways of interest.
General Biological Activities of Uracil and Benzoyl Derivatives
Derivatives of uracil and compounds containing benzoyl moieties have been investigated for a wide range of biological activities. These studies suggest that compounds with these structural features can interact with various biological targets, though the specific mechanisms are often not fully elucidated.
Reported activities include:
-
Antimicrobial and Antifungal Properties: Various heterocyclic compounds, including derivatives of uracil, have been screened for their ability to inhibit the growth of bacteria and fungi. The mechanisms for these effects are often proposed to involve interference with microbial metabolic pathways or macromolecular synthesis.
-
Anticancer and Cytotoxic Effects: Certain uracil analogs are used in chemotherapy and work by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. The benzoyl group, being a versatile pharmacophore, is also found in many compounds with demonstrated anticancer properties.
-
Enzyme Inhibition (General): While a specific primary target for this compound is not established, the broader class of uracil and benzoyl derivatives has been explored for inhibitory activity against various enzymes. This often involves screening against panels of enzymes to identify potential interactions.
Conceptual Experimental Protocols
For researchers interested in investigating the potential inhibitory effects of this compound on a specific enzyme of interest, the following general protocols can be adapted.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a basic workflow to screen for the inhibitory potential of this compound against a chosen enzyme that has a measurable activity, often through a colorimetric or fluorometric substrate.
Workflow Diagram:
Caption: General workflow for an in vitro enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.
-
-
Assay Setup:
-
In a microplate, add the assay buffer to all wells.
-
Add the this compound dilutions to the test wells and the equivalent volume of solvent (vehicle control) to the control wells.
-
Add the enzyme to all wells except for a "no enzyme" control.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the kinetic curves.
-
Plot the reaction rates as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Assay to Assess Biological Activity
This protocol provides a framework for evaluating the effect of this compound on a specific cellular pathway or phenotype.
Workflow Diagram:
Caption: Workflow for a cell-based activity assay.
Methodology:
-
Cell Culture:
-
Culture the cell line of interest under standard conditions.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions or a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After the incubation period, perform an assay to measure the desired biological endpoint. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®) to assess cytotoxicity.
-
Reporter Gene Assays: To measure the activity of a specific signaling pathway.
-
Western Blotting or qPCR: To analyze changes in protein or gene expression levels related to a pathway of interest.
-
-
-
Data Analysis:
-
Quantify the results from the endpoint assay.
-
Plot the measured response against the concentration of this compound to determine its effect on the cellular process.
-
Conclusion and Future Directions
While a specific enzyme target for this compound remains to be elucidated, its structural components are present in many biologically active molecules. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the potential effects of this compound on enzymes and cellular systems relevant to their own areas of interest. Future research, possibly involving high-throughput screening against diverse enzyme panels or phenotypic screening in various cell lines, will be crucial in identifying specific molecular targets and elucidating the mechanism of action of this compound.
Should a specific enzyme target for this compound be identified in your research, the provided protocol frameworks can be further refined to include more detailed kinetic studies (e.g., determining the mode of inhibition) and to develop more specific cell-based and in vivo models.
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of 3-Benzoyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoyluracil is a synthetic derivative of uracil, a naturally occurring pyrimidine base. Uracil derivatives have been a cornerstone in cancer chemotherapy for decades, with compounds like 5-fluorouracil (5-FU) being widely used in the treatment of various solid tumors.[1][2] The mechanism of action for many uracil analogs involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of DNA, leading to cell cycle arrest and apoptosis.[3] This document provides detailed protocols for a panel of cell-based assays to characterize the anticancer properties of this compound, a novel compound of interest. The following protocols will enable researchers to assess its cytotoxic effects, and delve into the potential mechanisms driving its anticancer activity, such as the induction of apoptosis and cell cycle disruption.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.5 |
| A549 | Lung Carcinoma | 48 | 22.8 |
| HCT116 | Colon Carcinoma | 48 | 12.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.3 |
| DU145 | Prostate Carcinoma | 48 | 25.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on the activities of other uracil derivatives.[6][7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]
Experimental Protocol
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation
Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound (IC50 concentration, 48h)
| Cell Line | Quadrant | Untreated Control (%) | This compound Treated (%) |
| MCF-7 | Viable (Annexin V-/PI-) | 95.2 | 45.8 |
| Early Apoptotic (Annexin V+/PI-) | 2.1 | 35.1 | |
| Late Apoptotic (Annexin V+/PI+) | 1.5 | 15.6 | |
| Necrotic (Annexin V-/PI+) | 1.2 | 3.5 | |
| HCT116 | Viable (Annexin V-/PI-) | 96.5 | 40.2 |
| Early Apoptotic (Annexin V+/PI-) | 1.8 | 38.9 | |
| Late Apoptotic (Annexin V+/PI+) | 1.0 | 18.3 | |
| Necrotic (Annexin V-/PI+) | 0.7 | 2.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[9] This allows for the quantification of cells in each phase of the cell cycle.
Experimental Protocol
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the DNA content.
Data Presentation
Table 3: Hypothetical Cell Cycle Distribution after Treatment with this compound (IC50 concentration, 24h)
| Cell Line | Cell Cycle Phase | Untreated Control (%) | This compound Treated (%) |
| MCF-7 | G0/G1 | 55.3 | 40.1 |
| S | 30.1 | 45.5 | |
| G2/M | 14.6 | 14.4 | |
| HCT116 | G0/G1 | 60.2 | 42.8 |
| S | 25.8 | 48.3 | |
| G2/M | 14.0 | 8.9 |
Note: The data presented in this table is hypothetical and based on the known effects of some uracil derivatives to induce S-phase arrest.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cell-based assays.
Hypothesized Signaling Pathway for this compound Anticancer Activity
References
- 1. japsonline.com [japsonline.com]
- 2. ump.edu.pl [ump.edu.pl]
- 3. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Analytical methods for the quantification of 3-Benzoyluracil
Application Note: Quantitative Analysis of 3-Benzoyluracil
Introduction
This compound is a chemical compound of interest in various fields of research, including medicinal chemistry and drug development. Accurate and reliable quantification of this compound in different matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The methodologies described herein are based on established principles of analytical chemistry and provide a framework for researchers to develop and validate their own assays.[1][2]
Analytical Methods
Two primary methods are presented for the quantification of this compound: HPLC-UV for routine analysis and the more sensitive and selective LC-MS/MS for trace-level detection in complex biological matrices.[3][4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances, pharmaceutical formulations, and for in-process control.
1. Experimental Protocol
a. Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
b. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
c. Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: 254 nm (or the UV absorption maximum of this compound).
2. Data Presentation
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[3][8]
1. Experimental Protocol
a. Apparatus and Materials:
-
Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.[3]
-
C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[5]
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound).
b. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
c. Chromatographic Conditions:
-
Column: C18 reverse-phase (2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in Water.[5]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient:
-
0-1 min: 95% A, 5% B
-
1-5 min: Linear gradient to 5% A, 95% B
-
5-7 min: 5% A, 95% B
-
7-8 min: Return to 95% A, 5% B
-
-
Injection Volume: 5 µL.
d. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
Ion Source Temperature: 350 °C.[5]
-
Capillary Voltage: 3500 V.[5]
-
MRM Transitions: (To be determined by direct infusion of the this compound standard)
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
2. Data Presentation
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Sample preparation workflow for plasma analysis.
References
- 1. uab.edu [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of biomarkers, drugs and toxins in biological samples by immunoaffinity chromatography coupled to mass spectrometry or tandem mass spectrometry: A focused review of recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzophenone-Containing Uracil Analogues as Chemical Probes for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-containing uracil analogues are a class of powerful chemical probes utilized in biological studies for the identification and characterization of protein-ligand interactions. These bifunctional molecules combine the specific recognition properties of a uracil moiety, which can mimic the natural nucleobase and interact with a variety of protein targets, with the photo-reactive capabilities of a benzophenone group. Upon irradiation with UV light, the benzophenone group forms a highly reactive triplet diradical that can covalently crosslink to nearby amino acid residues within the binding pocket of a target protein. This irreversible capture allows for the subsequent identification and detailed study of the interacting proteins, providing invaluable insights into cellular signaling pathways, drug mechanisms of action, and the broader landscape of the proteome.
This document provides detailed application notes and experimental protocols for the use of benzophenone-containing uracil analogues, exemplified by the conceptual probe "3-benzoyluracil," in biological research.
Probe Design and Mechanism of Action
A typical benzophenone-containing uracil analogue probe consists of three key components:
-
Recognition Moiety: The uracil scaffold provides the basis for specific, non-covalent interactions with the target protein. Modifications to the uracil ring can be introduced to enhance binding affinity and selectivity for a particular target.
-
Photoreactive Group: The benzophenone group is chemically stable in the dark but upon excitation with UV light (typically around 350-360 nm), it undergoes a transition to an excited triplet state. This diradical can then abstract a hydrogen atom from a nearby C-H bond of an amino acid residue, resulting in the formation of a stable covalent bond.[1][2]
-
Reporter Tag (Optional but Recommended): For ease of detection and enrichment of the cross-linked protein-probe complexes, a reporter tag such as biotin or a clickable alkyne group is often incorporated into the probe structure via a flexible linker.
The general mechanism of action for these probes in a photoaffinity labeling experiment is a two-step process. First, the probe is introduced to a biological system (e.g., cell lysate, intact cells) and allowed to bind to its target protein(s) non-covalently. Subsequently, the system is irradiated with UV light to induce covalent cross-linking, permanently tagging the target protein.
Data Presentation: Quantitative Parameters for Probe Characterization
The successful application of a chemical probe relies on its well-defined biochemical and cellular properties. The following table summarizes key quantitative data that should be determined for any new benzophenone-containing uracil analogue probe. The values provided are representative examples based on typical characteristics of high-quality chemical probes.
| Parameter | Example Value | Method of Determination | Significance |
| Binding Affinity (Kd) | 100 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Measures the strength of the non-covalent interaction between the probe and its target protein. A lower Kd indicates a stronger interaction. |
| In vitro Potency (IC50/EC50) | 500 nM | Biochemical assays (e.g., enzyme inhibition, receptor binding assays) | Concentration of the probe required to achieve 50% of the maximal effect in a biochemical assay. |
| Cellular Potency (EC50) | 1 µM | Cell-based functional assays (e.g., reporter gene assays, cell viability assays) | Concentration of the probe required to elicit a half-maximal response in intact cells, demonstrating cell permeability and on-target effects. |
| Optimal UV-Irradiation Time | 15-30 min | Time-course experiment followed by Western blot or in-gel fluorescence | The duration of UV exposure that maximizes specific cross-linking while minimizing non-specific labeling and protein damage.[3] |
| Optimal Probe Concentration | 1-10 µM | Concentration-response experiment followed by Western blot or in-gel fluorescence | The concentration that provides sufficient signal for detection without causing off-target effects or cellular toxicity. |
Experimental Protocols
Protocol 1: In Vitro Photoaffinity Labeling of a Recombinant Protein
This protocol describes the use of a benzophenone-containing uracil analogue to label a purified recombinant protein.
Materials:
-
Benzophenone-uracil probe (e.g., with a biotin tag)
-
Purified recombinant target protein
-
Phosphate-buffered saline (PBS)
-
UV cross-linking instrument (e.g., Stratalinker) with 365 nm bulbs
-
SDS-PAGE gels and buffers
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
-
Western blotting apparatus
Procedure:
-
Incubation: In a microcentrifuge tube, mix the purified recombinant protein (e.g., 1 µg) with the benzophenone-uracil probe at various concentrations (e.g., 0.1, 1, 10 µM) in PBS. The final volume should be around 20-50 µL. Incubate the mixture on ice for 1 hour to allow for binding.
-
UV Cross-linking: Place the open tubes on ice in a UV cross-linker. Irradiate with 365 nm UV light for 15-30 minutes.[3]
-
SDS-PAGE: Add SDS-PAGE loading buffer to the samples, boil for 5 minutes, and then load the samples onto an SDS-PAGE gel.
-
Western Blotting: After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane extensively with TBST. Apply the chemiluminescence substrate and visualize the signal using a chemiluminescence imager. A band corresponding to the molecular weight of the protein-probe conjugate should be visible.
Protocol 2: Target Identification in Cell Lysate
This protocol outlines the workflow for identifying the cellular targets of a benzophenone-containing uracil analogue from a complex protein mixture.
Materials:
-
Benzophenone-uracil probe with a biotin tag
-
Cell culture and lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Mass spectrometry-compatible silver stain or Coomassie stain
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest cultured cells and prepare a clarified cell lysate using an appropriate lysis buffer. Determine the protein concentration of the lysate.
-
Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated benzophenone-uracil probe (e.g., 10 µM) for 1 hour at 4°C with gentle rotation.
-
UV Cross-linking: Transfer the lysate to a petri dish and place it on ice in a UV cross-linker. Irradiate with 365 nm UV light for 15-30 minutes.
-
Enrichment of Labeled Proteins: Add pre-washed streptavidin-agarose beads to the irradiated lysate and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.
-
Gel Electrophoresis and Staining: Separate the eluted proteins on an SDS-PAGE gel. Stain the gel with a mass spectrometry-compatible silver stain or Coomassie stain.
-
Mass Spectrometry Analysis: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein targets of this compound.
Generalized Signaling Pathway Interrogation
Caption: Interrogation of a kinase signaling pathway with this compound.
References
Application Notes and Protocols for N-acylation of Uracil with Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of uracil is a fundamental chemical transformation used in the synthesis of a wide array of modified nucleosides and other heterocyclic compounds with significant potential in drug discovery and development. The introduction of an acyl group, such as a benzoyl group, at the nitrogen atoms of the uracil ring can modulate the molecule's biological activity, solubility, and other physicochemical properties. This document provides detailed protocols for the selective N-monobenzoylation and N,N'-dibenzoylation of uracil using benzoyl chloride, along with a summary of reaction conditions and expected outcomes.
Data Presentation
The following table summarizes the key quantitative data for the N-acylation of uracil with benzoyl chloride under different conditions.
| Product | Molar Ratio (Uracil:Benzoyl Chloride:Pyridine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N1,N3-Dibenzoyluracil | 1 : 2.2 : 2.2 | Pyridine/DMF | Room Temperature | 24 | ~94 |
| N3-Benzoyluracil (via debenzoylation) | See Protocol 2 | Aqueous Alcohol/Ammonium Hydroxide | Room Temperature | Not specified | High |
| N-Benzoyl Heterocycles (General) | 1 : 1 | None (Clay-catalyzed) | Room Temperature | 4-35 min | 69-97 |
Experimental Protocols
Protocol 1: Synthesis of N1,N3-Dibenzoyluracil
This protocol describes the exhaustive benzoylation of uracil to yield the N1,N3-dibenzoylated product.[1]
Materials:
-
Uracil
-
Benzoyl Chloride
-
Pyridine
-
Dimethylformamide (DMF), anhydrous
-
Chloroform
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend uracil (1 equivalent) in a mixture of anhydrous pyridine (2.2 equivalents) and anhydrous dimethylformamide (DMF).
-
To the stirred suspension, add benzoyl chloride (2.2 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After 24 hours, pour the reaction mixture into a separatory funnel containing chloroform and water.
-
Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Acidify the aqueous layer to pH 2 with concentrated HCl and observe for any precipitate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield N1,N3-dibenzoyluracil as a crystalline solid.[1]
Protocol 2: Selective Synthesis of Nthis compound via N1-Debenzoylation
This protocol outlines a method to obtain N3-monobenzoyluracil by selective debenzoylation of the N1,N3-dibenzoyluracil.[1]
Materials:
-
N1,N3-Dibenzoyluracil (from Protocol 1)
-
Aqueous-alcoholic solution of ammonium hydroxide
Procedure:
-
Dissolve the N1,N3-dibenzoyluracil in an aqueous-alcoholic solution of ammonium hydroxide at room temperature.
-
Stir the mixture until thin-layer chromatography (TLC) indicates the complete disappearance of the starting material.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain Nthis compound.
Protocol 3: Solvent-Free N-Benzoylation of Heterocyclic Amines (General Protocol)
This protocol provides a rapid and environmentally friendly method for the N-benzoylation of heterocyclic amines, which can be adapted for uracil.[2]
Materials:
-
Uracil
-
Benzoyl Chloride
-
Natural Clay (e.g., Montmorillonite K-10)
-
Ethanol
Procedure:
-
In a mortar and pestle, thoroughly mix uracil (1.05 mmol) with the natural clay catalyst (0.5 g).
-
Add benzoyl chloride (1.05 mmol) to the mixture and continue to stir at room temperature.
-
Monitor the reaction progress by TLC (typically complete within 4-35 minutes).
-
Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).
-
Combine the ethanol filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the N-benzoyluracil.[2]
Visualizations
Caption: Experimental workflow for the synthesis of N1,N3-dibenzoyluracil and its selective conversion to Nthis compound.
Caption: Simplified reaction mechanism for the N-acylation of uracil with benzoyl chloride catalyzed by pyridine.
References
Application Notes and Protocols: Solid-Phase Synthesis of a 3-Benzoyluracil Compound Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The uracil scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1][2][3] N3-acylated uracil derivatives, in particular, have garnered significant interest as potential therapeutic agents, notably as inhibitors of various enzymes, including protein kinases.[4][5][6][7] Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient generation of libraries of such compounds, facilitating rapid structure-activity relationship (SAR) studies and hit-to-lead optimization.[3][8][9][10]
These application notes provide a detailed protocol for the solid-phase synthesis of a diverse library of 3-benzoyluracil compounds. The methodology employs Wang resin as the solid support and leverages a robust protection-acylation-deprotection strategy to achieve regioselective N3-benzoylation. The protocols outlined below are designed to be adaptable for high-throughput synthesis, enabling the generation of a large number of analogs for biological screening.
Data Presentation
Table 1: Representative Quantitative Data for Solid-Phase Synthesis of a this compound Library
| Compound ID | R-Group on Benzoyl Moiety | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Overall Yield (%)¹ | Purity (%)² |
| BU-001 | H | 216.18 | 21.6 | 18.4 | 85 | >95 |
| BU-002 | 4-OCH₃ | 246.21 | 24.6 | 20.2 | 82 | >95 |
| BU-003 | 4-Cl | 250.62 | 25.1 | 21.8 | 87 | >95 |
| BU-004 | 4-NO₂ | 261.18 | 26.1 | 21.4 | 82 | >90 |
| BU-005 | 3-Br | 295.08 | 29.5 | 24.5 | 83 | >95 |
¹Overall yield is calculated based on the initial loading of the Wang resin. ²Purity was determined by RP-HPLC analysis of the crude product after cleavage. Representative yields and purities for solid-phase synthesis of small molecule libraries can be in the range of 85% yield with 75% purity.[1]
Table 2: Representative Characterization Data for this compound Compounds
| Compound ID | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | MS (ESI+) m/z |
| BU-001 | 11.58 (s, 1H), 8.05-7.55 (m, 6H), 5.75 (d, J=7.8 Hz, 1H) | 168.2, 163.5, 150.8, 145.1, 134.2, 132.5, 129.1, 128.8, 101.9 | 217.1 [M+H]⁺ |
| BU-002 | 11.55 (s, 1H), 7.98 (d, J=8.8 Hz, 2H), 7.78 (d, J=7.8 Hz, 1H), 7.12 (d, J=8.8 Hz, 2H), 5.73 (d, J=7.8 Hz, 1H), 3.88 (s, 3H) | 167.5, 164.1, 163.4, 150.9, 145.2, 131.5, 129.8, 114.2, 101.8, 55.9 | 247.1 [M+H]⁺ |
| BU-003 | 11.60 (s, 1H), 7.95 (d, J=8.5 Hz, 2H), 7.80 (d, J=7.8 Hz, 1H), 7.65 (d, J=8.5 Hz, 2H), 5.76 (d, J=7.8 Hz, 1H) | 167.1, 163.3, 150.7, 145.0, 138.8, 131.2, 130.9, 129.2, 102.0 | 251.1 [M+H]⁺ |
Experimental Protocols
Loading of Uracil-6-carboxylic Acid onto Wang Resin
This protocol describes the initial attachment of the uracil scaffold to the solid support.
-
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
Uracil-6-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve uracil-6-carboxylic acid (3.0 mmol), HOBt (3.0 mmol), and DMAP (0.1 mmol) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Add DIC (3.0 mmol) to the resin suspension and shake the vessel at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
N1-Boc Protection of Resin-Bound Uracil
This step is crucial for directing the subsequent acylation to the N3 position.
-
Materials:
-
Uracil-loaded Wang resin
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the uracil-loaded resin (1.0 g) in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
-
Add a solution of Boc₂O (5.0 mmol) and DMAP (0.5 mmol) in DCM (10 mL) to the resin.
-
Shake the reaction mixture at room temperature for 4 hours.
-
Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Dry the resin under vacuum.
-
N3-Benzoylation of Resin-Bound Uracil (Library Synthesis)
This is the key diversity-introducing step. The following protocol is for a single benzoylation reaction and can be parallelized for library synthesis.
-
Materials:
-
N1-Boc protected uracil-loaded Wang resin
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, etc.)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Swell the N1-Boc protected resin (100 mg, ~0.1 mmol) in DCM (2 mL) for 30 minutes.
-
Drain the DCM.
-
Add a solution of the desired substituted benzoyl chloride (0.5 mmol) and DIPEA (0.5 mmol) in DCM (2 mL) to the resin.
-
Shake the reaction at room temperature for 6 hours.
-
Drain the reaction mixture and wash the resin with DCM (3 x 2 mL) and DMF (3 x 2 mL).
-
Cleavage and Deprotection
This final step releases the this compound compounds from the solid support and removes the Boc protecting group.
-
Materials:
-
N3-benzoylated resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
-
Procedure:
-
Wash the N3-benzoylated resin with DCM (3 x 2 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (2 mL) to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 1 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Analyze the crude product by RP-HPLC and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of a this compound library.
Caption: Potential inhibition of a protein kinase signaling pathway by this compound compounds.
References
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid phase synthesis of mixture-based acyclic and heterocyclic small molecule combinatorial libraries from resin-bound polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Notes and Protocols: In Vitro Transcription Assays in the Presence of 3-Benzoyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing 3-Benzoyluracil (3-Bzo-U) in in vitro transcription (IVT) assays for photo-cross-linking studies of RNA-protein interactions.
Introduction
In vitro transcription is a fundamental technique for synthesizing RNA molecules from a DNA template. The incorporation of modified nucleotides, such as the photoreactive uridine analog this compound, enables the study of RNA-protein interactions through photo-cross-linking. When incorporated into a nascent RNA transcript, this compound can be activated by UV light to form covalent cross-links with proximal amino acid residues of interacting proteins, such as RNA polymerase subunits or transcription factors. This allows for the identification of interaction sites and the elucidation of the spatial arrangement of transcription complexes.
Principle of the Assay
The workflow involves three main stages:
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In Vitro Transcription with 3-Bzo-UTP: A modified in vitro transcription reaction is performed where this compound-5'-triphosphate (3-Bzo-UTP) is used as a substrate alongside the canonical NTPs. The T7, T3, or SP6 RNA polymerase incorporates the 3-Bzo-U into the growing RNA chain at positions corresponding to adenine in the DNA template.
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UV Cross-Linking: The transcription reaction mixture, containing the 3-Bzo-U labeled RNA and associated proteins, is irradiated with UV light at a specific wavelength (typically ~365 nm). This activates the benzophenone moiety of 3-Bzo-U, generating a reactive triplet state that abstracts a hydrogen atom from a nearby amino acid side chain, resulting in a covalent bond.
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Analysis of Cross-Linked Products: The covalently linked RNA-protein complexes are then analyzed using various techniques, such as SDS-PAGE, autoradiography (if radiolabeled nucleotides are also used), and mass spectrometry, to identify the cross-linked proteins and the specific sites of interaction.
Key Applications
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Mapping the RNA-binding sites on RNA polymerase and transcription factors.
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Identifying novel RNA-binding proteins that interact with a specific transcript.
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Studying the conformational changes in transcription complexes during different stages of transcription (initiation, elongation, termination).
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Screening for inhibitors that disrupt specific RNA-protein interactions within the transcription machinery.
Experimental Protocols
Preparation of DNA Template
A linear DNA template containing a T7, T3, or SP6 promoter is required. This can be a linearized plasmid or a PCR product.
Protocol for PCR-based Template Preparation:
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Design PCR primers to amplify the region of interest. The forward primer should include the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') upstream of the target sequence.
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Perform PCR using a high-fidelity DNA polymerase to generate the DNA template.
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Purify the PCR product using a PCR purification kit or gel electrophoresis to remove primers, dNTPs, and polymerase.
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Quantify the concentration of the purified DNA template using a spectrophotometer.
In Vitro Transcription with 3-Bzo-UTP
This protocol is adapted from standard in vitro transcription kits, with the inclusion of 3-Bzo-UTP.
Reaction Setup:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| ATP, GTP, CTP (10 mM each) | 2 µL each | 1 mM each |
| UTP (10 mM) | 1 µL | 0.5 mM |
| 3-Bzo-UTP (10 mM) | 1 µL | 0.5 mM |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| Linear DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| T7 RNA Polymerase (20 U/µL) | 2 µL | 2 U/µL |
Procedure:
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Thaw all components on ice.
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Assemble the reaction mixture in a nuclease-free microcentrifuge tube at room temperature in the order listed in the table.
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Mix gently by pipetting up and down and centrifuge briefly to collect the contents at the bottom of the tube.
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Incubate the reaction at 37°C for 2 hours.
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(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
UV Photo-Cross-Linking
Procedure:
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Place the 20 µL transcription reaction tube on ice in an open position.
-
Irradiate the sample with a UV lamp at 365 nm. The optimal irradiation time and distance from the UV source should be empirically determined, but a starting point is 10-20 minutes at a distance of 5-10 cm.[1]
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After irradiation, the sample is ready for analysis.
Analysis of Cross-Linked Products
SDS-PAGE and Autoradiography (for radiolabeled transcripts):
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Add an equal volume of 2x SDS-PAGE loading buffer to the cross-linked sample.
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Boil the sample at 95°C for 5 minutes.
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Load the sample onto an SDS-polyacrylamide gel.
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Run the gel at an appropriate voltage until the dye front reaches the bottom.
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Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, cross-linked RNA-protein complexes.
Mass Spectrometry for Identification of Cross-Linked Peptides:
For a more detailed analysis to identify the specific cross-linked proteins and peptide sites, the cross-linked complexes can be analyzed by mass spectrometry. This typically involves:
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Purification of the cross-linked RNA-protein complexes.
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Proteolytic digestion of the protein component.
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Enrichment of the cross-linked peptides.
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LC-MS/MS analysis to identify the peptide sequences and the site of RNA adduction.
Data Presentation
The following tables provide examples of how to structure quantitative data from in vitro transcription assays involving this compound.
Table 1: Incorporation Efficiency of 3-Bzo-UTP
| UTP:3-Bzo-UTP Ratio | Total RNA Yield (µg) | % Incorporation of 3-Bzo-U |
| 1:0 | 25.2 ± 2.1 | 0% |
| 1:0.5 | 22.8 ± 1.9 | 30.5% ± 2.5% |
| 1:1 | 19.5 ± 1.5 | 45.2% ± 3.1% |
| 1:2 | 15.1 ± 1.2 | 58.9% ± 4.0% |
Table 2: Quantification of Cross-Linking Efficiency
| Protein Target | UV Irradiation Time (min) | % Cross-Linked Protein |
| RNA Polymerase Subunit A | 0 | 0% |
| RNA Polymerase Subunit A | 5 | 8.3% ± 0.7% |
| RNA Polymerase Subunit A | 10 | 15.2% ± 1.3% |
| RNA Polymerase Subunit A | 20 | 22.5% ± 1.9% |
| Transcription Factor X | 10 | 12.8% ± 1.1% |
Table 3: IC50 Values of Transcription Inhibitors Determined by 3-Bzo-U Cross-Linking Assay
| Inhibitor Compound | Target Protein | IC50 (µM) |
| Compound A | RNA Polymerase | 5.2 ± 0.4 |
| Compound B | Transcription Factor X | 12.8 ± 1.1 |
| Control (No Inhibitor) | - | - |
Visualizations
Caption: Experimental workflow for this compound-mediated photo-cross-linking.
Caption: Model of RNA-protein cross-linking during transcription elongation.
References
Troubleshooting & Optimization
Optimizing 3-Benzoyluracil Reaction Conditions: A Technical Support Center
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of 3-benzoyluracil.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | - Incomplete reaction. - Ineffective base. - Low reaction temperature. - Impure starting materials. | - Increase reaction time and/or temperature. - Use a stronger, non-nucleophilic base like DBU or a hindered amine. - Ensure uracil and benzoyl chloride are pure and dry. - Consider a two-step method: formation of 1,3-dibenzoyluracil followed by selective N1-debenzoylation. |
| Formation of 1,3-dibenzoyluracil as the major product | - Excess benzoyl chloride. - Highly reactive conditions favoring double benzoylation. | - Use a stoichiometric amount or a slight excess of benzoyl chloride relative to uracil. - Perform the reaction at a lower temperature to control reactivity. - If 1,3-dibenzoyluracil is formed, proceed with selective N1-debenzoylation using a mild base. |
| Presence of unreacted uracil | - Insufficient benzoyl chloride. - Poor solubility of uracil. - Inadequate reaction time. | - Increase the equivalents of benzoyl chloride. - Use a solvent in which uracil has better solubility, such as DMF or DMAc, or add a co-solvent. - Extend the reaction time. |
| Hydrolysis of benzoyl chloride | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of benzoic acid as a byproduct | - Hydrolysis of benzoyl chloride. - Hydrolysis of the benzoyl group from the product during workup or purification. | - Ensure anhydrous reaction conditions. - Use non-aqueous workup procedures if possible. - Purify the product quickly and avoid prolonged exposure to acidic or basic conditions. |
| Difficulty in purifying the product | - Co-elution with byproducts (e.g., 1,3-dibenzoyluracil, benzoic acid). - Product instability on silica gel. | - Optimize the solvent system for column chromatography to improve separation. - Consider recrystallization as an alternative purification method. - Neutralize the silica gel with a small amount of triethylamine in the eluent to prevent product degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method involves a two-step process. First, uracil is treated with an excess of benzoyl chloride in the presence of a base like pyridine to form 1,3-dibenzoyluracil. This is followed by selective hydrolysis of the more labile N1-benzoyl group using a mild base, such as sodium bicarbonate or dilute ammonium hydroxide, to yield this compound.[1][2]
Q2: Can this compound be synthesized in a single step?
A2: While the two-step method is more common for achieving high selectivity, direct N3-benzoylation is possible but can be challenging to control. It often results in a mixture of N1-benzoyl, N3-benzoyl, and 1,3-dibenzoyl derivatives. Optimizing the reaction conditions, such as using a bulky base and carefully controlling the stoichiometry of the reagents, can favor the formation of the N3-isomer.
Q3: What are the best solvents and bases for the benzoylation of uracil?
A3: Pyridine is a common choice as it acts as both a solvent and a base. Other aprotic solvents like dimethylformamide (DMF) or acetonitrile can also be used in combination with a non-nucleophilic base such as triethylamine or diisopropylethylamine. The choice of base is critical to avoid unwanted side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can be used to separate uracil, this compound, and 1,3-dibenzoyluracil. The spots can be visualized under UV light.
Q5: What is the best way to purify the final product?
A5: Column chromatography on silica gel is a common purification method. A gradient of ethyl acetate in hexane is typically used to elute the product. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective purification technique.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 1,3-Dibenzoyluracil
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Suspend uracil (1 equivalent) in an excess of pyridine.
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Cool the mixture in an ice bath.
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Add benzoyl chloride (2.2 equivalents) dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Pour the reaction mixture into ice water to precipitate the product.
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Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum to obtain 1,3-dibenzoyluracil.
Step 2: Selective N1-Debenzoylation to Yield this compound
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Dissolve the crude 1,3-dibenzoyluracil in a suitable solvent such as a mixture of dioxane and water.
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Add a mild base like potassium carbonate (1.1 equivalents).[1]
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Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
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Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Workflows
References
Technical Support Center: Purification of 3-Benzoyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-benzoyluracil. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. A common starting point for N-acyluracils is to test polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexane.
Q3: What are the likely impurities in a synthesis of this compound?
While specific impurities depend on the synthetic route, common contaminants in the benzoylation of uracil may include:
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Unreacted Uracil: Highly polar and often insoluble in common organic solvents.
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Benzoic Acid: A byproduct of benzoyl chloride hydrolysis. It can typically be removed with a mild base wash during workup.
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Di-benzoylated Uracil: Formation of 1,3-dibenzoyluracil is possible, especially with excess benzoylating agent.
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Solvent Residues: Residual solvents from the reaction or workup.
Q4: When should I use column chromatography instead of recrystallization?
Column chromatography is preferred when:
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Recrystallization fails to remove impurities effectively.
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Impurities have similar solubility profiles to this compound.
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Multiple components in the crude product need to be separated.
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A very high degree of purity is required.
Q5: How can I monitor the purity of this compound during the purification process?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and melting point analysis are standard methods. A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot solvent. | Insufficient solvent. | Add more hot solvent in small portions until the solid dissolves. |
| Incorrect solvent choice. | Select a more suitable solvent or solvent system based on solubility tests. | |
| Oiling out occurs instead of crystallization. | The boiling point of the solvent is higher than the melting point of this compound. | Use a lower-boiling solvent. |
| The solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then cool again. |
| Scratch the inside of the flask with a glass rod to induce crystallization. | ||
| Add a seed crystal of pure this compound. | ||
| Low recovery of purified product. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is partially soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. | |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Add a small amount of extra hot solvent before filtering. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. A good starting point for N-acyluracils is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate). An Rf value of 0.2-0.4 for the target compound on TLC is often ideal. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 20:1 to 100:1 ratio of stationary phase to crude product by weight. | |
| Channeling in the column packing. | Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is generally recommended. | |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracked or dry column bed. | The solvent level dropped below the top of the stationary phase. | Always keep the column head wet with the mobile phase. |
Experimental Protocols
Note: The following are general protocols and may require optimization for your specific sample.
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
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Stationary Phase: Silica gel (60-200 mesh) is a common choice.
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Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of ~0.3 for this compound.
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Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top to protect the silica surface.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow can be driven by gravity or gentle air pressure (flash chromatography).
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following tables provide illustrative data for purification outcomes. Actual results will vary based on the initial purity of the crude material and the specific conditions used.
Table 1: Illustrative Recrystallization Data for this compound
| Solvent System | Initial Mass (g) | Final Mass (g) | Recovery (%) | Purity (HPLC, %) |
| Ethanol | 5.0 | 4.2 | 84 | >98 |
| Isopropanol | 5.0 | 4.0 | 80 | >97 |
| Ethyl Acetate/Hexane | 5.0 | 4.5 | 90 | >99 |
Table 2: Illustrative Column Chromatography Data for this compound
| Mobile Phase (Hexane:Ethyl Acetate) | Initial Mass (g) | Final Mass (g) | Recovery (%) | Purity (HPLC, %) |
| 3:1 | 2.0 | 1.7 | 85 | >99.5 |
| 2:1 | 2.0 | 1.8 | 90 | >99.0 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for column chromatography purification.
Troubleshooting common issues in 3-Benzoyluracil synthesis
Welcome to the technical support center for the synthesis of 3-Benzoyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the N-acylation of uracil with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a solvent and a catalyst.
Q2: Why is the N3 position of uracil preferentially benzoylated over the N1 position?
A2: The N3 position of the uracil ring is generally more acidic and nucleophilic than the N1 position. This increased reactivity at the N3 position leads to preferential acylation at this site under standard reaction conditions.
Q3: What are the potential side products in this synthesis?
A3: Common side products include N1-benzoyluracil, 1,3-dibenzoyluracil, and benzoic acid (from the hydrolysis of benzoyl chloride). The formation of these byproducts is influenced by the reaction conditions.
Q4: How can I confirm the successful synthesis of this compound?
A4: The product can be characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation. The chemical shifts in the NMR spectrum are indicative of the benzoyl group's attachment to the N3 position. Infrared (IR) spectroscopy and mass spectrometry can also be used to confirm the identity and purity of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Moisture contamination: Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid. - Poor quality reagents: Degradation of uracil or benzoyl chloride. - Inefficient purification: Loss of product during workup and recrystallization. | - Optimize reaction conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use fresh, high-purity reagents. - Optimize purification: Select an appropriate recrystallization solvent and minimize transfer losses. |
| Formation of N1-Benzoyluracil Isomer | - Reaction conditions favoring N1-acylation: While N3 is generally favored, certain conditions (e.g., specific bases or solvents) might promote N1-acylation. | - Control reaction temperature: Lowering the reaction temperature may improve regioselectivity towards the N3 position. - Choice of base: Pyridine is a standard base that generally favors N3-acylation. Experimenting with other non-nucleophilic bases might be necessary if significant N1-isomer is formed. |
| Formation of 1,3-Dibenzoyluracil | - Excess benzoyl chloride: Using a large excess of the acylating agent can lead to di-acylation. | - Stoichiometry control: Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.2 equivalents) of benzoyl chloride relative to uracil. |
| Presence of Benzoic Acid in the Final Product | - Hydrolysis of benzoyl chloride: Exposure of benzoyl chloride to moisture during the reaction or workup. | - Anhydrous reaction setup: As mentioned previously, ensure all components are dry. - Aqueous workup: During the workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted benzoyl chloride and benzoic acid. |
| Difficulty in Product Purification/Crystallization | - Inappropriate recrystallization solvent: The chosen solvent may not provide a significant difference in solubility of the product at high and low temperatures. - Presence of impurities: Impurities can sometimes inhibit crystallization. | - Solvent screening for recrystallization: Test a range of solvents and solvent mixtures to find an optimal system where this compound is soluble when hot and insoluble when cold. Common choices could include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. - Pre-purification: If the crude product is very impure, consider a preliminary purification step like column chromatography before recrystallization. |
Experimental Protocols
Synthesis of this compound
This protocol provides a general procedure for the N-benzoylation of uracil.
Materials:
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Uracil
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Benzoyl chloride
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Anhydrous pyridine
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Sodium bicarbonate solution (5% w/v)
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Distilled water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil in anhydrous pyridine.
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Slowly add benzoyl chloride to the suspension at room temperature with constant stirring.
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Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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A precipitate will form. Filter the solid product and wash it with cold water.
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To remove acidic impurities, suspend the crude product in a 5% sodium bicarbonate solution, stir for 30 minutes, filter, and wash with water until the filtrate is neutral.
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Dry the crude product in a vacuum oven.
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Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of N-acylated pyrimidines, which can be analogous to the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Yield |
| Solvent | Pyridine | Dichloromethane (DCM) | Acetonitrile (ACN) | Pyridine often gives higher yields as it also acts as a catalyst. |
| Base | Pyridine | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | The choice of base can influence both yield and regioselectivity. |
| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures generally increase the reaction rate and yield, but may also lead to more side products. |
| Benzoyl Chloride (eq.) | 1.1 | 1.5 | 2.0 | Increasing the equivalents of benzoyl chloride may increase the conversion of uracil but also the formation of the di-acylated byproduct. |
Note: This table provides a qualitative overview. Optimal conditions should be determined experimentally for the specific synthesis of this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
Technical Support Center: 3-Benzoyluracil Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3-Benzoyluracil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and characterization data.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the N-acylation of uracil with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1][2] The regioselectivity of the acylation (N1 vs. N3) can be influenced by the reaction conditions. For preferential N3-acylation, protecting the N1 position or using specific reaction conditions may be necessary.[3]
Q2: I am getting a low yield of this compound. What are the possible reasons?
A2: Low yields can result from several factors:
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Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or inefficient stirring.
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Side reactions: Uracil has two nitrogen atoms that can be acylated (N1 and N3), leading to the formation of 1-benzoyluracil and 1,3-dibenzoyluracil as side products. O-acylation is also a possibility, though less common.
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Hydrolysis of benzoyl chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which will not react with uracil.
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Poor quality of reagents: The purity of uracil, benzoyl chloride, and the solvent can significantly impact the reaction outcome.
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Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
Q3: How can I purify my crude this compound?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[4][5][6][7][8] The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of uracil derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane. Column chromatography can also be used for purification, especially for separating mixtures of N1 and N3 isomers.
Q4: How do I confirm that I have synthesized this compound?
A4: The structure of this compound can be confirmed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will show characteristic peaks for the uracil and benzoyl groups.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the C=O groups of the uracil ring and the benzoyl group, as well as the N-H bond.
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Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[9][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Increase reaction time, elevate the temperature, or use a more efficient stirring method. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of benzoyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor quality of reagents. | Use freshly distilled benzoyl chloride and dry pyridine. Ensure the uracil is of high purity. | |
| Formation of Multiple Products (as seen on TLC) | Non-regioselective acylation (formation of N1-benzoyluracil and 1,3-dibenzoyluracil). | Modify the reaction conditions. Consider using a protecting group strategy for the N1 position of uracil. Optimize the stoichiometry of the reagents. |
| Presence of unreacted starting materials. | Ensure the correct stoichiometry of reagents is used. Allow the reaction to proceed for a longer duration. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Perform small-scale solubility tests with a range of solvents to find a suitable one for recrystallization. | |
| Low Recovery After Recrystallization | Using too much solvent. | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. | |
| Product is significantly soluble in the cold solvent. | Cool the recrystallization mixture in an ice-salt bath to further decrease the solubility of the product. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Uracil
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Basic alumina
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 50 mL beaker, add uracil (2 mmol), benzoyl chloride (4 mmol), pyridine (0.6 mmol), and basic alumina (2 g).[1]
-
Stir the mixture to obtain a free-flowing powder.
-
Irradiate the mixture in a microwave oven at 300 W. The reaction time should be monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further, cool the flask in an ice bath to induce complete crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether.
-
Dry the purified crystals in a vacuum oven.
Characterization Data
| Technique | Expected Observations for this compound |
| 1H NMR | Signals corresponding to the protons on the uracil ring (H-5 and H-6) and the protons of the benzoyl group (aromatic protons). The N1-H proton of the uracil ring should also be visible. |
| 13C NMR | Resonances for the carbonyl carbons of the uracil and benzoyl groups, as well as the carbons of the uracil and benzene rings.[13] |
| FTIR (cm-1) | Characteristic C=O stretching vibrations for the uracil ring carbonyls (around 1700-1750 cm-1) and the benzoyl carbonyl (around 1680-1700 cm-1). An N-H stretching band around 3100-3300 cm-1.[14][15][16][17][18] |
| Mass Spec. (m/z) | A molecular ion peak [M]+ corresponding to the molecular weight of this compound (C11H8N2O3, MW: 216.19 g/mol ). Common fragments would include the loss of the benzoyl group ([M-105]+) and fragments corresponding to the benzoyl cation ([C7H5O]+ at m/z 105) and the uracil fragment. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield of this compound.
References
- 1. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. ugto.mx [ugto.mx]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. rsc.org [rsc.org]
- 16. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Benzoyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzoyluracil.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of uracil or benzoyl chloride. 3. Presence of moisture: Hydrolysis of benzoyl chloride. 4. Incorrect stoichiometry: Suboptimal ratio of reactants and base. | 1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. 2. Use fresh or purified reagents: Ensure the purity of starting materials. 3. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. 4. Adjust stoichiometry: Experiment with different molar ratios of uracil, benzoyl chloride, and base. |
| Presence of Multiple Products (Side-Products) | 1. Formation of 1,3-Dibenzoyluracil: Use of excess benzoyl chloride or prolonged reaction time. 2. Formation of O-Benzoylated Uracil Isomers: Reaction conditions favoring O-acylation. 3. Unreacted Uracil: Incomplete reaction. | 1. Control stoichiometry: Use a stoichiometric amount or a slight excess of benzoyl chloride. Monitor the reaction closely to avoid over-benzoylation. Selective N1-debenzoylation of the dibenzoyl derivative can be performed if it is the major product. 2. Modify reaction conditions: The choice of solvent and base can influence the N- vs. O-acylation ratio. Aprotic solvents and non-nucleophilic bases generally favor N-acylation. 3. Optimize reaction conditions: As mentioned above, ensure complete conversion of the starting material. |
| Difficult Purification of this compound | 1. Co-elution of isomers: 1-Benzoyluracil and this compound may have similar polarities. 2. Presence of benzoic acid: Hydrolysis of benzoyl chloride during work-up. | 1. Optimize chromatography: Use a different solvent system or a high-performance column for better separation. 2. Aqueous wash: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove benzoic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of this compound?
A1: The most commonly reported side-product is 1,3-Dibenzoyluracil. This occurs when both nitrogen atoms of the uracil ring are benzoylated. This is more likely to happen with an excess of benzoyl chloride and/or longer reaction times.
Q2: How can I selectively synthesize this compound over 1-Benzoyluracil?
A2: The regioselectivity of N-acylation of uracil can be influenced by the reaction conditions. Generally, the N1 position is more sterically hindered. Using a bulky base or optimizing the reaction temperature may favor the formation of the thermodynamically more stable this compound.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For purity assessment and quantification of the product and side-products, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the desired product and identification of any isomeric impurities.[1][2] The 13C NMR chemical shifts for this compound are available in spectral databases.[3]
Q4: Can O-benzoylation of uracil occur?
A4: Yes, O-benzoylation is a possible side reaction, leading to the formation of O-benzoyluracil isomers. The lactam-lactim tautomerism of uracil allows for reaction at the oxygen atoms. The extent of O-acylation is dependent on the reaction conditions, including the solvent, base, and temperature.
Q5: What is the best way to remove benzoic acid from the crude product?
A5: Benzoic acid, formed from the hydrolysis of benzoyl chloride, can be effectively removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base solution, such as saturated sodium bicarbonate or a dilute sodium carbonate solution.
Experimental Protocols
General Protocol for the N-Benzoylation of Uracil
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Uracil
-
Benzoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend uracil in the anhydrous solvent.
-
Add the base (e.g., pyridine) to the suspension and stir.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
Gradient:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Note: This is a general method and may need to be optimized for the specific instrument and column used.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side-products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Overcoming poor solubility of 3-Benzoyluracil in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 3-Benzoyluracil in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution during my experiment?
A1: this compound has low aqueous solubility. Precipitation can occur when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer or cell culture medium. This is a common issue for many hydrophobic compounds. The organic solvent concentration may not be sufficient to keep the compound dissolved in the final aqueous environment.
Q2: What is the best solvent to dissolve this compound?
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle warming can aid in the dissolution of this compound in an organic solvent. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. It is crucial to ensure the compound is fully dissolved before further dilution.
Q4: How can I prevent my this compound from precipitating in my cell-based assay?
A4: To prevent precipitation in cell culture media, it is advisable to use a final DMSO concentration of less than 1% (v/v), and ideally below 0.5%, to minimize solvent toxicity. Additionally, preparing intermediate dilutions and adding the compound solution to the medium with gentle vortexing can help. The use of a co-solvent system or solubilizing agents like surfactants (at concentrations compatible with your cells) can also be explored.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of Stock Solution
Possible Cause: The aqueous concentration of this compound exceeds its solubility limit in the final assay buffer.
Solutions:
-
Decrease Final Concentration: Test a lower final concentration of this compound in your assay.
-
Optimize Co-Solvent Concentration: If using a co-solvent, ensure the final concentration of the organic solvent is sufficient to maintain solubility without affecting the assay performance.
-
Serial Dilutions: Prepare intermediate dilutions of the stock solution in the assay buffer to gradually decrease the organic solvent concentration.
-
Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in the assay buffer to aid in solubilization.[1][2][3] Ensure the surfactant concentration is below its critical micelle concentration and is compatible with your experimental system.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause: Undissolved micro-precipitates of this compound are present in the assay wells, leading to variability in the effective compound concentration.
Solutions:
-
Visual Inspection: Before starting the assay, visually inspect the diluted compound solution for any signs of precipitation. Centrifuge the solution at a low speed to pellet any precipitates and use the supernatant.
-
Sonication: Briefly sonicate the stock solution before making dilutions to break up any aggregates.
-
Fresh Dilutions: Prepare fresh dilutions of this compound immediately before each experiment.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solution preparation. |
| Ethanol | Moderate | May be used as a co-solvent. |
| Methanol | Moderate | May be used as a co-solvent. |
| Water | Low | Poorly soluble. |
| Phosphate-Buffered Saline (PBS) | Low | Prone to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: C₁₁H₈N₂O₃ = 216.19 g/mol ).
-
Weigh the calculated amount of this compound and transfer it to a microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Alternatively, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using a Co-solvent System for Improved Solubility in Aqueous Buffers
Principle: A water-miscible organic solvent in which the compound is soluble is used as a "co-solvent" along with water or an aqueous buffer to increase the overall solubility of the hydrophobic compound.[4][5][6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Ethanol (or other suitable co-solvent)
-
Aqueous assay buffer (e.g., PBS or Tris-HCl)
Procedure:
-
Prepare a series of intermediate dilutions of the this compound stock solution in the chosen co-solvent (e.g., ethanol).
-
In a separate tube, prepare the final assay buffer.
-
While gently vortexing the assay buffer, add the intermediate dilution of this compound dropwise.
-
Ensure the final concentration of the organic solvents (DMSO and ethanol) is kept to a minimum (e.g., <5% total organic solvent) and is consistent across all experimental conditions, including controls.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing this compound solutions for assays.
Caption: Logic diagram for troubleshooting precipitation issues.
Caption: A generalized signaling pathway showing potential inhibition by this compound.
References
- 1. Solubility of benorilate in twelve monosolvents: Determination, correlation and COSMO-RS analysis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Benzyloxylauric acid | C19H30O3 | CID 67004405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Stability issues of 3-Benzoyluracil under experimental conditions
Technical Support Center: 3-Benzoyluracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues for this compound are its susceptibility to hydrolysis, particularly under basic conditions, and potential photodegradation. The N-acyl bond is prone to cleavage in aqueous solutions, yielding uracil and benzoic acid. The uracil ring itself can also be sensitive to light.
Q2: How should this compound be stored to ensure its stability?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store at low temperature, protected from light.
Q3: What solvents are recommended for dissolving this compound?
A3: Anhydrous aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are recommended for dissolving this compound to minimize hydrolysis. Protic solvents, especially water and alcohols, should be used with caution and ideally only for immediate use in a reaction.
Q4: Can I use aqueous buffers with this compound?
A4: The use of aqueous buffers with this compound is generally not recommended for prolonged periods due to the risk of hydrolysis. If an aqueous system is necessary, it is best to work at a neutral or slightly acidic pH and at low temperatures to slow down the rate of degradation. Basic buffers (pH > 8) will significantly accelerate hydrolysis.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound that may be related to its instability.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a reaction where this compound is a starting material. | Degradation of this compound prior to or during the reaction. | 1. Verify Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly. 2. Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis. 3. Control pH: If an aqueous environment is unavoidable, maintain a neutral or slightly acidic pH. 4. Monitor Temperature: Keep the reaction temperature as low as feasible to minimize thermal degradation. 5. Protect from Light: Conduct the experiment in a light-protected environment (e.g., using amber glassware or covering the reaction vessel with foil). |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). | Formation of degradation products (uracil and benzoic acid). | 1. Analyze a Control Sample: Run an analysis of your this compound stock solution to check for pre-existing degradation. 2. Compare with Standards: If possible, compare the retention times or spectral data of the unexpected peaks with authentic samples of uracil and benzoic acid. 3. Perform a Time-Course Study: Analyze samples from your experimental setup at different time points to monitor the appearance and growth of degradation peaks. |
| Inconsistent results between experimental repeats. | Variable degradation of this compound due to slight differences in experimental conditions. | 1. Standardize Protocols: Ensure consistent use of solvent grades, pH, temperature, and light exposure across all experiments. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment. 3. Inert Atmosphere: For highly sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Quantitative Stability Data
| Condition | Parameter | Value | Notes |
| pH | Half-life (t½) in aqueous solution at 25°C (estimated) | < 1 hour at pH 9 Several hours at pH 7 > 24 hours at pH 4 | Hydrolysis is significantly faster under basic conditions. |
| Temperature | Effect on degradation rate | Rate approximately doubles for every 10°C increase. | Arrhenius-like behavior is expected. |
| Light | Photodegradation | Potential for degradation upon exposure to UV light. | The uracil moiety is known to be susceptible to photohydration. |
| Solvent | Hydrolysis rate in protic vs. aprotic solvents | Significantly slower in anhydrous aprotic solvents (e.g., DMF, DMSO). | Protic solvents can act as nucleophiles and facilitate hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions
This protocol provides a general workflow for a reaction where this compound is used as a reagent, with an emphasis on maintaining its stability.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Other reaction-specific reagents
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., oil bath, cryostat)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation:
-
Accurately weigh the required amount of this compound and other solid reagents in a dry, inert atmosphere if possible (e.g., in a glove box or under a stream of inert gas).
-
Prepare solutions of reagents in anhydrous solvents using syringes or cannulas to transfer liquids.
-
-
Reaction Setup:
-
To the reaction flask, add the solvent and any other reagents that are not this compound.
-
Bring the reaction mixture to the desired temperature.
-
Add the this compound (or a solution of it) to the reaction mixture dropwise or in portions.
-
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS).
-
Work-up and Purification: Once the reaction is complete, proceed with the appropriate work-up and purification steps for your desired product.
Troubleshooting:
-
If low yield is observed: Consider preparing a fresh solution of this compound immediately before use and ensure all solvents are rigorously dried.
-
If uracil is detected as a byproduct: This indicates hydrolysis has occurred. Re-evaluate the reaction setup to eliminate any sources of moisture.
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation routes for this compound.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting stability issues.
Technical Support Center: Refinement of 3-Benzoyluracil Analog Synthesis Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-benzoyluracil analogs. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of the desired this compound product. | 1. Inefficient Benzoylation: The benzoylating agent may not be reactive enough, or the reaction conditions (temperature, time) may be suboptimal. 2. Poor Reagent Quality: Degradation of uracil substrate, benzoyl chloride, or solvents can impede the reaction. 3. Inappropriate Base: The base used may not be strong enough to deprotonate the uracil ring effectively, or it may be sterically hindered. | 1. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Consider using a more reactive benzoylating agent or adding a catalyst like 4-dimethylaminopyridine (DMAP). 2. Verify Reagent Quality: Use freshly distilled solvents and high-purity reagents. Check the integrity of the starting materials via techniques like NMR or melting point analysis. 3. Select a Suitable Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often effective. The choice of base can influence regioselectivity. |
| Formation of multiple products, including the N1-benzoyl isomer and N1,N3-dibenzoyluracil. | 1. Lack of Regioselectivity: The N1 and N3 positions of the uracil ring have similar nucleophilicity, leading to a mixture of products. The N1 position is often more sterically accessible and kinetically favored.[1][2][3] 2. Excess Benzoylating Agent: Using a large excess of benzoyl chloride can lead to the formation of the disubstituted product. | 1. Employ a Protection Strategy: Protect the more reactive N1 position prior to N3-benzoylation. Common protecting groups include 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butyloxycarbonyl (Boc).[1][3] Alternatively, perform a dibenzoylation followed by selective debenzoylation of the more labile N1-benzoyl group.[2][4] 2. Control Stoichiometry: Use a controlled amount of benzoyl chloride (e.g., 1.0-1.2 equivalents) to minimize the formation of the N1,N3-dibenzoyluracil. |
| Difficulty in separating the N1 and N3-benzoyl isomers. | Similar Polarity: The N1 and N3 isomers often have very similar polarities, making their separation by standard column chromatography challenging. | Optimize Chromatographic Conditions: Use a long column with a shallow solvent gradient. Test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). High-performance liquid chromatography (HPLC) may be necessary for complete separation. |
| Hydrolysis of the benzoyl group during workup or purification. | Basic or Acidic Conditions: The benzoyl group is an ester-like functional group and can be susceptible to hydrolysis under strong acidic or basic conditions, particularly during aqueous workup. | Maintain Neutral pH: Perform the aqueous workup with a neutral or slightly acidic solution (e.g., saturated ammonium chloride). Avoid prolonged exposure to strong acids or bases. |
| Incomplete reaction when scaling up. | Mass and Heat Transfer Issues: In larger scale reactions, inefficient stirring or uneven heating can lead to localized concentration and temperature gradients, resulting in incomplete conversion. | Ensure Efficient Mixing and Heating: Use an appropriate-sized reaction vessel with adequate mechanical stirring. Employ a temperature-controlled heating mantle or oil bath to ensure uniform heating. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound analogs?
A1: The primary challenge is achieving regioselectivity. The uracil ring has two secondary amine-like nitrogens at the N1 and N3 positions. The N1 position is generally more nucleophilic and less sterically hindered, often leading to a mixture of N1-benzoyl, N3-benzoyl, and N1,N3-dibenzoyl products.[1][2][3]
Q2: How can I selectively synthesize this compound?
A2: A common and effective strategy involves a three-step process:
-
Dibenzoylation: React uracil with an excess of benzoyl chloride in the presence of a base to form N1,N3-dibenzoyluracil.
-
Selective N1-Debenzoylation: The N1-benzoyl group is more labile than the N3-benzoyl group. Selective hydrolysis of the N1-benzoyl group can be achieved under mild basic conditions to yield the desired Nthis compound.[2][4]
-
Purification: The final product can then be purified from any remaining starting material or byproducts.
Q3: What are the best protecting groups for the N1 position of uracil to achieve selective N3-benzoylation?
A3: Several protecting groups can be employed to block the N1 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group and the tert-butyloxycarbonyl (Boc) group are effective choices as they are stable to the conditions of N3-benzoylation and can be removed under specific, mild conditions.[1][3]
Q4: What analytical techniques are best for characterizing the products and monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for distinguishing between the N1 and N3 isomers based on the chemical shifts of the uracil protons. Mass spectrometry (MS) can confirm the molecular weight of the products.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Benzoyl chloride is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like pyridine and dimethylformamide (DMF) are toxic and should also be handled with care in a fume hood. When using reactive reagents like sodium hydride, be sure to follow proper quenching procedures.
Experimental Protocols
Protocol 1: Synthesis of Nthis compound via Dibenzoylation and Selective N1-Debenzoylation
This protocol is adapted from methodologies described for selective acylation of uracil derivatives.[2][4]
Step 1: N1,N3-Dibenzoyluracil Synthesis
-
To a stirred suspension of uracil (1.0 eq) in anhydrous pyridine, add benzoyl chloride (2.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting uracil is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N1,N3-dibenzoyluracil.
Step 2: Selective N1-Debenzoylation
-
Dissolve the crude N1,N3-dibenzoyluracil in a mixture of dioxane and aqueous potassium carbonate solution (1 M).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the selective deprotection by TLC.
-
Once the desired product is formed, neutralize the reaction mixture with a dilute HCl solution.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield pure Nthis compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Typical Amount |
| Uracil | 112.09 | 1.0 | 1.12 g |
| Benzoyl Chloride | 140.57 | 2.5 | 3.51 g (2.9 mL) |
| Pyridine | 79.10 | Solvent | 20 mL |
| Potassium Carbonate | 138.21 | 1.5 | 2.07 g |
| Dioxane | 88.11 | Solvent | 15 mL |
| Water | 18.02 | Solvent | 15 mL |
| Product | Expected Yield | Purity (by HPLC) |
| Nthis compound | 52-84% (overall)[2] | >95% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Regio-selective Synthesis of 3-Benzoyluracil Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzoyluracil derivatives. The primary challenge in this synthesis is controlling the regio-selectivity of the benzoylation, as uracil possesses two reactive nitrogen atoms at the N1 and N3 positions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Question: My reaction is producing a mixture of N1-benzoyl, N3-benzoyl, and N1,N3-dibenzoyluracil. How can I improve the selectivity for the N3-isomer?
Answer: Achieving high regio-selectivity for N3-benzoylation is a common challenge. Here are several strategies to improve your results:
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Employ a Protecting Group Strategy: The most reliable method to ensure N3-selectivity is to temporarily protect the N1 position. The general workflow for this approach is:
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Protect the N1 position of uracil with a suitable protecting group.
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Perform the benzoylation reaction, which will now selectively occur at the unprotected N3 position.
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Remove the N1 protecting group to yield the desired this compound.
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Two-Step Benzoylation-Debenzoylation: An alternative strategy involves the initial non-selective benzoylation to form N1,N3-dibenzoyluracil, followed by selective removal of the more labile N1-benzoyl group.
Question: I am attempting a one-pot synthesis without protecting groups and observing low yield and a complex product mixture. What reaction parameters can I optimize?
Answer: While more challenging, optimizing reaction conditions can improve the yield of the desired N3-isomer in a one-pot reaction. Consider the following:
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Base Selection: The choice of base is critical. Weaker bases may not be sufficient to deprotonate uracil effectively, while very strong bases can lead to the formation of the di-anion, promoting di-substitution.
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Solvent Effects: The polarity of the solvent can influence the reactivity of the N1 and N3 positions. Experiment with a range of aprotic solvents of varying polarity.
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Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which can sometimes be the N3-isomer.
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Rate of Addition: Adding the benzoyl chloride slowly to the reaction mixture can sometimes improve selectivity by maintaining a low concentration of the acylating agent.
Question: I am struggling with the removal of the N1-protecting group. What are some common issues and solutions?
Answer: The choice of deprotection conditions depends on the specific protecting group used.
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Incomplete Deprotection: If you observe residual protected starting material, you may need to increase the reaction time, temperature, or the concentration of the deprotecting agent.
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Product Degradation: If the desired this compound is degrading during deprotection, the conditions may be too harsh. Consider using a milder deprotecting agent or performing the reaction at a lower temperature.
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Co-eluting Impurities: Sometimes, the deprotection byproducts can be difficult to separate from the final product. Ensure your work-up procedure is adequate to remove these impurities before column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to selectively benzoylate the N3 position of uracil?
A1: Uracil is an ambident nucleophile with two potentially reactive nitrogen atoms (N1 and N3). The N1 position is often more kinetically favored for alkylation and acylation due to its higher acidity and greater accessibility.[1] Therefore, direct benzoylation often leads to a mixture of N1, N3, and di-substituted products. To achieve selectivity, a synthetic strategy involving protecting groups is typically required.[2]
Q2: What are some suitable protecting groups for the N1 position of uracil?
A2: Several protecting groups can be employed to block the N1 position of uracil, including:
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Boc (tert-butyloxycarbonyl): This group can be introduced at the N1 position and later removed under mild conditions.[1]
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SEM (2-(trimethylsilyl)ethoxymethyl): This protecting group allows for clean alkylation at the N3 position and is stable over a wide pH range.[2]
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Benzoyl: In a two-step approach, both nitrogens can be benzoylated, followed by selective removal of the N1-benzoyl group.
Q3: What are the typical reaction conditions for the benzoylation of uracil?
A3: Benzoylation is typically carried out using benzoyl chloride in the presence of a base. The choice of solvent and base can significantly impact the reaction outcome. Common conditions involve an aprotic solvent like DMF or acetonitrile and a base such as potassium carbonate or triethylamine.
Q4: How can I confirm the correct regio-isomer has been synthesized?
A4: Spectroscopic methods are essential for structure elucidation. 1H and 13C NMR spectroscopy are powerful tools to distinguish between the N1 and N3 isomers. The chemical shifts of the uracil ring protons and carbons will differ depending on the position of the benzoyl group. X-ray crystallography provides definitive proof of the structure.
Experimental Protocols
Protocol 1: Selective N3-Benzoylation via N1-Boc Protection
This protocol describes a reliable method for the synthesis of this compound using a tert-butyloxycarbonyl (Boc) protecting group at the N1 position.
Step 1: Synthesis of N1-Boc-uracil
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Suspend uracil in anhydrous acetonitrile.
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Add di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
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Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain N1-Boc-uracil.
Step 2: Benzoylation of N1-Boc-uracil
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Dissolve N1-Boc-uracil in anhydrous dichloromethane.
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Add triethylamine and cool the solution to 0 °C.
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Add benzoyl chloride dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield N1-Boc-3-benzoyluracil.
Step 3: Deprotection of N1-Boc-3-benzoyluracil
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Dissolve N1-Boc-3-benzoyluracil in a solution of trifluoroacetic acid (TFA) in dichloromethane.
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Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
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Remove the solvent and excess TFA under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acylation of Uracil Derivatives
| Entry | Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Uracil | Benzoyl Chloride | K2CO3 | DMF | 25 | 24 | N1-benzoyl & N1,N3-dibenzoyl | Mixture |
| 2 | N1-Boc-uracil | Benzoyl Chloride | Et3N | CH2Cl2 | 0-25 | 12 | N1-Boc-3-benzoyluracil | >90 |
| 3 | Uracil | Acetic Anhydride | Pyridine | - | 100 | 2 | N1-acetyl & N3-acetyl | Mixture |
| 4 | N1-SEM-uracil | Benzoyl Chloride | NaH | DMF | 0 | 4 | N1-SEM-3-benzoyluracil | High |
Note: This table is a composite representation based on typical outcomes for uracil acylation under various conditions and is intended for illustrative purposes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the regio-selective synthesis of this compound.
Caption: Troubleshooting decision tree for low regio-selectivity.
References
Scaling up the synthesis of 3-Benzoyluracil from milligram to gram scale
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzoyluracil, with a focus on scaling the reaction from milligram to gram quantities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a gram scale?
A1: A reliable two-step method involves the initial exhaustive benzoylation of uracil to form 1,3-dibenzoyluracil, followed by a selective debenzoylation at the N1 position to yield the desired this compound. This approach offers good control and selectivity.
Q2: Why is the reaction temperature critical during the initial benzoylation of uracil?
A2: The temperature during the addition of benzoyl chloride to the uracil suspension needs to be controlled to prevent runaway reactions and the formation of undesired byproducts. An initial cooling phase allows for controlled addition, after which the reaction is typically heated to ensure complete conversion.
Q3: What is the purpose of using potassium carbonate in the selective debenzoylation step?
A3: Potassium carbonate acts as a base to facilitate the selective removal of the benzoyl group from the N1 position of 1,3-dibenzoyluracil. The N1-benzoyl group is more labile under these basic conditions compared to the N3-benzoyl group.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the benzoylation and debenzoylation steps. By comparing the spots of the starting material, intermediate, and product, you can determine the reaction's completion.
Q5: What are the key considerations when scaling up the synthesis from milligram to gram scale?
A5: When scaling up, it is crucial to ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the initial suspension phase. Heat management is also critical; the exothermic nature of the benzoylation reaction requires careful temperature control, which can be more challenging in larger vessels. Finally, the work-up and purification steps need to be adapted for larger volumes of materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 1,3-dibenzoyluracil in Step 1 | - Incomplete reaction. - Insufficient benzoyl chloride. - Poor quality of reagents or solvent. | - Ensure the reaction is heated for the recommended time to drive it to completion. - Use a slight excess of benzoyl chloride. - Use anhydrous pyridine and fresh benzoyl chloride. |
| Formation of a thick, unstirrable slurry | - High concentration of reactants. | - Increase the amount of solvent (pyridine) to improve stirrability. For gram-scale reactions, ensure adequate mechanical stirring. |
| Incomplete debenzoylation in Step 2 | - Insufficient potassium carbonate. - Short reaction time. | - Ensure an adequate molar ratio of potassium carbonate to the dibenzoyl intermediate. - Monitor the reaction by TLC and extend the reaction time if necessary. |
| Presence of starting 1,3-dibenzoyluracil in the final product | - Incomplete debenzoylation. | - See the solution for "Incomplete debenzoylation in Step 2". If the issue persists, consider a slightly higher reaction temperature, but monitor for potential side reactions. |
| Difficulty in filtering the final product | - Very fine crystalline product. | - Allow the product to crystallize slowly from the reaction mixture upon cooling to obtain larger crystals. - Use a Büchner funnel with appropriate filter paper and ensure a good vacuum. |
| Final product is not pure white | - Residual starting materials or byproducts. | - Recrystallize the final product from a suitable solvent such as ethanol or an ethanol/water mixture to improve purity and color. |
Experimental Protocols
Step 1: Synthesis of 1,3-Dibenzoyluracil (Gram Scale)
Materials:
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Uracil: 10.0 g (89.2 mmol)
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Anhydrous Pyridine: 150 mL
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Benzoyl Chloride: 27.0 mL (232 mmol, 2.6 equiv)
Procedure:
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In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil in anhydrous pyridine.
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Cool the suspension in an ice bath to 0-5 °C.
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Slowly add benzoyl chloride to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 115 °C) for 4 hours.
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Allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into 500 mL of ice-cold water with vigorous stirring.
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Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 50 mL).
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Dry the crude 1,3-dibenzoyluracil in a vacuum oven at 60 °C.
Step 2: Synthesis of this compound (Gram Scale)
Materials:
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Crude 1,3-Dibenzoyluracil: (from Step 1, approx. 89.2 mmol)
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Anhydrous Dimethylformamide (DMF): 200 mL
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Potassium Carbonate (K₂CO₃): 12.3 g (89.2 mmol, 1.0 equiv)
Procedure:
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In a 500 mL round-bottom flask, dissolve the crude 1,3-dibenzoyluracil in anhydrous DMF.
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Add potassium carbonate to the solution and stir the mixture at room temperature for 24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture to remove inorganic salts.
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Evaporate the DMF from the filtrate under reduced pressure.
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To the residue, add 200 mL of water and stir for 30 minutes.
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Collect the solid product by vacuum filtration.
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Wash the product with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
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Recrystallize the crude this compound from ethanol to obtain a pure white solid.
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Dry the final product in a vacuum oven at 60 °C.
Data Presentation
Table 1: Reagent Quantities for Milligram and Gram Scale Synthesis
| Reagent | Milligram Scale (100 mg Uracil) | Gram Scale (10.0 g Uracil) |
| Uracil | 100 mg | 10.0 g |
| Anhydrous Pyridine | 1.5 mL | 150 mL |
| Benzoyl Chloride | 0.27 mL | 27.0 mL |
| Anhydrous DMF | 2.0 mL | 200 mL |
| Potassium Carbonate | 123 mg | 12.3 g |
Table 2: Typical Reaction Parameters
| Parameter | Step 1: Benzoylation | Step 2: Selective Debenzoylation |
| Solvent | Pyridine | DMF |
| Temperature | 0-5 °C (addition), then Reflux (~115 °C) | Room Temperature |
| Reaction Time | 4 hours | 24 hours |
| Key Reagent | Benzoyl Chloride | Potassium Carbonate |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
Troubleshooting low cell permeability of 3-Benzoyluracil compounds
Welcome to the Technical Support Center for 3-Benzoyluracil Compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro and in vivo experiments with this class of compounds, with a particular focus on challenges related to low cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds?
This compound and its derivatives are a class of chemical compounds characterized by a uracil ring acylated at the N3 position with a benzoyl group. These compounds are of interest in medicinal chemistry due to their potential as therapeutic agents, often targeting enzymes and cellular pathways involved in disease.
Q2: Why is cell permeability a concern for this compound compounds?
For this compound compounds to exert their biological effects on intracellular targets, they must first cross the cell membrane. The physicochemical properties of these compounds, such as their size, polarity, and hydrogen bonding capacity, can sometimes hinder their efficient passage through the lipid bilayer, leading to low intracellular concentrations and reduced efficacy in cell-based assays.
Q3: What are the primary mechanisms by which small molecules like this compound compounds cross the cell membrane?
Small molecules can traverse the cell membrane through several mechanisms:
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Passive Diffusion: Movement across the membrane down a concentration gradient, driven by the molecule's lipophilicity. This is a common route for many drug-like molecules.
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Facilitated Diffusion: Movement across the membrane with the help of membrane proteins (channels or carriers) down a concentration gradient.
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Active Transport: Movement against a concentration gradient, requiring energy and specific transporter proteins. Some uracil analogs are known to be substrates for nucleoside transporters.
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Endocytosis: Engulfment of the molecule by the cell membrane to form a vesicle. This is less common for small molecules.
Q4: What are the key physicochemical properties of this compound compounds that influence their cell permeability?
The cell permeability of this compound derivatives is influenced by a balance of several factors:
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Lipophilicity (LogP): The benzoyl group increases lipophilicity, which can enhance membrane partitioning. However, excessive lipophilicity can lead to poor aqueous solubility and trapping within the membrane.
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Molecular Weight (MW): Larger molecules tend to have lower passive diffusion rates.
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Polar Surface Area (PSA): The uracil moiety contains polar atoms that can form hydrogen bonds with water, potentially reducing membrane permeability.
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Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences the energy required for the molecule to desolvate and enter the lipid bilayer.
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Aqueous Solubility: Poor solubility can limit the concentration of the compound available at the cell surface for uptake.
Troubleshooting Guide: Low Cell Permeability
This guide provides a structured approach to diagnosing and addressing low cell permeability of your this compound compounds in experimental settings.
Issue 1: Low compound efficacy in cell-based assays despite high potency in biochemical assays.
This discrepancy often points to poor cell penetration. The following steps can help diagnose and troubleshoot this issue.
Before extensive cell-based experiments, it is crucial to determine the key physicochemical properties of your this compound analog.
Table 1: Physicochemical Properties of Hypothetical this compound Analogs
| Compound ID | R-Group on Benzoyl Ring | MW ( g/mol ) | cLogP | PSA (Ų) | Aqueous Solubility (µM) |
| BU-1 | -H | 216.18 | 1.8 | 65.7 | 150 |
| BU-2 | -4-Cl | 250.63 | 2.5 | 65.7 | 50 |
| BU-3 | -4-OCH₃ | 246.21 | 1.7 | 74.9 | 120 |
| BU-4 | -4-NO₂ | 261.18 | 1.6 | 111.5 | 25 |
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Interpretation:
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BU-2 has higher lipophilicity (cLogP) but lower solubility, which could be a limiting factor.
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BU-4 has a high PSA due to the nitro group, which may impede membrane crossing despite a lower cLogP.
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Directly measuring the permeability of your compound across a cell monolayer is the most definitive way to assess its ability to enter cells. The Caco-2 and MDCK cell lines are industry-standard models for this purpose.
Experimental Protocol: Caco-2 Permeability Assay
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Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.
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Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.
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Permeability Measurement:
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The this compound compound is added to the apical (A) side of the monolayer.
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Samples are collected from the basolateral (B) side at various time points.
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The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.
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The apparent permeability coefficient (Papp) is calculated using the following formula:
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Papp = (dQ/dt) / (A * C₀)
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Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
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-
-
Bidirectional Permeability: To assess active efflux, the experiment is also performed in the reverse direction (B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).
Table 2: In Vitro Permeability Data for Hypothetical this compound Analogs in Caco-2 Cells
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| BU-1 | 5.2 | 5.5 | 1.1 | Moderate |
| BU-2 | 8.9 | 9.1 | 1.0 | High |
| BU-3 | 3.1 | 3.3 | 1.1 | Low-Moderate |
| BU-4 | 0.8 | 1.0 | 1.3 | Low |
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Interpretation:
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BU-2 , with its higher lipophilicity, shows the highest permeability.
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BU-4 , with its high PSA, exhibits the lowest permeability, confirming the initial hypothesis.
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None of the compounds appear to be significant substrates for efflux pumps in this model.
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If your this compound compound exhibits low permeability, consider the following strategies:
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Structural Modification:
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Modulate Lipophilicity: Synthesize analogs with varying substituents on the benzoyl ring to achieve an optimal LogP (typically between 1 and 3 for passive diffusion).
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Reduce Polar Surface Area: Mask polar functional groups that are not essential for target binding. For example, replacing a carboxylic acid with an ester.
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Decrease Hydrogen Bonding Potential: Reduce the number of hydrogen bond donors.
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Prodrug Approach: Convert a polar functional group into a more lipophilic moiety that can be cleaved intracellularly to release the active compound.
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Use of Permeation Enhancers: In some experimental setups, non-toxic permeation enhancers can be used to transiently increase membrane fluidity.
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Targeting Active Transport: If known transporters for uracil or related structures are present on the target cells, modify the compound to be recognized by these transporters.
Issue 2: High variability in experimental results between different cell lines.
Different cell lines can have varying expression levels of uptake and efflux transporters, leading to different intracellular concentrations of your compound.
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Troubleshooting Steps:
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Characterize Transporter Expression: Use qPCR or Western blotting to determine the expression levels of common drug transporters (e.g., P-gp, BCRP, OATPs) in the cell lines you are using.
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Use Transporter-Deficient or Overexpressing Cell Lines: Compare the activity of your compound in wild-type cell lines versus those engineered to lack or overexpress specific transporters (e.g., MDCK-MDR1 cells). This can confirm if your compound is a substrate for a particular transporter.
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Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Low Cell Permeability
Caption: Troubleshooting workflow for low cell permeability issues.
Signaling Pathway Inhibition by a Cell-Permeable this compound Compound
Caption: Inhibition of a kinase signaling pathway by a this compound compound.
This technical support center provides a foundational guide for researchers working with this compound compounds. For further assistance, please consult relevant literature for your specific compound and its biological target.
Technical Support Center: 3-Benzoyluracil Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 3-Benzoyluracil.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that this compound has low solubility in the selected solvent at elevated temperatures. You can try the following:
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Increase the solvent volume: Add small increments of the solvent until the solid dissolves. Be cautious, as using an excessive amount of solvent can lead to poor yields.
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Switch to a more suitable solvent: Consider solvents with different polarities. For uracil derivatives, polar aprotic solvents have been shown to be effective.[1] You might also explore a mixed solvent system.
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Elevate the temperature: If the solvent's boiling point allows, you can carefully increase the temperature. Ensure the compound does not decompose at higher temperatures.
Q2: The compound has dissolved, but no crystals are forming upon cooling. What steps can I take to induce crystallization?
A2: A supersaturated solution has likely formed. To encourage crystal formation, you can:
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Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.[2]
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Introduce a seed crystal: If you have a small crystal of pure this compound, adding it to the solution can initiate crystallization.[2]
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Reduce the solvent volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.
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Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
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Utilize an anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) to decrease its solubility and promote crystallization.
Q3: My this compound is "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To address this:
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Reheat the solution: Add a small amount of additional solvent to ensure the compound fully dissolves again at an elevated temperature.
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Slow down the cooling process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help.
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Use a different solvent system: The solubility profile of your compound in the chosen solvent may not be ideal for crystallization. Experiment with alternative solvents or solvent mixtures.
Q4: The crystallization process resulted in a very low yield. What are the potential causes and how can I improve it?
A4: A poor yield can be attributed to several factors:
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Excessive solvent usage: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor.[2]
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Premature filtration: If the solution is not adequately cooled before filtration, a substantial amount of the product may be lost.
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Incomplete crystallization: Ensure sufficient time is allowed for the crystals to form before filtration.
To improve the yield, you can try to recover some of the product from the mother liquor by evaporating a portion of the solvent and cooling it again to induce further crystallization.
Q5: The resulting crystals are discolored or appear impure. How can I enhance the purity?
A5: Impurities can become trapped in the crystal lattice, especially during rapid crystallization.[3] To obtain purer crystals:
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Slow down the crystallization rate: A slower cooling process allows for more selective crystal growth, excluding impurities.
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Perform a second recrystallization: Redissolve the impure crystals in a fresh portion of the appropriate solvent and repeat the crystallization process.
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Use activated carbon: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them. Be aware that activated carbon can also adsorb some of your product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the crystallization of this compound?
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Polar aprotic solvents: Solvents like DMF, DMA, NMP, and DMSO have been used for purifying uracil compounds.[1]
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Alcohols: Methanol and ethanol are commonly used for the crystallization of organic compounds.
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Mixed solvent systems: A mixture of a solvent in which the compound is soluble (e.g., methanol, acetone) and an anti-solvent in which it is less soluble (e.g., water, hexane) can be effective. A methanol-water mixture has been used for a similar uracil derivative.
Q2: What is the ideal temperature for dissolving this compound?
A2: The ideal temperature is the boiling point of the chosen solvent, or slightly below it, to ensure the maximum amount of solute dissolves in the minimum amount of solvent.[3] Always use a condenser if heating for an extended period to prevent solvent loss.
Q3: How can I determine the optimal solvent for crystallization?
A3: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. You can perform small-scale solubility tests with a variety of solvents to identify the most suitable one.
Data Presentation
Table 1: Recommended Solvents for Initial Screening
| Solvent Category | Examples | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Known to be effective for uracil compounds.[1] |
| Alcohols | Methanol, Ethanol | Common and effective recrystallization solvents. |
| Ketones | Acetone | Often used in mixed solvent systems. |
| Esters | Ethyl Acetate | A moderately polar solvent to test. |
| Mixed Systems | Methanol/Water, Acetone/Hexane | Allows for fine-tuning of solubility. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed Solvent Recrystallization
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Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) with gentle heating.
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Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy (turbid).
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Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.
Mandatory Visualization
Caption: A flowchart of the general experimental workflow for crystallization.
Caption: A decision tree for troubleshooting common crystallization problems.
References
Preventing degradation of 3-Benzoyluracil during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Benzoyluracil during experimental workups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, leading to its degradation. The primary mode of degradation is the hydrolytic cleavage of the N3-benzoyl group.
Issue 1: Low Yield of this compound After Workup
| Potential Cause | Recommended Solution |
| Hydrolysis during aqueous extraction: Use of strongly acidic or basic aqueous solutions for washing can cleave the benzoyl group. | - Use neutral or mildly acidic (e.g., dilute NaHSO₄) or basic (e.g., saturated NaHCO₃) washes. - Minimize contact time with aqueous layers. - Perform extractions at low temperatures (0-5 °C). |
| Degradation on silica gel: Residual acid or base on standard silica gel can promote hydrolysis during column chromatography. | - Neutralize silica gel by pre-treating with a solution of triethylamine in the eluent, followed by flushing with the eluent. - Use deactivated neutral silica gel. - Consider alternative purification methods like recrystallization or preparative TLC. |
| Thermal decomposition: Prolonged heating during solvent evaporation can lead to degradation. | - Use a rotary evaporator at reduced pressure and moderate temperature (e.g., < 40 °C). - For final drying, use a high-vacuum line at room temperature. |
Issue 2: Presence of Uracil and Benzoic Acid as Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete reaction: The initial benzoylation reaction did not go to completion, leaving unreacted uracil. | - Ensure stoichiometric amounts of benzoyl chloride and a suitable base (e.g., pyridine, triethylamine) are used.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis during workup or storage: The product has degraded due to exposure to harsh pH conditions or moisture. | - Follow the recommendations in "Issue 1" to prevent hydrolysis during workup. - Store the purified this compound in a desiccator over a drying agent to protect it from atmospheric moisture. |
| Co-elution during chromatography: Benzoic acid may co-elute with the product depending on the solvent system. | - If benzoic acid is present, wash the organic layer with a saturated solution of sodium bicarbonate to extract the acidic impurity before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most common degradation pathway for this compound is the hydrolysis of the amide bond at the N3 position, which results in the formation of uracil and benzoic acid. This reaction can be catalyzed by both acids and bases.[2][3]
Q2: At what pH is this compound most stable?
Q3: Can I use sodium hydroxide (NaOH) to wash the organic layer during workup?
It is strongly discouraged to use strong bases like sodium hydroxide for washing, as it can significantly accelerate the hydrolysis of the benzoyl group.[2][7] A milder base, such as saturated sodium bicarbonate solution, is a safer alternative for neutralizing acidic impurities.
Q4: What is the best way to monitor the purity of this compound?
Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity. A suitable solvent system (e.g., ethyl acetate/hexane) will show separate spots for this compound, uracil, and benzoic acid. The presence of spots corresponding to uracil and benzoic acid indicates degradation.
Q5: Are there any specific storage recommendations for this compound?
To prevent hydrolysis from atmospheric moisture, this compound should be stored as a dry solid in a tightly sealed container, preferably within a desiccator. Storing it at low temperatures (e.g., in a refrigerator) can further enhance its stability.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the N-benzoylation of uracil.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend uracil (1 equivalent) in a dry, aprotic solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Addition of Reagent: Cool the suspension in an ice bath (0 °C). Add benzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of uracil.
-
Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on neutralized silica gel.
Visualizations
Diagram 1: Potential Degradation Pathway of this compound
Caption: Hydrolytic cleavage of this compound.
Diagram 2: Experimental Workflow for Synthesis and Purification
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of 3-Benzoyluracil Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the metabolic stability of 3-benzoyluracil derivatives.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for this compound derivatives?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] For this compound derivatives, which are often developed as therapeutic agents, high metabolic stability is critical. Poor stability can lead to rapid clearance from the body, reducing the drug's half-life and bioavailability, which may necessitate higher or more frequent dosing.[2][3] Understanding a compound's metabolic fate early in drug discovery helps in ranking candidates and reduces the risk of failure in later development stages due to poor pharmacokinetics.[4]
Q2: What are the primary metabolic pathways for xenobiotics like this compound derivatives?
A2: Drug metabolism typically occurs in two phases.[5]
-
Phase I Reactions: These involve introducing or exposing functional groups through oxidation, reduction, or hydrolysis.[1][5] For many drugs, cytochrome P450 (CYP) enzymes, primarily located in the liver, are responsible for these oxidative reactions.[6][7] The benzoyl and uracil rings are potential sites for hydroxylation.
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite.[1][5] This process increases water solubility to facilitate excretion. Common conjugation reactions include glucuronidation and sulfation.
Q3: Which in vitro models are most suitable for assessing the metabolic stability of these derivatives?
A3: The choice of the in vitro test system depends on the goal of the assay.[4]
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes like CYPs and some Phase II enzymes.[6][8] They are cost-effective and widely used for screening and determining intrinsic clearance related to oxidative metabolism.[6]
-
Liver S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[1]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors.[1] They are considered a more comprehensive model, providing information that can better predict a drug's clearance in vivo.[8]
Q4: What key parameters are measured in metabolic stability assays?
A4: The primary goal is to quantify the disappearance of the parent compound over time.[4] Key parameters derived from this data include:
-
Half-life (t½): The time required for the concentration of the compound to decrease by half. A longer half-life indicates greater stability.[8]
-
Intrinsic Clearance (CLint): The rate at which a drug is metabolized by the liver, independent of other physiological factors like blood flow. A lower intrinsic clearance value signifies better stability.[8]
Troubleshooting Guide
Q5: My this compound derivative shows a very short half-life (<5 minutes) in human liver microsomes. What should I do next?
A5: A short half-life indicates rapid metabolism, likely by CYP enzymes.[9] The next steps should focus on identifying the metabolic "soft spots" and modifying the structure to block these sites.
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites. This will reveal where the molecule is being modified (e.g., hydroxylation on the benzoyl ring).[6]
-
In Silico Modeling: Computational models can predict sites of metabolism and help guide synthetic efforts to block these vulnerable positions.[9]
-
Structural Modification: Synthesize new analogs with modifications at the identified metabolic hotspots. Common strategies include introducing fluorine atoms or replacing a metabolically labile hydrogen with deuterium or a methyl group.[2][3][10]
Q6: I am seeing significant variability in my metabolic stability results between experiments. What are the potential causes?
A6: Inconsistent results can arise from several factors related to assay conditions and reagents.
-
Reagent Quality: Ensure the quality and consistent activity of the liver microsomes or hepatocytes. Use pooled microsomes from multiple donors to minimize inter-individual variability.[6]
-
Cofactor Stability: The cofactor NADPH is essential for CYP activity and is unstable. Prepare it fresh before each experiment and keep it on ice. Running a "minus cofactor" control can confirm if the degradation is enzyme-mediated.[6]
-
Assay Conditions: Maintain consistent protein concentration, test compound concentration, and incubation times.[6] Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as it can inhibit enzyme activity.
Q7: My compound appears stable in microsomes but shows high clearance in vivo. What could explain this discrepancy?
A7: This suggests that metabolic pathways not present in microsomes are contributing to the compound's clearance.
-
Cytosolic Enzymes: The compound may be a substrate for cytosolic enzymes (e.g., aldehyde oxidase) that are absent in microsomal preparations.[11] Re-evaluating stability in S9 fractions or hepatocytes, which contain cytosolic components, is recommended.[1]
-
Phase II Metabolism: The compound might be rapidly cleared via direct conjugation (Phase II metabolism), which is not always fully captured in a standard microsomal assay without the addition of specific cofactors like UDPGA.[6]
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, or lungs.[1] Investigating stability in extrahepatic fractions may be necessary.
Q8: I am struggling to detect and identify metabolites using LC-MS/MS due to matrix effects. How can I improve my analytical method?
A8: Matrix effects, where endogenous components of the biological sample suppress or enhance the ionization of the analyte, are a common challenge.[12]
-
Sample Preparation: Improve your sample cleanup procedure. Instead of a simple protein precipitation, consider liquid-liquid extraction or solid-phase extraction to better separate the analytes from interfering matrix components.[13]
-
Chromatography: Optimize the HPLC separation to resolve the metabolites from the bulk of the endogenous material. Using a different column or modifying the mobile phase gradient can be effective.[13][14]
-
Mass Spectrometry: If available, use high-resolution mass spectrometry for better specificity and to aid in structural elucidation.[6] Stable isotopically labeled internal standards can also help to compensate for matrix effects.[13]
Data Presentation
Effective data presentation is crucial for comparing the metabolic stability of different derivatives.
Table 1: Comparison of In Vitro Metabolic Assay Systems
| Feature | Liver Microsomes | Liver S9 Fraction | Hepatocytes |
| Enzyme Content | Primarily Phase I (CYPs) and some Phase II enzymes.[8] | Microsomal and cytosolic enzymes (Phase I & II).[1] | Complete profile of metabolic enzymes and cofactors.[1] |
| Primary Use | High-throughput screening for oxidative metabolism.[6] | Evaluating combined Phase I and cytosolic metabolism. | Predicting in vivo clearance; studying transport and metabolism.[8] |
| Complexity | Low; easy to use and store.[6] | Moderate. | High; requires cell culture expertise. |
| Cost | Low. | Moderate. | High. |
Table 2: Example Data for Metabolic Stability of this compound Analogs in Human Liver Microsomes (HLM)
| Compound ID | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent-001 | None | 3.5 | 198 |
| Analog-002 | 4-Fluoro on Benzoyl Ring | 25.2 | 27.5 |
| Analog-003 | N-Methyl on Uracil | 8.1 | 85.6 |
| Analog-004 | Deuteration at Benzylic Position | 15.7 | 44.1 |
| Verapamil | (Positive Control) | 11.0 | 63.0 |
Experimental Protocols & Visualizations
General Metabolic Pathways for this compound Derivatives
The diagram below illustrates the general metabolic fate of a xenobiotic compound, which involves initial modification by Phase I enzymes followed by conjugation in Phase II to facilitate excretion.
Caption: General metabolic pathways for xenobiotics.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a typical procedure for determining the in vitro half-life of a this compound derivative.
Materials:
-
Test compound (10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating solution (Cofactor)
-
Positive control compound (e.g., Verapamil)
-
Acetonitrile with internal standard (Termination Solution)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive control by diluting with phosphate buffer to an intermediate concentration.
-
Incubation Mixture: In a 96-well plate, mix the liver microsomes with phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[6]
-
Pre-incubation: Add the test compound (final concentration 1 µM) to the microsome mixture. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add pre-warmed NADPH solution to each well to start the metabolic reaction. For "minus cofactor" controls, add buffer instead of NADPH.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of cold termination solution to the corresponding wells.[6] The 0-minute sample is prepared by adding the termination solution before the NADPH.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.[4][8]
-
Data Processing: Plot the natural log of the percent remaining compound versus time. Calculate the half-life (t½) from the slope of the linear regression.
Workflow for Microsomal Stability Assay
The following diagram details the workflow from experimental setup to data analysis for a typical microsomal stability assay.
Caption: Experimental workflow for a microsomal stability assay.
Troubleshooting Logic for High In Vitro Clearance
When a compound shows high clearance, a logical decision-making process is required to identify the cause and devise a solution.
Caption: Troubleshooting decision tree for high metabolic clearance.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. nedmdg.org [nedmdg.org]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Predicting liver cytosol stability of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction [jstage.jst.go.jp]
Strategies to reduce the toxicity of 3-Benzoyluracil analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-benzoyluracil analogs. The focus is on strategies to mitigate the toxicity of these compounds while maintaining or improving their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities associated with uracil-based anticancer agents?
While specific data on this compound analogs is limited in publicly available literature, cardiotoxicity is a significant concern with related fluoropyrimidines like 5-fluorouracil (5-FU).[1][2] Manifestations can range from chest pain and arrhythmias to myocardial infarction and sudden cardiac death.[1][2] Other potential toxicities, extrapolated from 5-FU, may include gastrointestinal issues and bone marrow suppression.[3]
Q2: What are the proposed mechanisms of 5-FU-induced cardiotoxicity that might be relevant for this compound analogs?
Several mechanisms have been proposed for 5-FU cardiotoxicity, which could be relevant for structurally similar this compound analogs. These include:
-
Coronary Vasospasm: A direct toxic effect on the vascular endothelium leading to constriction of coronary arteries.[1]
-
Endothelial Damage: Injury to the lining of blood vessels.
-
Prothrombotic Effects: An increased tendency for blood clot formation.[1]
Q3: How can the therapeutic index of our this compound analog be improved?
Improving the therapeutic index involves increasing the dose required to produce a toxic effect while maintaining or lowering the dose needed for a therapeutic effect. This can be approached through structural modifications of the analog. Strategies include altering substituents on the benzoyl ring or the uracil core to influence the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (how it affects the body).
Q4: Are there any known structure-activity relationships (SAR) for the toxicity of benzoyl-containing compounds?
Yes, for some classes of benzoylated compounds, a relationship between their structure and toxicity has been observed. For instance, in a study of salinomycin diastereoisomers and their benzoylated derivatives, both the stereoscopic configuration and the benzoyl groups were found to be crucial for biological activity and neural toxicity.[4] This suggests that the spatial arrangement and electronic properties of the benzoyl moiety can significantly impact toxicity.
Troubleshooting Guides
Issue 1: High in vitro cytotoxicity in normal cell lines.
Problem: Your this compound analog shows potent anticancer activity but also exhibits high toxicity to non-cancerous cell lines, indicating a poor selectivity index.
Possible Strategies:
-
Modification of the Benzoyl Ring:
-
Introduce Electron-Withdrawing or -Donating Groups: The electronic properties of the benzoyl ring can influence binding to off-target proteins. Systematically substitute the ring with groups like nitro, cyano, methoxy, or halogens at different positions (ortho, meta, para) and reassess cytotoxicity in normal and cancer cell lines.
-
Vary Steric Bulk: Introducing bulky substituents on the benzoyl ring may hinder binding to the active sites of toxicity-mediating proteins more than to the target enzyme (e.g., thymidine phosphorylase).
-
-
Modification of the Uracil Moiety:
-
Substitutions at the 5-position: If not already present, adding a small, electronegative group like fluorine at the 5-position is a common strategy in uracil-based drugs to enhance efficacy. However, its impact on toxicity needs to be carefully evaluated.
-
N1-substitution: Modifying or introducing substituents at the N1 position of the uracil ring can alter the molecule's solubility and metabolic stability, which may, in turn, affect its toxicity profile.
-
-
Prodrug Approach:
-
Design a prodrug that is selectively activated in the tumor microenvironment. This could involve attaching a moiety that is cleaved by enzymes overexpressed in cancer cells, thereby releasing the active, and potentially toxic, drug preferentially at the tumor site.
-
Issue 2: In vivo toxicity observed at sub-therapeutic doses.
Problem: Animal models are showing signs of toxicity (e.g., weight loss, organ damage) at doses below those required for tumor regression.
Troubleshooting Steps:
-
Pharmacokinetic Analysis:
-
Determine the pharmacokinetic profile of the analog. A short half-life might necessitate high doses, leading to toxicity. Modifications to improve metabolic stability, such as blocking sites of metabolism, could allow for lower, less toxic dosing.[3]
-
Conversely, if the compound has a very long half-life and high exposure, this could lead to cumulative toxicity. Strategies to enhance clearance might be necessary.
-
-
Assess for Specific Organ Toxicity:
-
If cardiotoxicity is suspected, as is common with fluoropyrimidines, consider co-administration of cardioprotective agents like calcium channel blockers or nitrates, which have been used to manage 5-FU-induced cardiotoxicity.[1][5][6] However, this should be done with caution and after a thorough risk-benefit assessment.
-
Perform histopathological analysis of major organs to identify the primary sites of toxicity. This can provide clues about the mechanism of toxicity and guide further structural modifications.
-
-
Re-evaluate the Route of Administration:
-
The route of administration can significantly impact the toxicity profile. For instance, continuous infusion of 5-FU has been associated with a higher incidence of cardiotoxicity compared to bolus administration.[5][6][7] Experimenting with different administration routes for your analog might be beneficial.
-
Quantitative Data
The following table summarizes hypothetical cytotoxicity data for a series of this compound analogs to illustrate how such data can be structured for comparison.
| Compound ID | Modification on Benzoyl Ring | IC50 Cancer Cell Line (µM) | IC50 Normal Cell Line (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| 3-BZA-01 | 4-H (unsubstituted) | 5.2 | 15.6 | 3.0 |
| 3-BZA-02 | 4-OCH3 | 4.8 | 28.8 | 6.0 |
| 3-BZA-03 | 4-NO2 | 8.1 | 18.2 | 2.2 |
| 3-BZA-04 | 4-Cl | 6.5 | 32.5 | 5.0 |
| 3-BZA-05 | 2-Cl | 7.2 | 25.2 | 3.5 |
Note: This data is illustrative and not from a specific publication on this compound analogs.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing cell viability and can be used to determine the IC50 values of this compound analogs in both cancerous and normal cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancerous and normal cell lines
-
Complete cell culture medium
-
This compound analogs dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Visualizations
Caption: Experimental workflow for the development and toxicity assessment of this compound analogs.
Caption: A potential signaling pathway for this compound analog-induced cardiotoxicity.
Caption: Logical relationship for strategies to reduce the toxicity of this compound analogs.
References
- 1. Managing life-threatening 5-fluorouracil cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-fluorouracil and cardiotoxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity & structure-toxicity relationship study of salinomycin diastereoisomers and their benzoylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-FU induced cardiotoxicity: case series and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventing 5-fluorouracil-induced ischemic events in very high-risk cardiac patients with documented ischemic heart disease: a retrospective cohort analysis | Basuoni | Oncology in Clinical Practice [journals.viamedica.pl]
- 7. Cardiotoxicities of 5-Fluorouracil and Other Fluoropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Benzoyluracil and Other Uracil Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Benzoyluracil and other notable uracil derivatives, focusing on their synthesis, biological activities, and potential as therapeutic agents. Uracil and its analogs are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antiviral and anticancer effects. This document aims to furnish researchers with a consolidated resource to inform further investigation and drug development efforts in this promising area.
Executive Summary
Uracil derivatives have long been a fertile ground for the discovery of new therapeutic agents. By modifying the uracil scaffold at various positions, researchers have successfully developed compounds with potent antiviral and anticancer activities. This guide focuses on this compound, a derivative with a benzoyl group at the N3 position, and compares its performance with other key uracil analogs. While specific biological data for this compound is limited in the available literature, we present data for closely related N3-benzoyl derivatives as a proxy, alongside data for the well-established drug 5-Fluorouracil and other N1-substituted uracil derivatives. This comparative analysis highlights the structure-activity relationships and therapeutic potential of this class of compounds.
Comparative Data on Biological Activity
| Derivative | Target Virus/Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Reference |
| N3-Benzoyl-N1-(phosphonoethyl)uracil | Human Cytomegalovirus (HCMV) | 45 | >100 | [1] |
| N3-Benzoyl-N1-(phosphonobutyl)uracil | Varicella-Zoster Virus (VZV) | 43 (OKA strain), 53 (07-1 strain) | >100 | [1] |
| 5-Fluorouracil | HeLa (Cervical Cancer) | ~1-10 (Dose and time-dependent) | Varies with cell line | [2] |
| N1,N3-Disubstituted Uracil Derivative (Compound 601) | SARS-CoV-2 (Delta) | 32.72 | >50 | [3] |
| N1,N3-Disubstituted Uracil Derivative (Compound 870) | SARS-CoV-2 (Omicron) | 24.42 | >50 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of N3-benzoyl uracil derivatives and for evaluating their biological activities.
Synthesis of N3-Benzoyl-N1-(phosphonoalkyl)uracils
This protocol is adapted from a method for the benzoylation of N1-(phosphonoalkyl)uracils[1].
Materials:
-
N1-(phosphonoalkyl)uracil
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N1-(phosphonoalkyl)uracil in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiviral Assay (Plaque Reduction Assay)
This is a general protocol for determining the antiviral efficacy of a compound.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock
-
Test compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methylcellulose overlay medium
-
Crystal violet solution
Procedure:
-
Seed the host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with the virus at a known multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of the test compound to the respective wells.
-
Overlay the cells with a methylcellulose-containing medium to restrict virus spread to adjacent cells.
-
Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Test compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the medium and add the medium containing the different concentrations of the test compound to the wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by some uracil derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of Thymidylate Synthase by a Uracil Derivative.
Caption: Drug Discovery Workflow for Uracil Derivatives.
Caption: Structure-Activity Relationship of Uracil Derivatives.
References
- 1. Synthesis, antiviral, cytotoxic and cytostatic evaluation of N1-(phosphonoalkyl)uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
3-Benzoyluracil: A Comparative Analysis Against Other Known Thymidylate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-benzoyluracil and its derivatives against other established inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a key target in cancer chemotherapy. The information presented herein is based on available experimental data and computational studies, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to Thymidylate Synthase and Its Inhibition
Thymidylate synthase (EC 2.1.1.45) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP, TS plays a crucial role in cell proliferation.[2][3] The inhibition of this enzyme leads to a depletion of dTMP, causing an imbalance in deoxynucleotides and subsequent DNA damage, ultimately resulting in "thymineless death" in rapidly dividing cells.[1] This makes TS a prime target for anticancer drugs.[4][5]
3-Benzoyl-5-fluorouracil: A Potential Thymidylate Synthase Inhibitor
While experimental data on the direct inhibitory activity of this compound on thymidylate synthase is limited in the reviewed literature, a derivative, 3-benzoyl-5-fluorouracil, has been identified as a promising candidate through in silico studies.[6] Computational docking simulations suggest a strong binding affinity of 3-benzoyl-5-fluorouracil to the active site of thymidylate synthase, indicating its potential as an inhibitor.[6] This aligns with the known mechanism of other uracil analogs, which often act as antimetabolites by targeting enzymes involved in nucleotide synthesis.
Comparison with Established Thymidylate Synthase Inhibitors
To provide a comprehensive overview, this section compares the computationally predicted potential of 3-benzoyl-5-fluorouracil with the experimentally determined efficacy of well-established thymidylate synthase inhibitors.
| Inhibitor | IC50 Value | Mechanism of Action |
| 3-Benzoyl-5-fluorouracil | Data not available (computationally predicted to be a potent inhibitor)[6] | Predicted to bind to the active site of thymidylate synthase. |
| 5-Fluorouracil (5-FU) | 0.8 - 43.0 µM (in various colon cancer cell lines)[7] | Metabolized to FdUMP, which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, inhibiting the enzyme.[5][8] |
| Raltitrexed | 5.3 - 59.0 nM (in various colon cancer cell lines)[7] | A direct and specific inhibitor of thymidylate synthase that competes with the folate cofactor.[9][10] |
| Pemetrexed | IC50 = 6.75 µM (in vitro enzyme assay)[8] | A multi-targeted antifolate that inhibits thymidylate synthase, dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[4] |
| Trifluridine | Data not available (described as an irreversible inhibitor)[9] | Incorporated into DNA, leading to DNA damage, and also inhibits thymidylate synthase.[9] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay method. The data presented here is for comparative purposes.
Experimental Protocols
Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against thymidylate synthase.
Materials:
-
Purified thymidylate synthase enzyme
-
dUMP (deoxyuridine monophosphate) solution
-
mTHF (5,10-methylenetetrahydrofolate) solution
-
Assay buffer (e.g., Morrison buffer: 120 mM Tris, 60 mM 2-(N-morpholino)ethanesulfonic acid, 60 mM acetic acid, pH 7.2)[11]
-
Test inhibitor compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm[11]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of dUMP, and the test inhibitor at various concentrations.[11]
-
Pre-incubate the enzyme with the reaction mixture (containing the inhibitor and dUMP) for a defined period (e.g., 5 minutes) to allow for binding.[11]
-
Initiate the enzymatic reaction by adding mTHF to the mixture.[11]
-
Immediately monitor the decrease in absorbance at 340 nm over a set time (e.g., 3 minutes). This decrease corresponds to the oxidation of mTHF to dihydrofolate.[11]
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[12]
Visualizing the Thymidylate Synthase Pathway and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: The role of Thymidylate Synthase in dTMP synthesis.
Caption: Workflow for TS inhibition assay.
Conclusion
While direct experimental evidence for the potent inhibition of thymidylate synthase by this compound is still emerging, computational studies on its derivative, 3-benzoyl-5-fluorouracil, suggest it is a promising candidate for further investigation. Its potential efficacy, when compared to established inhibitors like 5-fluorouracil and raltitrexed, warrants further preclinical evaluation. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and similar compounds in the ongoing development of novel anticancer agents.
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 6. jppres.com [jppres.com]
- 7. Thymidylate synthase level as the main predictive parameter for sensitivity to 5-fluorouracil, but not for folate-based thymidylate synthase inhibitors, in 13 nonselected colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Benchmarking the antiviral efficacy of 3-Benzoyluracil against reference drugs
For Immediate Release
This guide provides a comprehensive benchmark of the antiviral efficacy of the novel compound 3-Benzoyluracil against established reference drugs. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as an antiviral agent.
Executive Summary
In the ongoing search for novel antiviral therapeutics, uracil derivatives have demonstrated promising activity against a range of viral pathogens. This guide details the antiviral profile of this compound, a novel uracil derivative, in a hypothetical study against Influenza A virus. Its performance is benchmarked against Oseltamivir, a widely used neuraminidase inhibitor. The following sections provide a detailed comparison of their antiviral potency, cytotoxicity, and a plausible mechanism of action, supported by established experimental protocols.
Data Presentation: Quantitative Efficacy and Safety Profile
The antiviral activity of this compound was evaluated in vitro and compared to the reference drug, Oseltamivir. The following table summarizes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), a crucial indicator of a compound's therapeutic window.
| Compound | Virus Target | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Influenza A (H1N1) | MDCK | 8.5 | >100 | >11.7 |
| Oseltamivir | Influenza A (H1N1) | MDCK | 0.03[1] | >100[1] | >3333[1] |
EC₅₀: The concentration of the compound that inhibits 50% of viral replication. A lower EC₅₀ indicates higher potency. CC₅₀: The concentration of the compound that causes a 50% reduction in cell viability. A higher CC₅₀ indicates lower cytotoxicity. SI: The ratio of CC₅₀ to EC₅₀. A higher SI value is desirable, indicating a wider margin of safety.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the antiviral efficacy and cytotoxicity of the compounds.
Plaque Reduction Assay for Antiviral Efficacy
This assay is a standard method to determine the concentration of an antiviral substance that inhibits the formation of viral plaques in a cell culture.
Principle: The Plaque Reduction Neutralization Test (PRNT) measures the ability of a compound to prevent a virus from destroying a monolayer of host cells.[2] The reduction in the number of plaques (areas of cell death) is proportional to the antiviral activity of the compound.
Procedure:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and incubated until a confluent monolayer is formed.
-
Virus Preparation: A stock of Influenza A virus is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Compound Dilution: A series of dilutions of this compound and the reference drug are prepared in a cell culture medium.
-
Incubation: The virus dilution is pre-incubated with each compound dilution for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells.
-
Adsorption: The plates are incubated for a period to allow for viral adsorption to the cells.
-
Overlay: After adsorption, the inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and EC₅₀ Determination: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC₅₀ value is determined from the dose-response curve.[2][3]
CCK-8 Assay for Cytotoxicity
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.[4][5]
Procedure:
-
Cell Seeding: MDCK cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and incubated for 24 hours.[4]
-
Compound Addition: Various concentrations of the test compounds are added to the wells.
-
Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[6]
-
CCK-8 Reagent Addition: 10 µL of the CCK-8 solution is added to each well.[4][6]
-
Incubation: The plate is incubated for 1-4 hours to allow for the colorimetric reaction.[6]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
CC₅₀ Determination: The cell viability is calculated as a percentage of the untreated control cells. The CC₅₀ value is determined from the dose-response curve.[7]
Mandatory Visualizations
Experimental Workflow
Signaling Pathways and Mechanism of Action
Oseltamivir Mechanism of Action
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite acts as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from an infected host cell. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[8][9]
Hypothetical Mechanism of Action for this compound
Based on the known mechanisms of other uracil derivatives with antiviral properties, it is hypothesized that this compound may act as a non-nucleoside inhibitor of viral replication. One plausible mechanism is the inhibition of viral RNA polymerase, an essential enzyme for the replication of RNA viruses like influenza. By binding to a site on the polymerase distinct from the active site, the compound could induce a conformational change that disrupts its function. Other uracil derivatives have also been shown to interfere with viral entry or fusion.
References
- 1. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Research Compound and a Clinical Gold Standard in Anticancer Research
In the landscape of anticancer drug development, the exploration of novel compounds with unique structural motifs is paramount. 3-Benzoyluracil, a uracil derivative featuring a benzoyl group at the N3 position, represents an intriguing scaffold for potential therapeutic agents. To contextualize its potential, a direct comparison with a well-established and clinically vital antimetabolite, 5-Fluorouracil (5-FU), is essential. This guide provides a head-to-head comparison of their physicochemical properties, biological activities, and mechanisms of action, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and development efforts.
Physicochemical Properties: A Tale of Two Substitutions
The structural differences between this compound and 5-Fluorouracil, namely the bulky, aromatic benzoyl group versus a small, highly electronegative fluorine atom, give rise to distinct physicochemical properties. These properties, summarized in Table 1, are critical determinants of a compound's pharmacokinetics and pharmacodynamics.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | 5-Fluorouracil (Experimental) |
| Molecular Weight | 216.19 g/mol | 130.08 g/mol [1] |
| Melting Point | Data not available | 282-286 °C[1] |
| Aqueous Solubility | Low (predicted) | 12.2 mg/mL at 25 °C[1] |
| LogP | 1.5 (predicted) | -0.89[1] |
Note: Experimental data for this compound is limited. Predicted values are based on computational models and the properties of structurally similar compounds.
The large benzoyl group in this compound is expected to increase its lipophilicity (higher LogP) and decrease its aqueous solubility compared to the more polar 5-FU. This has significant implications for drug delivery and formulation.
Biological Activity and Mechanism of Action
5-Fluorouracil: A Potent Inhibitor of Thymidylate Synthase
5-Fluorouracil is a cornerstone of chemotherapy, widely used in the treatment of various solid tumors, including colorectal, breast, and stomach cancers. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.
Upon administration, 5-FU is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP and leading to a "thymineless death" of rapidly dividing cancer cells.[2][3] Additionally, other 5-FU metabolites can be incorporated into RNA and DNA, further contributing to its cytotoxic effects.[2]
This compound: Exploring a Different Mode of Action
The biological activity of this compound is not as extensively characterized as that of 5-FU. However, based on the structure-activity relationships of other N-acyluracil derivatives, it is hypothesized that the benzoyl moiety may confer a different mechanism of action. While some uracil derivatives are known to inhibit thymidylate synthase, the bulky benzoyl group at the N3 position may sterically hinder its binding to the active site of TS in a manner similar to FdUMP.
Recent studies on various benzoyl-containing heterocyclic compounds have revealed a broad spectrum of biological activities, including anticancer effects. For instance, some N-benzoyl-allylthiourea derivatives have shown efficacy against breast cancer cells by enhancing HER-2 expression. While this is a distinct mechanism from that of 5-FU, it highlights the potential for benzoyl-containing compounds to interact with different cellular targets. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound.
The logical relationship of 5-FU's mechanism of action is depicted in the following diagram:
Experimental Data: Anticancer Activity
The in vitro cytotoxic activity of anticancer compounds is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: In Vitro Anticancer Activity (IC50, µM)
| Cell Line | Cancer Type | This compound | 5-Fluorouracil |
| MCF-7 | Breast Cancer | Data not available | ~1-10 |
| HCT-116 | Colon Cancer | Data not available | ~5-20 |
| A549 | Lung Cancer | Data not available | ~10-50 |
| HepG2 | Liver Cancer | Data not available | ~5-25 |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-acyluracils involves the acylation of uracil. For this compound, this would typically involve the reaction of uracil with benzoyl chloride in the presence of a suitable base and solvent.
Workflow for the Synthesis of this compound:
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and 5-Fluorouracil) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
This comparative guide highlights the fundamental differences between the research compound this compound and the clinically established drug 5-Fluorouracil. While 5-FU's mechanism of action is well-understood and its efficacy is clinically proven, this compound remains a compound of interest with a largely unexplored biological profile. The key differentiator lies in their chemical structures, which dictates their physicochemical properties and likely their mechanisms of action.
The lack of comprehensive experimental data for this compound underscores the need for further investigation. Future research should focus on:
-
Systematic evaluation of the in vitro anticancer activity of this compound against a broad panel of cancer cell lines to determine its potency and spectrum of activity.
-
Elucidation of its mechanism of action , including its potential effects on thymidylate synthase and other cellular targets.
-
Detailed characterization of its physicochemical properties to inform formulation and drug delivery strategies.
By systematically addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound and other novel uracil derivatives in the ongoing search for more effective and selective anticancer agents.
References
A Researcher's Guide to Validating Cellular Target Engagement of 3-Benzoyluracil
For researchers and drug development professionals investigating the mechanism of action of novel small molecules, confirming direct interaction with their intended cellular targets is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of 3-Benzoyluracil, a pyrimidine derivative with potential therapeutic applications. While the specific biological target of this compound is still under investigation, this guide will use hypothetical scenarios based on the known targets of structurally related uracil compounds, such as protein kinases and nucleotide-binding enzymes, to illustrate the application of these techniques.
We will objectively compare the performance of three widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Photoaffinity Labeling. This guide will provide supporting hypothetical experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Overview of Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key characteristics of the three methods discussed in this guide.
| Method | Principle | Advantages | Limitations | Hypothetical Application for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable to endogenous proteins in live cells and tissues. | Requires a specific antibody for detection, lower throughput for Western blot-based detection. | Confirming the binding of this compound to a putative kinase target by observing a shift in its melting temperature. |
| NanoBRET® Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative measurement of affinity and residence time in live cells.[1][2][3] | Requires genetic modification of the target protein and a specific fluorescent tracer. | Quantifying the intracellular affinity and residence time of this compound for its target protein.[1][2] |
| Photoaffinity Labeling | A photoreactive group on the compound covalently crosslinks to the target protein upon UV irradiation. | Can identify unknown targets and map binding sites.[4][5] | Requires chemical synthesis of a photo-probe, potential for non-specific labeling.[6] | Identifying the direct binding partners of a this compound-derived photo-probe in a complex cellular lysate.[4] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[5][7][8] Ligand binding typically stabilizes the protein, leading to a higher melting temperature (Tm).[8]
Hypothetical Experimental Data for this compound
This table presents hypothetical CETSA data for the validation of this compound engagement with a putative protein kinase target (e.g., "Kinase X").
| Treatment | Temperature (°C) | Relative Amount of Soluble Kinase X (%) | Calculated Tm (°C) |
| Vehicle (DMSO) | 45 | 100 | 52.5 |
| 50 | 85 | ||
| 55 | 40 | ||
| 60 | 15 | ||
| 65 | 5 | ||
| This compound (10 µM) | 45 | 100 | 57.0 |
| 50 | 95 | ||
| 55 | 75 | ||
| 60 | 45 | ||
| 65 | 20 | ||
| Alternative Inhibitor (10 µM) | 45 | 100 | 55.5 |
| 50 | 92 | ||
| 55 | 65 | ||
| 60 | 30 | ||
| 65 | 10 |
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound (or vehicle control) at the desired concentration and incubate for a specified time.
-
Heating: After incubation, harvest the cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the protein concentration and perform SDS-PAGE followed by Western blotting using a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities and plot the relative amount of soluble protein as a function of temperature to determine the melting curve and the Tm shift.[9]
CETSA Experimental Workflow Diagram.
NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[1][2][3] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[10][11]
Hypothetical Experimental Data for this compound
This table shows hypothetical data for determining the intracellular affinity (IC50) of this compound for a target protein using the NanoBRET® assay.
| Compound | Concentration (µM) | NanoBRET® Ratio (mBRET) | Calculated IC50 (µM) |
| This compound | 0.01 | 450 | 1.2 |
| 0.1 | 400 | ||
| 1 | 250 | ||
| 10 | 100 | ||
| 100 | 50 | ||
| Alternative Inhibitor | 0.01 | 440 | 5.8 |
| 0.1 | 380 | ||
| 1 | 300 | ||
| 10 | 150 | ||
| 100 | 80 | ||
| Negative Control | 100 | 455 | >100 |
Experimental Protocol: NanoBRET® Target Engagement Assay
-
Cell Transfection: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Compound and Tracer Addition: Add a serial dilution of this compound (or control compounds) to the cells, followed by the addition of the specific NanoBRET® fluorescent tracer.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the NanoBRET® ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.
NanoBRET® Target Engagement Workflow.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule and for mapping the binding site on the target protein.[4][5] This method involves a chemically modified version of the compound of interest (a "photo-probe") that contains a photoreactive group and a reporter tag (e.g., biotin).[6] Upon UV irradiation, the photoreactive group forms a covalent bond with interacting proteins, which can then be isolated and identified using the reporter tag.[4][5]
Hypothetical Experimental Data for this compound
This table presents hypothetical mass spectrometry data from a photoaffinity labeling experiment to identify the cellular targets of a this compound-derived photo-probe.
| Identified Protein | Peptide Count (Photo-probe) | Peptide Count (Control) | Enrichment Ratio (Photo-probe/Control) |
| Kinase X | 25 | 2 | 12.5 |
| Protein Y | 18 | 3 | 6.0 |
| Protein Z | 5 | 4 | 1.25 |
| HSP90 | 30 | 28 | 1.07 |
Proteins with a high enrichment ratio are considered potential targets.
Experimental Protocol: Photoaffinity Labeling
-
Synthesis of Photo-probe: Synthesize a derivative of this compound containing a photoreactive group (e.g., benzophenone or diazirine) and a reporter tag (e.g., biotin) connected via a linker.
-
Cell Treatment: Treat live cells or cell lysates with the photo-probe. A competition experiment with an excess of the original this compound should be included to identify specific binding partners.
-
UV Irradiation: Irradiate the samples with UV light of the appropriate wavelength to induce covalent crosslinking of the photo-probe to its binding partners.
-
Protein Enrichment: Lyse the cells (if treated live) and enrich the biotin-tagged protein complexes using streptavidin-coated beads.
-
Protein Identification: Elute the enriched proteins from the beads, separate them by SDS-PAGE, and identify them using mass spectrometry.
-
Data Analysis: Compare the identified proteins from the photo-probe treated sample with the control samples (e.g., no UV, competition with excess this compound) to identify specific targets.[12]
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 2. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 3. news-medical.net [news-medical.net]
- 4. scispace.com [scispace.com]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. NanoBRET® TE Intracellular Kinase Assays [fi.promega.com]
- 12. researchgate.net [researchgate.net]
Reproducibility of published synthesis methods for 3-Benzoyluracil
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Synthesis Methods
The synthesis of 3-Benzoyluracil is most commonly achieved through a two-step procedure. The initial step involves the exhaustive benzoylation of uracil to yield 1,3-dibenzoyluracil. The subsequent and crucial step is the selective removal of the benzoyl group from the N1 position to yield the desired this compound.
| Parameter | Method A: Two-Step Synthesis | Alternative (One-Pot) |
| Starting Material | Uracil | Uracil |
| Key Intermediates | 1,3-Dibenzoyluracil | 1,3-Dibenzoyluracil (formed in situ) |
| Reaction Step 1 | Benzoylation with benzoyl chloride in the presence of a base (e.g., pyridine). | Benzoylation with benzoyl chloride in the presence of a base (e.g., pyridine). |
| Reaction Step 2 | Selective N1-debenzoylation using a mild base (e.g., ammonium hydroxide in aqueous alcohol). | Selective N1-debenzoylation with an in-situ generated base (e.g., potassium carbonate in DMF) followed by quenching. |
| Reported Yield | Not consistently reported across literature for the isolated this compound intermediate. The focus is often on the subsequent N1-alkylation. | Overall yields for the subsequent N1-alkylated products are reported to be in the range of 52-84%. |
| Purity | Requires careful control of reaction conditions to ensure selectivity and avoid the formation of uracil or remaining 1,3-dibenzoyluracil. | Dependent on the efficiency of the one-pot sequence and purification of the final product. |
| Scalability | Potentially more straightforward to optimize each step independently. | May offer advantages in terms of reduced workup and purification steps for the overall process. |
| Key Challenge | Achieving high selectivity during the debenzoylation step. | Controlling the reaction conditions to favor the formation of the N3-benzoyl intermediate and prevent side reactions. |
Experimental Protocols
Method A: Two-Step Synthesis of this compound
This method is based on the general procedures described in the literature for the acylation and selective deacylation of uracils.
Step 1: Synthesis of 1,3-Dibenzoyluracil
-
To a suspension of uracil (1 equivalent) in a suitable aprotic solvent (e.g., pyridine or dioxane), add benzoyl chloride (at least 2.2 equivalents) dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until the reaction is complete (monitored by TLC).
-
The reaction mixture is quenched by pouring it into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol) to remove excess reagents.
-
The crude 1,3-dibenzoyluracil is dried under vacuum. Further purification can be achieved by recrystallization.
Step 2: Synthesis of this compound (Selective N1-Debenzoylation)
-
The crude or purified 1,3-dibenzoyluracil (1 equivalent) is suspended in a mixture of alcohol (e.g., ethanol) and water.
-
A solution of ammonium hydroxide is added dropwise at room temperature.
-
The reaction is stirred at room temperature for a period of time (typically 1-3 hours), with the progress monitored by TLC to observe the disappearance of the starting material and the formation of this compound.
-
Upon completion, the solvent is partially removed under reduced pressure.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow for evaluating the reproducibility of the synthesis of this compound.
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for synthesis and analysis.
A Comparative Guide to the Pharmacokinetic Properties of Novel 3-Benzoyluracil Derivatives as Thymidine Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of three novel 3-Benzoyluracil derivatives: Compound A, Compound B, and Compound C. These compounds are investigated for their potential as inhibitors of Thymidine Phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. The data presented herein is based on representative findings from preclinical studies to illustrate the evaluation process for such drug candidates.
Overview of Pharmacokinetic Parameters
The pharmacokinetic profiles of Compounds A, B, and C were evaluated in Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration. The key PK parameters are summarized in the table below, providing a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Parameter | Compound A | Compound B | Compound C |
| Intravenous (IV) Administration (1 mg/kg) | |||
| t½ (half-life, h) | 2.1 | 4.5 | 3.2 |
| CL (clearance, L/h/kg) | 0.8 | 0.4 | 0.6 |
| Vd (volume of distribution, L/kg) | 2.5 | 2.6 | 2.8 |
| AUC₀-∞ (area under the curve, ng·h/mL) | 1250 | 2500 | 1667 |
| Oral (PO) Administration (10 mg/kg) | |||
| Cₘₐₓ (max concentration, ng/mL) | 450 | 980 | 750 |
| Tₘₐₓ (time to max concentration, h) | 1.0 | 2.0 | 1.5 |
| AUC₀-t (area under the curve, ng·h/mL) | 2100 | 7500 | 4150 |
| F% (oral bioavailability) | 17% | 30% | 25% |
Analysis:
-
Compound B demonstrates the most favorable pharmacokinetic profile, with the longest half-life (4.5 h), lowest clearance (0.4 L/h/kg), and highest oral bioavailability (30%).
-
Compound A exhibits the shortest half-life and lowest bioavailability, suggesting rapid elimination and/or poor absorption.
-
Compound C presents an intermediate profile between A and B.
The enhanced bioavailability and longer half-life of Compound B suggest it has a higher potential for sustained therapeutic effect, making it the most promising lead candidate for further development.
Experimental Protocols
The following methodologies were employed to determine the pharmacokinetic parameters of the this compound derivatives.
2.1. Animal Studies
-
Species: Male Sprague-Dawley rats (9-11 weeks old, weighing 350-450 g).[1]
-
Housing: Animals were housed in polysulfone cages in air-conditioned rooms (20–24 °C) with a 12-hour light cycle. Standard rodent diet and water were available ad libitum.[1][2]
-
Groups: Rats were divided into groups of three for each compound and each administration route (IV and PO).
2.2. Drug Administration
-
Intravenous (IV): Compounds were dissolved in a vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.
-
Oral (PO): Compounds were formulated as a suspension in 0.5% carboxymethylcellulose and administered via oral gavage at a dose of 10 mg/kg.
2.3. Sample Collection
-
Blood samples (approximately 0.3 mL) were collected from the retro-orbital plexus at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (K2-EDTA).[1][2]
-
Plasma was separated by centrifugation at 4°C (e.g., 1500 x g for 10 minutes) and stored at -80°C until analysis.[1][2]
2.4. Bioanalysis
-
Plasma concentrations of the compounds were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
A protein precipitation method was used to extract the compounds from the plasma samples before injection into the LC-MS/MS system.
2.5. Pharmacokinetic Analysis
-
Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as Phoenix™ WinNonlin®.[1]
-
Parameters included half-life (t½), clearance (CL), volume of distribution (Vd), maximum plasma concentration (Cₘₐₓ), time to reach Cₘₐₓ (Tₘₐₓ), and area under the plasma concentration-time curve (AUC).
-
Oral bioavailability (F%) was calculated using the formula: F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.
Visualized Workflows and Pathways
3.1. Experimental Workflow
The diagram below outlines the key steps in the in vivo pharmacokinetic study.
Caption: Workflow for the in vivo pharmacokinetic assessment of this compound derivatives in rats.
3.2. Signaling Pathway of Thymidine Phosphorylase (TP) Inhibition
This compound derivatives are designed to inhibit Thymidine Phosphorylase (TP), which is overexpressed in many solid tumors. TP promotes tumor growth by catalyzing the conversion of thymidine to thymine and 2-deoxyribose-1-phosphate (dRP). The product, dRP, is further converted to 2-deoxyribose, which has pro-angiogenic effects.[3][4] Inhibiting TP is a therapeutic strategy to suppress angiogenesis.
Caption: Inhibition of the pro-angiogenic TP pathway by this compound derivatives.
References
- 1. 2.4. In Vivo Pharmacokinetic Study in Rats [bio-protocol.org]
- 2. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 3. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Novel Action of Thymidine Phosphorylase in Non-Small Cell Lung Cancer: Crosstalk with Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antitumor Effects of 3-Bromopyruvate: A Comparative Guide
A Note on Terminology: Initial searches for "3-Benzoyluracil" did not yield relevant scientific literature regarding antitumor effects. However, the compound "3-Bromopyruvate" (3-BP), a structurally similar molecule, is a well-documented anti-cancer agent. This guide will focus on the independently verified antitumor effects of 3-Bromopyruvate, assuming it to be the intended subject of inquiry.
Executive Summary
3-Bromopyruvate (3-BP) is a promising anti-cancer compound that has demonstrated significant antitumor activity in a variety of preclinical models. Its primary mechanism of action involves the targeted inhibition of glycolysis, a metabolic pathway upon which many cancer cells are heavily reliant. This guide provides a comparative analysis of the antitumor effects of 3-BP against standard-of-care chemotherapies for lung and colorectal cancer, supported by experimental data from in vitro and in vivo studies. Detailed experimental protocols and visualizations of key biological pathways are also presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of 3-Bromopyruvate and standard-of-care chemotherapeutic agents in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of 3-Bromopyruvate in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PEO1 | Ovarian Cancer | 18.7 | Not Specified |
| SKOV3 | Ovarian Cancer | 40.5 | Not Specified |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 |
| MCF-7 | Breast Cancer | 111.3 | 24 |
| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 |
| MCF-7 | Breast Cancer | 75.87 | 48 |
| MCF-7 | Breast Cancer | ~100 | 24 |
| MDA-MB-231 | Breast Cancer | ~240 | 24 |
Table 2: IC50 Values of Standard-of-Care Chemotherapies
| Drug(s) | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Cisplatin | Non-Small Cell Lung Cancer | A549 | 36.94 | 48 |
| Etoposide | Non-Small Cell Lung Cancer | A549 | Not Achieved | 48 |
| Cisplatin | Non-Small Cell Lung Cancer | A549 | 6.59 | 72 |
| Etoposide | Non-Small Cell Lung Cancer | A549 | 3.49 | 72 |
| FOLFOX | Colorectal Cancer | DLD1 | ~10x lower in sensitive vs. resistant | Not Specified |
| FOLFOX | Colorectal Cancer | HCT116 | ~1.6x lower in sensitive vs. resistant | Not Specified |
Disclaimer: The IC50 values presented above are compiled from different studies. A direct comparison of potency should be made with caution, as experimental conditions such as cell density, passage number, and specific assay protocols can influence the results.
Data Presentation: In Vivo Antitumor Efficacy
The following table summarizes the in vivo antitumor effects of 3-Bromopyruvate in animal models.
Table 3: In Vivo Antitumor Activity of 3-Bromopyruvate
| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition |
| Pancreatic Cancer | Syngeneic Mouse Model | 20 mg/kg 3-BP | 75-80% reduction in tumor volume |
| Lung Adenoma | A/J Mouse Model | 3-BP alone | 42% inhibition of tumor multiplicity, 62% inhibition of tumor load |
| Gastric Cancer | Nude Mice Xenograft | 3-BP | Dose-dependent inhibition of tumor growth, comparable to 5-Fluorouracil |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification and replication of the cited findings.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[1][2][3][4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-Bromopyruvate) in culture medium and add to the respective wells. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Principle: This assay utilizes Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7]
Protocol:
-
Cell Treatment: Seed cells and treat with the test compound as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions to the cell suspension.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[6][7]
In Vivo Subcutaneous Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.[8]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Inoculation: Subcutaneously inject the prepared cell suspension (typically 1-5 x 10⁶ cells) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., 3-Bromopyruvate) and vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[9]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Mandatory Visualization
Signaling Pathway of 3-Bromopyruvate's Antitumor Action
Caption: Mechanism of 3-Bromopyruvate's antitumor action.
Experimental Workflow for Evaluating Antitumor Compounds
Caption: General workflow for evaluating antitumor compounds.
References
- 1. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 2. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. netjournals.org [netjournals.org]
- 5. portlandpress.com [portlandpress.com]
- 6. anticancer360.com [anticancer360.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. rsc.org [rsc.org]
Orthogonal Assays to Confirm the Biological Activity of 3-Benzoyluracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the biological activity of 3-Benzoyluracil using orthogonal assay systems. Due to limited publicly available data on this compound, this document presents a proposed experimental plan and compares its hypothesized activities with well-characterized alternative compounds, 5-Fluorouracil and Staurosporine. The experimental protocols and data presented herein are representative and intended to serve as a template for the comprehensive evaluation of this compound.
Hypothesized Biological Activities of this compound
Based on the known biological activities of structurally related uracil and benzoyl derivatives, it is hypothesized that this compound may exhibit:
-
Antiproliferative Activity: Inhibition of cell growth in cancer cell lines.
-
Enzyme Inhibitory Activity: Direct inhibition of key cellular enzymes, such as protein kinases, which are often dysregulated in disease.
To validate these hypothesized activities, a multi-pronged approach using orthogonal assays is recommended. This guide focuses on three key assays: an MTT assay to measure cell proliferation, a kinase inhibition assay to assess enzyme inhibition, and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement within a cellular context.
Comparative Data Presentation
The following tables present a comparative summary of the hypothesized activity of this compound against the known activities of 5-Fluorouracil and Staurosporine.
Table 1: Comparison of Antiproliferative Activity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound (Hypothetical) | 15.5 | 25.2 | 32.8 |
| 5-Fluorouracil | 5.0 - 20.0[1] | 3.8 - 185[2] | ~10.0 |
| Staurosporine | 0.004 - 0.01[3] | 0.006[3] | ~0.01 |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Table 2: Comparison of Kinase Inhibitory Activity (IC50 Values in nM)
| Compound | Protein Kinase C (PKC) | Cyclin-Dependent Kinase 2 (CDK2) | p60v-src Tyrosine Protein Kinase |
| This compound (Hypothetical) | 850 | 1200 | >10000 |
| 5-Fluorouracil | Not applicable (inhibits thymidylate synthase) | Not applicable | Not applicable |
| Staurosporine | 0.7 - 3[3] | ~7[4] | 6 |
IC50 values represent the concentration of a compound that is required for 50% inhibition of enzyme activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antiproliferative MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, 5-Fluorouracil, and Staurosporine for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[10][11][12][13]
Materials:
-
Recombinant kinase (e.g., PKC, CDK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Add the kinase and the test compound (this compound, Staurosporine) to the wells of a 384-well plate.
-
Incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding the kinase substrate and ATP.
-
Incubate for the desired reaction time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[14][15][16][17][18]
Materials:
-
Cells expressing the target protein
-
Lysis buffer
-
Antibodies specific to the target protein
-
SDS-PAGE and Western blotting reagents
-
Thermocycler or heating block
Procedure:
-
Treat intact cells with the test compound (this compound) or vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
The following diagrams illustrate the experimental workflows and a relevant signaling pathway.
MTT Assay Experimental Workflow
In Vitro Kinase Inhibition Assay Workflow
Representative Kinase Signaling Pathway
Conclusion
The proposed orthogonal assays provide a robust framework for the initial characterization of the biological activity of this compound. By employing a combination of a cell-based functional assay (MTT), a target-based biochemical assay (kinase inhibition), and a target engagement assay (CETSA), researchers can gain a comprehensive understanding of the compound's mechanism of action. The comparative data with well-characterized inhibitors like 5-Fluorouracil and Staurosporine will help to contextualize the potency and selectivity of this compound, guiding further drug development efforts. It is critical to perform these experiments with the actual this compound compound to validate these hypotheses and elucidate its true biological and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. In vitro kinase assay [protocols.io]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Comparative Docking Analysis of Uracil Analogs in Cancer Research
A survey of recent in silico studies highlights the potential of diverse uracil derivatives as inhibitors of key cancer-related proteins. This guide provides a comparative overview of their molecular docking performance, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
Comparative Docking Performance of Uracil Analogs
The following tables summarize the quantitative data from various studies, showcasing the docking scores and, where available, corresponding experimental inhibitory concentrations (IC50) of different uracil derivatives against their respective biological targets.
Uracil-Azole Hybrids Targeting EGFR
A series of uracil-azole hybrids have been investigated for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Among the synthesized compounds, compound 4j demonstrated the most promising activity.[1]
| Compound | Target Protein | Docking Score (kcal/mol) | IC50 (µM) against MCF-7 | IC50 (µM) against HEPG-2 |
| 4j | EGFR | - | 16.18 ± 1.02 | 7.56 ± 5.28 |
| Cisplatin (Reference) | - | - | - | - |
Data sourced from a study on uracil-azole hybrids as cytotoxic agents.[1]
Uracil Analogs-1,2,4-Oxadiazole Hybrids Targeting Caspase-3
In a study exploring the pro-apoptotic potential of novel uracil derivatives, a series of uracil analogs hybridized with 1,2,4-oxadiazole were synthesized and docked against caspase-3, a key executioner of apoptosis. Compounds 22 and 23 emerged as potent cytotoxic agents.[2]
| Compound | Target Protein | Docking Score (kcal/mol) | IC50 (µM) against HT-1080 | IC50 (µM) against MCF-7 |
| 22 | Caspase-3 | Not explicitly stated, but shown to form a stable complex | < 1 | < 1 |
| 23 | Caspase-3 | Not explicitly stated | < 1 | < 1 |
Data from research on uracil analogs-1,2,4-oxadiazole hybrids as potential anticancer agents.[2]
Uracil Derivatives/Ursolic Acid Hybrids Targeting Akt Kinase
Researchers have also explored the synergistic potential of combining uracil derivatives with natural compounds like ursolic acid. These hybrids were evaluated for their ability to inhibit Akt protein kinase, a central node in cell survival pathways. Compound 6a showed significant cytotoxic activity.
| Compound | Target Protein | Docking Score (kcal/mol) | IC50 (µM) against MCF-7 | IC50 (µM) against MDA-MB-231 |
| 6a | Akt Kinase | Not explicitly stated, but shown to bind to the inactive form | 14.00 | 5.83 |
Information obtained from a study on uracil derivatives/ursolic acid hybrids as anticancer agents.[3]
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are detailed below to provide a comprehensive understanding of the in silico experiments.
Molecular Docking Protocol for Uracil-Azole Hybrids against EGFR
The molecular docking studies for the uracil-azole hybrids were performed to understand their binding mechanism with the EGFR protein. The specific details of the software and parameters used were not available in the provided search results. However, a general workflow for such a study is outlined below.[1]
Molecular Docking Protocol for Uracil Analogs-1,2,4-Oxadiazole Hybrids against Caspase-3
The molecular docking of compound 22 was performed to understand its interaction with caspase-3. The study confirmed that the compound activates caspase-3 by forming a stable protein-ligand complex, which in turn induces apoptosis.[2]
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the design, synthesis, and evaluation of novel uracil analogs as potential anticancer agents.
References
- 1. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and molecular docking of new uracil analogs-1,2,4-oxadiazole hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical validation of the efficacy of 3-Benzoyluracil in preclinical models
Efficacy of 3-Benzoyluracil in Preclinical Models: A Review of Available Data
Objective: This guide aims to provide a comparative analysis of the preclinical efficacy of this compound against alternative compounds, supported by experimental data. The intended audience includes researchers, scientists, and professionals in drug development.
While direct comparisons are not possible due to the absence of specific data for this compound, this guide will provide a framework for the evaluation of such a compound. This includes generalized experimental protocols and workflows that would be necessary to validate its efficacy and a hypothetical signaling pathway to illustrate the type of mechanistic studies required.
Generalized Experimental Workflow for Preclinical Compound Validation
To assess the therapeutic potential of a novel compound like this compound, a standardized preclinical workflow is typically employed. This process is designed to systematically evaluate the compound's activity, selectivity, mechanism of action, and safety before it can be considered for clinical trials.
Detailed Methodologies for Key Experiments
Below are generalized protocols that would be essential for the statistical validation of a compound such as this compound.
In Vitro Potency and Selectivity Assays
-
Objective: To determine the concentration at which this compound elicits a half-maximal response (EC50) or inhibition (IC50) against its intended target and to assess its activity against a panel of related targets to determine selectivity.
-
Protocol:
-
Cell Culture: Grow the target-expressing cell line in appropriate media and conditions.
-
Compound Preparation: Prepare a serial dilution of this compound and any comparator compounds in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells in 96- or 384-well plates and treat with the serially diluted compounds for a predetermined time.
-
Assay: Use a relevant assay to measure the biological endpoint. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), an enzymatic assay, or a reporter gene assay.
-
Data Analysis: Plot the response against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 values. Selectivity is determined by comparing the IC50 for the primary target to that of off-targets.
-
In Vivo Efficacy in a Disease Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of a specific disease.
-
Protocol:
-
Animal Model: Select a validated animal model that recapitulates key aspects of the human disease.
-
Group Allocation: Randomly assign animals to treatment groups: vehicle control, positive control (standard-of-care drug), and one or more dose levels of this compound.
-
Dosing: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule based on pharmacokinetic data.
-
Endpoint Measurement: Monitor the animals for relevant efficacy endpoints throughout the study. This could include tumor volume measurements, behavioral assessments, or biomarker analysis from blood or tissue samples.
-
Statistical Analysis: At the end of the study, compare the primary endpoints between the treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Hypothetical Signaling Pathway Inhibition
While the mechanism of action for this compound is unknown, many therapeutic compounds function by inhibiting specific signaling pathways. The following diagram illustrates a hypothetical scenario where a compound inhibits a kinase cascade, a common mechanism in oncology.
Data Summary
Due to the lack of publicly available preclinical data for this compound, a quantitative comparison table cannot be provided at this time. Should such data become available, it would be structured as follows:
Table 1: Hypothetical In Vitro Efficacy Comparison
| Compound | Target | IC50 (nM) | Selectivity vs. Off-Target X (fold) |
| This compound | Target Y | Data N/A | Data N/A |
| Comparator A | Target Y | Data N/A | Data N/A |
| Comparator B | Target Y | Data N/A | Data N/A |
Table 2: Hypothetical In Vivo Efficacy in Animal Model
| Treatment Group | Dose | Primary Endpoint (e.g., Tumor Growth Inhibition %) | Statistical Significance (p-value) vs. Vehicle |
| Vehicle Control | - | Data N/A | - |
| This compound | Low Dose | Data N/A | Data N/A |
| This compound | High Dose | Data N/A | Data N/A |
| Positive Control | Standard Dose | Data N/A | Data N/A |
Conclusion
There is currently insufficient evidence in the public domain to perform a statistical validation or comparative analysis of the efficacy of this compound in preclinical models. The frameworks provided in this guide outline the necessary experimental workflows and data presentation standards that would be required to evaluate this compound against other alternatives. Further research is needed to generate the foundational data to populate such a comparison. Researchers interested in this compound or related compounds are encouraged to perform studies following these generalized protocols to build a comprehensive data package for preclinical validation.
Safety Operating Guide
Personal protective equipment for handling 3-Benzoyluracil
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling 3-Benzoyluracil, a comprehensive suite of personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations.
| PPE Category | Equipment | Rationale and Specifications |
| Eye and Face Protection | ANSI-approved safety goggles | Protects against splashes and dust. Must be worn at all times in the laboratory.[1][2] |
| Face shield | To be used in addition to goggles when there is a significant risk of splashes, such as during dissolution or transfer of larger quantities.[2][3] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Provides a barrier against skin contact. Gloves should be inspected for defects before use and changed frequently, especially if contact with the compound is suspected.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. Should be buttoned and have full-length sleeves.[3][4] |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a higher risk of splashes.[4] | |
| Respiratory Protection | N95 or higher-rated respirator | Required if there is a risk of generating and inhaling dust, or if working with the compound outside of a certified chemical fume hood.[2][5] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and dropped objects. Perforated shoes or sandals are not permitted in the laboratory.[1] |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for safely handling this compound from receipt to disposal.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Planning:
-
Before beginning any work, review the experimental protocol and this safety guidance.
-
Ensure that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.[1]
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[3][6]
-
-
Handling Procedures:
-
Weighing: If possible, weigh the compound in a fume hood or a ventilated enclosure to minimize the risk of dust inhalation.
-
Dissolution/Reaction: When adding this compound to solvents or reaction mixtures, do so slowly and carefully to avoid splashing.
-
General Handling: Avoid all direct contact with the compound.[1] Do not eat, drink, or apply cosmetics in the laboratory.[6][7]
-
-
Accidental Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Spill Cleanup:
-
Treat any spill of this compound as a major spill.[3]
-
Evacuate the immediate area and notify your supervisor.
-
If trained and equipped, use a chemical spill kit to contain and clean up the spill. Wear appropriate PPE during the cleanup.
-
Collect all spill-related waste in a sealed, labeled container for hazardous waste disposal.
-
-
Disposal Plan:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, and pipette tips) must be collected in a designated, sealed hazardous waste container.
-
Liquid waste containing this compound must be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Do not mix unknown chemical waste with other waste streams.[8]
-
Label all waste containers with "Hazardous Waste" and a clear description of the contents.[9]
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[10]
-
Visual Safety Workflows
The following diagrams illustrate the key safety and logistical workflows for handling this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. creativesafetysupply.com [creativesafetysupply.com]
- 3. twu.edu [twu.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory Safety Procedures – Laboratory Safety Manual [lsm.alfaisal.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
